Propene-1-D1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-deuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Deuterated Propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of various deuterated isotopologues of propene. The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet significant changes in the molecule's physical characteristics. Understanding these isotopic effects is crucial for applications in mechanistic studies, metabolic tracing, and the development of deuterated drugs with enhanced pharmacokinetic profiles.
This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key processes to facilitate a deeper understanding of the subject.
Core Physical Properties
The introduction of deuterium atoms into the propene molecule primarily affects its mass and vibrational energy levels. These changes, in turn, influence macroscopic properties such as boiling point, melting point, and vapor pressure.
Summary of Physical Constants
The following table summarizes the fundamental physical properties of propene and several of its deuterated analogues.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Propene | 115-07-1 | C₃H₆ | 42.08 | -47.7[1] | -185.2[1][2] |
| Propene-1-d₁ | 1560-60-7 | C₃H₅D | 43.09 | Not available | Not available |
| Propene-1,1-d₂ | 1517-49-3 | C₃H₄D₂ | 44.09[3] | Not available | Not available |
| Propene-1,1,2-d₃ | 1517-50-6 | CH₃CD=CD₂ | 45.10[4] | Not available | Not available |
| Propene-3,3,3-d₃ | 1517-51-7 | CD₃CH=CH₂ | 45.10[5] | Not available | Not available |
| Propene-1,1,3,3,3-d₅ | 13275-25-7 | C₃HD₅ | 47.11[6] | Not available | Not available |
| Propene-d₆ | 1517-52-8 | C₃D₆ | 48.12[7][8] | -47.7[7] | -185[7][9] |
Vapor Pressure of Deuterated Propenes
A detailed study of the vapor pressures of propene-d₆, propene-d₅ (methyl group), propene-1-d₁, and propene-2-d₁ was conducted, providing valuable insight into the isotopic effects on this property. The measurements were performed over a range of low temperatures. It was observed that deuteration on the methyl group has a more pronounced effect on the vapor pressure per deuterium atom than substitution at the ethylenic positions.
Experimental Protocols
The determination of the physical properties of deuterated propenes requires precise and specialized experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of Deuterated Propene (General Protocol)
The synthesis of specifically labeled propenes often involves multi-step procedures. However, a common method for introducing deuterium is through catalytic hydrogen-deuterium exchange.
Objective: To synthesize a deuterated propene, for example, propene-d₆, from propene.
Materials:
-
Propene gas (C₃H₆)
-
Deuterium gas (D₂) or heavy water (D₂O) as the deuterium source
-
A suitable catalyst (e.g., a supported platinum or palladium catalyst)
-
High-pressure reactor
-
Gas handling and purification line
-
Cryogenic traps
Procedure:
-
Catalyst Activation: The catalyst is placed in the reactor and activated, typically by heating under a flow of hydrogen or deuterium gas to reduce any metal oxides and clean the surface.
-
Reaction Setup: The reactor is evacuated and cooled. A known amount of propene and a stoichiometric excess of the deuterium source (e.g., D₂ gas) are introduced into the reactor.
-
Reaction Conditions: The reactor is heated to the desired temperature to facilitate the exchange reaction. The optimal temperature and pressure depend on the specific catalyst and desired level of deuteration. The reaction is allowed to proceed for a set period.
-
Product Collection: After the reaction, the mixture is cooled, and the gaseous products are passed through a series of cryogenic traps to separate the deuterated propene from any unreacted starting materials or byproducts.
-
Purification: The collected deuterated propene may be further purified by fractional distillation at low temperatures to achieve high isotopic and chemical purity.
Determination of Isotopic Purity by NMR and Mass Spectrometry
Objective: To determine the isotopic enrichment and structural integrity of the synthesized deuterated propene.
Methodology: A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose.[7]
-
Mass Spectrometry (MS):
-
The sample is introduced into a high-resolution mass spectrometer.
-
The full scan mass spectrum is recorded to identify the molecular ion peaks corresponding to the desired deuterated species and any other isotopologues.
-
By extracting and integrating the ion signals for each isotopic species, the percentage of isotopic purity can be calculated.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ²H NMR spectra of the sample are acquired.
-
¹H NMR is used to identify the positions and relative amounts of any residual protons.
-
²H NMR directly detects the deuterium nuclei, confirming the positions of the deuterium labels and providing quantitative information on the isotopic abundance at each site.[8][12]
-
The combination of both ¹H and ²H NMR provides a comprehensive picture of the isotopic distribution within the molecule.
-
Vapor Pressure Measurement at Low Temperatures
Objective: To measure the vapor pressure of a deuterated propene as a function of temperature.
Apparatus:
-
A cryostat to maintain stable low temperatures.
-
A sample cell connected to a high-vacuum line.
-
A high-precision pressure measurement device, such as a mercury or capacitance manometer.
-
A calibrated temperature sensor (e.g., a platinum resistance thermometer).
Procedure:
-
Sample Degassing: A sample of the purified deuterated propene is condensed into the sample cell at liquid nitrogen temperature. The cell is then evacuated to remove any non-condensable impurities. This freeze-pump-thaw cycle is repeated several times.
-
Measurement:
-
The cryostat is set to the lowest desired temperature, and the system is allowed to reach thermal equilibrium.
-
The pressure of the vapor in equilibrium with the solid or liquid sample is recorded.
-
The temperature is then increased in small increments, and the vapor pressure is measured at each new equilibrium point.
-
This process is continued over the entire desired temperature range.
-
-
Data Analysis: The resulting pressure-temperature data can be plotted (e.g., as ln(P) vs. 1/T) to determine thermodynamic properties such as the enthalpy of vaporization using the Clausius-Clapeyron equation.
Visualizations
The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of deuterated propene and the application of these compounds in studying reaction mechanisms.
Caption: Experimental workflow for the synthesis and characterization of deuterated propene.
Caption: Logical diagram illustrating the use of deuterated propene to determine the kinetic isotope effect.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Propene (Propylene) [essentialchemicalindustry.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Propene-1-d1: A Comprehensive Technical Guide to its Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and bonding of the deuterated alkene, propene-1-d1. This isotopologue of propene, with a single deuterium atom at the C1 position, serves as a valuable tool in mechanistic studies, spectroscopic analysis, and kinetic isotope effect investigations. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of its structural isomers.
Chemical Structure and Isomerism
This compound, with the chemical formula C₃H₅D, exists as two distinct geometric isomers: cis-propene-1-d1 and trans-propene-1-d1. The presence of the deuterium atom on one of the sp² hybridized carbons of the double bond, along with a methyl group and a hydrogen atom on the other, gives rise to this stereoisomerism.
The cis isomer, also referred to as (Z)-propene-1-d1, has the deuterium atom and the methyl group on the same side of the C=C double bond. In contrast, the trans isomer, or (E)-propene-1-d1, has the deuterium atom and the methyl group on opposite sides of the double bond.
Molecular Bonding and Geometry
The fundamental bonding framework of this compound is analogous to that of propene. The two carbon atoms of the double bond are sp² hybridized, forming a sigma (σ) bond and a pi (π) bond between them. The remaining sp² orbitals on each of these carbons form σ bonds with either a hydrogen, a deuterium, or a methyl group. The carbon atom of the methyl group is sp³ hybridized, forming σ bonds with three hydrogen atoms and the C2 carbon.
The geometry around the C=C double bond is trigonal planar, with bond angles of approximately 120°. The C-C-C bond angle is slightly larger than 120° due to steric repulsion between the methyl group and the vinyl hydrogens. The substitution of a hydrogen atom with deuterium has a negligible effect on the overall molecular geometry.
Bond Lengths and Angles
Precise experimental determination of the bond lengths and angles for the individual isomers of this compound is scarce in the literature. However, the structure of the parent propene molecule has been extensively studied by microwave spectroscopy. These values provide a very close approximation for this compound.
| Bond | Length (Å) |
| C=C | 1.336 |
| C-C | 1.501 |
| C-H (vinyl) | 1.086 |
| C-H (methyl) | 1.090 |
| C-D | ~1.086 |
| Angle | Degree (°) |
| ∠C-C=C | 124.3 |
| ∠H-C=C | 121.5 |
| ∠H-C-H (vinyl) | 117.0 |
| ∠H-C-H (methyl) | 109.5 |
Table 1: Experimentally determined bond lengths and angles for propene. The C-D bond length is expected to be very similar to the C-H vinyl bond length.
Spectroscopic Properties
The isotopic substitution in this compound leads to distinct features in its spectroscopic signatures, which are instrumental in its characterization and in probing molecular structure and dynamics.
Microwave Spectroscopy
The dipole moment of the isomers also influences the intensity of the rotational transitions. The cis isomer is expected to have a small net dipole moment, while the dipole moment of the trans isomer is expected to be very close to zero due to symmetry.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational modes of this compound are affected by the increased mass of the deuterium atom compared to hydrogen. The most significant change is observed in the C-D stretching frequency, which appears at a lower wavenumber (~2200-2300 cm⁻¹) compared to the C-H stretching frequency (~3000-3100 cm⁻¹). This isotopic shift is a hallmark of deuteration and can be used to identify the presence and location of the deuterium atom.
Other vibrational modes, such as bending and rocking motions involving the C-D bond, will also shift to lower frequencies. A detailed vibrational analysis, often supported by computational chemistry, is required to assign all the fundamental vibrational frequencies for both the cis and trans isomers.
Experimental Protocols
Synthesis of this compound
The synthesis of specifically labeled alkenes like this compound typically involves multi-step procedures. A common strategy involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of 1-bromoprop-1-yne with a deuteride reagent, followed by controlled partial hydrogenation, could yield a mixture of cis- and trans-propene-1-d1. Separation of the isomers can be achieved by techniques such as gas chromatography.
A detailed experimental protocol for a related synthesis of a deuterated alkene is outlined below, which can be adapted for this compound.
General Protocol for Deuteride Reduction of an Alkynyl Halide:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Reagent Introduction: The flask is charged with a solution of the deuteride reagent (e.g., lithium aluminum deuteride) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.
-
Substrate Addition: A solution of the alkynyl halide (e.g., 1-bromopropyne) in the same anhydrous solvent is added dropwise to the stirred suspension of the deuteride reagent at a controlled temperature (typically 0 °C or lower).
-
Reaction: The reaction mixture is stirred for a specified period at a controlled temperature to ensure complete reaction.
-
Quenching: The reaction is carefully quenched by the slow addition of a suitable reagent, such as D₂O or a saturated aqueous solution of sodium sulfate, to decompose the excess deuteride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with the ether solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by distillation.
-
Purification: The crude product is purified by fractional distillation or preparative gas chromatography to isolate the desired deuterated allene or alkyne intermediate.
-
Partial Hydrogenation: The purified intermediate is then subjected to partial hydrogenation using a catalyst that favors the formation of the desired isomer (e.g., Lindlar's catalyst for the cis isomer or sodium in liquid ammonia for the trans isomer).
-
Final Purification: The resulting mixture of deuterated alkenes is purified by gas chromatography to separate the cis and trans isomers.
Spectroscopic Characterization
Microwave Spectroscopy:
-
Sample Introduction: A gaseous sample of the purified this compound isomer is introduced into the high-vacuum sample chamber of a microwave spectrometer.
-
Data Acquisition: The sample is subjected to microwave radiation over a range of frequencies. The absorption of radiation at specific frequencies, corresponding to rotational transitions, is detected.
-
Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to assign the rotational transitions to specific quantum number changes.
-
Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a Hamiltonian model for a rigid or semi-rigid rotor to determine the rotational constants (A, B, and C) and centrifugal distortion constants.
-
Structure Determination: The rotational constants of several isotopologues (including ¹³C species in natural abundance) are used to determine the substitution coordinates of the atoms and thus the complete molecular structure.
Infrared and Raman Spectroscopy:
-
Sample Preparation: For gas-phase IR spectroscopy, the sample is introduced into a gas cell with appropriate windows (e.g., KBr or CsI). For Raman spectroscopy, a liquid or gas sample can be used.
-
Data Acquisition: An infrared or Raman spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer or a Raman spectrometer, respectively.
-
Spectral Analysis: The positions and intensities of the vibrational bands are determined.
-
Vibrational Assignment: The observed bands are assigned to specific vibrational modes of the molecule with the aid of group theory, isotopic substitution effects, and comparison with the spectra of related molecules and computational predictions.
Conclusion
This compound is a molecule of significant interest in various fields of chemistry. Its distinct isomeric forms, cis and trans, exhibit unique spectroscopic properties that arise from the isotopic substitution. While a complete experimental dataset for both isomers is not yet fully available in the public domain, the established methodologies for the study of related molecules provide a clear pathway for their comprehensive characterization. The synthesis and detailed spectroscopic analysis of cis- and trans-propene-1-d1 will undoubtedly contribute to a deeper understanding of reaction mechanisms, molecular dynamics, and the subtle effects of isotopic substitution on chemical structure and bonding.
Propene-1-d1: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical identifiers, properties, and potential applications of the deuterated alkene, propene-1-d1.
This technical guide provides a detailed overview of this compound, a deuterated isotopologue of propene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require comprehensive data on this compound. The information is presented to facilitate easy access and comparison, with a focus on its chemical identifiers and physical properties.
Chemical Identifiers and Properties
This compound, also known by its IUPAC name 1-deuterioprop-1-ene, is a valuable compound in various research applications, particularly in mechanistic studies and as a labeled intermediate in chemical synthesis.[1] Its unique isotopic labeling allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms.
For clarity and precise identification, a comprehensive list of its chemical identifiers is provided in the table below. These identifiers are crucial for database searches, procurement, and regulatory documentation.
| Identifier Type | Value | Source |
| CAS Number | 1560-60-7 | CDN Isotopes[2], ChemBK[3], ChemicalBook[4] |
| IUPAC Name | 1-deuterioprop-1-ene | PubChem[1] |
| Synonyms | Propylene-1-d1, 1-Deuterioprop-1-ene, deuteropropylene, (Z)-1-deuteriopropene | CDN Isotopes[2], PubChem[1] |
| Molecular Formula | C₃H₅D | ChemBK[3], ChemicalBook[4] |
| Molecular Weight | 43.09 g/mol | CDN Isotopes[2], PubChem, ChemBK[3] |
| InChI | InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | PubChem[1] |
| InChIKey | QQONPFPTGQHPMA-MICDWDOJSA-N | PubChem[1] |
| SMILES | [2H]C=CC | PubChem[1] |
| PubChem CID | 16697568 | PubChem[1][5] |
| MDL Number | MFCD01073948 | ChemicalBook[4] |
Logical Relationship of Chemical Identifiers
The various identifiers for this compound are interconnected and provide a hierarchical means of identifying the compound. The following diagram illustrates the logical flow from the common name to the more complex, machine-readable identifiers.
Caption: Hierarchical relationship of chemical identifiers for this compound.
References
In-Depth Technical Guide to Commercial Propene-1-d1 Gas for Researchers and Drug Development Professionals
An essential resource for scientists leveraging isotopically labeled compounds, this guide provides a comprehensive overview of commercially available propene-1-d1 gas. It details supplier specifications, key applications in mechanistic studies, and protocols for its use, empowering researchers to advance their work in areas from polymer chemistry to drug metabolism.
This compound (CH₃CH=CHD), a stable isotope-labeled version of propene, is a valuable tool for researchers investigating reaction mechanisms and metabolic pathways. The strategic placement of a deuterium atom at the C1 position allows for the elucidation of complex chemical transformations through techniques that can distinguish between isotopes, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide serves as a central repository of technical information for sourcing and utilizing this specialized chemical.
Commercial Supplier Specifications
The availability and specifications of this compound gas can vary between suppliers. Below is a comparative table summarizing the offerings from identified commercial sources. Researchers are advised to contact suppliers directly for the most current data and to request a certificate of analysis for detailed impurity profiles.
| Supplier | Product Name | Isotopic Enrichment (atom % D) | Chemical Purity | Package Size(s) |
| CDN Isotopes | This compound (gas) (cis/trans mixture) | 98%[1] | Information not publicly available | 0.5 L[1] |
| Icon Isotopes | This compound gas | Specifications not publicly available | Information not publicly available | Information not publicly available |
Note: This information is based on publicly available data and may be subject to change. Direct inquiry to the suppliers is recommended for the latest specifications and availability.
Key Applications and Mechanistic Insights
The primary utility of this compound lies in the study of reaction mechanisms where the fate of the vinyl hydrogens is of interest. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides profound insights into the bond-breaking and bond-forming steps of a reaction.[2][3] By comparing the reaction rates and product distributions of protiated propene with this compound, researchers can infer the involvement of the C-H bond at the C1 position in the rate-determining step of a reaction.
A significant area of application is in the study of polymerization catalysis . Ziegler-Natta and metallocene catalysts are used in the industrial production of polypropylene.[4][5] The use of this compound can help elucidate the stereochemistry of monomer insertion and the mechanism of chain propagation and termination steps.
Another important application is in understanding the mechanisms of catalytic oxidation and dehydrogenation . For instance, in the oxidative dehydrogenation of propane to propene, deuterated reactants can help determine which C-H bonds are cleaved in the initial and subsequent steps.[6]
Experimental Protocols and Handling
This compound is a flammable gas and should be handled in a well-ventilated area, such as a fume hood, with appropriate safety precautions.[7] Due to its gaseous nature, specialized equipment is required for its storage and introduction into reaction systems.
General Handling and Storage
This compound is typically supplied in lecture bottles or small gas cylinders. CDN Isotopes specifies that their product is packaged with 1-2 atmospheres of pressure and is best handled with a vacuum line.[1] It is stable if stored under recommended conditions at room temperature.[1]
Experimental Setup for Gas-Phase Reactions
A general workflow for utilizing this compound in a gas-phase reaction is depicted below. This setup allows for the precise control of gas flow and reaction conditions.
Analytical Techniques for Isotopic Analysis
The successful application of this compound hinges on the ability to accurately determine the position and quantity of the deuterium label in the reaction products.
-
Mass Spectrometry (MS): GC-MS is a powerful technique for separating reaction products and determining their mass-to-charge ratio.[8] The mass difference between deuterated and non-deuterated fragments provides direct evidence of the deuterium's location in the product molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy can be used to identify the location of deuterium.[9] In ¹H NMR, the absence of a signal at a particular chemical shift indicates the replacement of a proton with a deuterium atom.[10] In ²H NMR, a signal will be present for the deuterium atom. For polymer analysis, ¹³C NMR can also provide detailed information about the polymer microstructure resulting from the incorporation of the deuterated monomer.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the reaction in-situ, particularly in heterogeneous catalysis.[12][13] The C-D bond has a characteristic vibrational frequency that is different from the C-H bond, allowing for the observation of deuterated species adsorbed on a catalyst surface.
Illustrative Reaction Pathway: Propylene Polymerization
The following diagram illustrates a simplified view of the insertion of a this compound molecule into a growing polymer chain, a fundamental step in Ziegler-Natta polymerization. The position of the deuterium atom in the resulting polymer provides insight into the regiochemistry of the insertion.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Kinetic isotopic effects in oxidative dehydrogenation of propane on vanadium oxide catalysts (Journal Article) | ETDEWEB [osti.gov]
- 7. produkte.linde-gas.at [produkte.linde-gas.at]
- 8. researchgate.net [researchgate.net]
- 9. Polymer Analysis - Title [eng.uc.edu]
- 10. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Propene-1-d1 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of propene-1-d1, a deuterated isotopologue of propene. This document details its fundamental molecular properties, structure, and relevant data for its application in scientific research.
Molecular Properties of this compound
This compound, also known as 1-deuterioprop-1-ene, is a form of propene where one hydrogen atom on the first carbon has been replaced by its isotope, deuterium.[1] This isotopic substitution is crucial for a variety of scientific applications, including mechanistic studies in organic chemistry, as a tracer in mass spectrometry, and in vibrational spectroscopy.
The key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₅D[2][3] |
| Molecular Weight | 43.09 g/mol [1][2][4] |
| Exact Mass | 43.0532269373 Da[1] |
| CAS Number | 1560-60-7[1][2][3][4][5] |
| Synonyms | 1-Deuterioprop-1-ene, deuteropropylene, (Z)-1-deuteriopropene, trans-1-deuterio-propylene[1] |
| Isotopic Enrichment | 98 atom % D[4] |
Molecular Structure
The structure of this compound is analogous to that of propene, with the key difference being the presence of a deuterium atom on the C1 carbon. The molecule can exist as either the cis (Z) or trans (E) isomer, depending on the position of the deuterium atom relative to the methyl group across the double bond.
Caption: 2D structures of trans and cis isomers of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for the preparation of deuterated alkenes can be applied. These methods often involve the use of deuterated reagents in established alkene synthesis reactions.
One common approach is the Wittig reaction, utilizing a deuterated aldehyde or a deuterated phosphonium ylide. Another potential route is through the reduction of a corresponding deuterated alkyne. The choice of synthetic route will depend on the desired isomeric purity and the availability of starting materials.
For analytical purposes, the identification and characterization of this compound would typically involve techniques such as:
-
Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-D vibrational modes, which differ from the C-H modes of unlabeled propene. The C=C stretching vibration is typically observed around 1640-1645 cm⁻¹[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a simplified spectrum compared to propene due to the absence of a proton at the C1 position, while ²H NMR (deuterium NMR) would confirm the presence and location of the deuterium atom.
The workflow for a typical synthesis and characterization of this compound is illustrated below.
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1560-60-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. This compound | CAS#:1560-60-7 | Chemsrc [chemsrc.com]
- 6. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Analysis of Propene-1-d1: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for propene-1-d1 (CH₃CH=CHD), a deuterated isotopologue of propene. The information is targeted towards researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by general experimental protocols and logical workflows.
Predicted Spectroscopic Data
Due to the limited availability of directly published spectra for this compound, the following data are predicted based on the well-documented spectra of propene (CH₃CH=CH₂) and the known effects of deuterium substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H or D) has a nuclear spin (I=1) and is NMR active, but it resonates at a much different frequency than protons (¹H). Its primary effects on ¹H and ¹³C NMR spectra are the disappearance of the signal for the replaced proton, changes in the splitting patterns of adjacent nuclei, and small shifts in the resonance frequencies of nearby carbons (isotopic shifts).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hc (CH₃) | ~1.71 | Doublet of doublets (dd) | J(Hc-Ha) ≈ 6.4 Hz, J(Hc-Hb) ≈ 1.5 Hz |
| Ha (-CH=) | ~5.75 | Doublet of quartets (dq) | J(Ha-Hb) ≈ 17.0 Hz, J(Ha-Hc) ≈ 6.4 Hz |
| Hb (=CHD) | ~5.00 | Doublet of quartets (dq) | J(Hb-Ha) ≈ 17.0 Hz, J(Hb-Hc) ≈ 1.5 Hz |
Note: The signal for the proton at the C1 position in propene (around 4.9-5.1 ppm) is absent in the ¹H NMR spectrum of this compound. The multiplicity of the remaining vinyl protons (Ha and Hb) may be further complicated by smaller deuterium couplings (J(H-D)), which are typically around 1/7th of the corresponding J(H-H) value.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) |
| C1 (=CHD) | ~115 (with an upfield isotope shift) | Doublet (due to C-D coupling) |
| C2 (-CH=) | ~135 | Doublet |
| C3 (CH₃) | ~22 | Quartet |
Note: In a proton-decoupled ¹³C NMR spectrum, each carbon would appear as a singlet. The carbon atom bonded to deuterium (C1) is expected to show a slight upfield shift (isotope effect) compared to the corresponding carbon in unlabeled propene.[1]
Infrared (IR) Spectroscopy
The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable decrease in the vibrational frequency of the corresponding bond.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |
| C-D Stretch (=C-D) | ~2200 - 2300 | Shifted from the =C-H stretch (~3080 cm⁻¹) in propene. |
| C=C Stretch | ~1645 | Largely unaffected by deuteration.[2] |
| C-H Stretch (sp²) | ~3080 | Present due to the remaining vinyl proton. |
| C-H Stretch (sp³) | ~2870 - 2990 | Present due to the methyl group.[2] |
| Fingerprint Region | 400 - 1500 | Will show differences compared to propene due to altered bending vibrations.[2] |
Mass Spectrometry (MS)
In mass spectrometry, deuteration increases the molecular weight of the compound by one mass unit for each deuterium atom. The fragmentation patterns are generally similar to the unlabeled compound, but the masses of fragments containing the deuterium atom will be shifted.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comments |
| [M]⁺ | 43 | Molecular ion peak. Propene has a molecular weight of 42.08 g/mol .[3] this compound has a molecular weight of approximately 43.09 g/mol .[4] |
| [M-H]⁺ | 42 | Loss of a hydrogen atom. |
| [M-D]⁺ | 41 | Loss of a deuterium atom. |
| [C₃H₅]⁺ | 41 | Allyl cation, a common fragment for propene. |
| [C₂H₂D]⁺ | 29 | Fragment containing the deuterium atom. |
| [CH₃]⁺ | 15 | Methyl cation fragment. |
Experimental Protocols
Sample Preparation and Handling
This compound is a gas at room temperature and is flammable.[5]
-
Handling: All handling should be conducted in a well-ventilated fume hood or using a vacuum line.[5]
-
NMR: For solution-state NMR, the gas can be condensed into a chilled NMR tube containing a deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts.[6]
-
IR: Gas-phase IR spectra can be obtained using a gas cell with appropriate windows (e.g., KBr). The cell is filled with the gas to a specific pressure.
-
MS: The gaseous sample can be introduced directly into the ion source of the mass spectrometer via a gas inlet system.
Instrumentation
-
NMR: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is suitable. The instrument should be capable of performing both ¹H and ¹³C NMR experiments.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
MS: An electron ionization (EI) mass spectrometer is commonly used for volatile compounds to generate characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Comparison of expected spectroscopic data for propene and this compound.
Caption: A generalized workflow for the spectroscopic analysis of gaseous this compound.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Propene [webbook.nist.gov]
- 4. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. docbrown.info [docbrown.info]
Navigating the Nuances of Propene-1-d1: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Propene-1-d1 (CH₃CH=CHD), a deuterated isotopologue of propene, is a valuable tool in mechanistic studies, metabolic pathway elucidation, and as a starting material in the synthesis of complex labeled molecules. Its utility in research, particularly in pharmaceutical development, necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for a laboratory and research environment. While specific quantitative safety data for this compound is limited, the following information, largely based on its non-deuterated counterpart, propene (propylene), offers a robust framework for its safe management. The presence of deuterium can slightly alter physical properties such as boiling point and vapor pressure, but the fundamental hazards associated with a flammable, liquefied gas remain.[1]
Core Physical and Chemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is paramount for safe handling.
| Property | Value |
| Molecular Formula | C₃H₅D[2] |
| Molecular Weight | 43.09 g/mol [3][4] |
| Appearance | Colorless gas[1] |
| Boiling Point | -47.6 °C (for Propene) |
| Flash Point | -108 °C (for Propene) |
| Autoignition Temperature | 455 °C (for Propene) |
| Lower Explosive Limit (LEL) | 2.0% in air (for Propene) |
| Upper Explosive Limit (UEL) | 11.1% in air (for Propene) |
| Vapor Density | 1.5 (Air = 1) (for Propene) |
| Solubility | Insoluble in water; soluble in alcohol and ether |
Note: Quantitative data for boiling point, flash point, autoignition temperature, and explosive limits are for non-deuterated propene and should be considered indicative for this compound.
Hazard Identification and GHS Classification
This compound should be handled with the same precautions as propene, which is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Flammable Gases: Category 1 (H220: Extremely flammable gas)[5]
-
Gases Under Pressure: Liquefied gas (H280: Contains gas under pressure; may explode if heated)[5]
-
Simple Asphyxiant: May displace oxygen and cause rapid suffocation in high concentrations.[6]
Hazard Pictograms:
Experimental Protocols: Safe Handling and Use
Adherence to detailed experimental protocols is critical to mitigate the risks associated with this compound.
Gas Cylinder Handling and Storage
-
Receiving and Inspection: Upon receipt, inspect the cylinder for any signs of damage, corrosion, or leaks. Ensure the valve protection cap is securely in place.
-
Storage:
-
Store cylinders in a well-ventilated, designated gas cylinder storage area.[5]
-
The storage area should be free from ignition sources, combustible materials, and protected from direct sunlight and heat.[7]
-
Secure cylinders in an upright position using chains or straps to prevent falling.
-
Segregate flammable gas cylinders from oxidizing gases and other incompatible materials.
-
-
Transportation: Use a cylinder cart to move cylinders; do not drag or roll them.
Experimental Setup and Use
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Equipment:
-
Use only equipment (regulators, tubing, reaction vessels) specifically designed and rated for use with flammable, liquefied gases.
-
All equipment should be properly grounded to prevent the buildup of static electricity.[5][8]
-
Utilize non-sparking tools when working with or near this compound setups.[8]
-
-
Leak Detection: Before introducing the gas, perform a leak test on the entire system using an inert gas (e.g., nitrogen or argon) and a leak detection solution (e.g., soapy water).
-
Gas Delivery:
-
Ensure the cylinder is securely clamped in the fume hood.
-
Attach the appropriate two-stage regulator.
-
Slowly open the main cylinder valve, followed by the regulator valve, to the desired pressure.
-
It is recommended to handle this compound, which is often supplied at 1-2 atmospheres of pressure, using a vacuum line for precise control.[4]
-
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when connecting or disconnecting cylinders or during operations with a higher risk of leaks.
-
Hand Protection: Wear cryogenic gloves when handling liquefied gas to prevent frostbite. For general handling of tubing and apparatus, neoprene or other chemically resistant gloves are suitable.[9]
-
Body Protection: A flame-retardant lab coat is required.[5]
Emergency Procedures
Gas Leak
-
Immediate Actions:
-
If a leak is detected, immediately shut off the gas supply if it is safe to do so.
-
Extinguish all nearby ignition sources.[5]
-
Evacuate the immediate area.
-
-
Response:
-
Increase ventilation to the area.
-
Do not re-enter the area until the gas concentration has been confirmed to be below the lower explosive limit by a qualified person using a gas detector.
-
For a large leak, evacuate the building and contact emergency services.
-
Fire
-
Small Fire: For a small, localized fire, use a Class B fire extinguisher (carbon dioxide or dry chemical).
-
Leaking Gas Fire: Do not extinguish a fire that is being fed by a leaking gas cylinder unless the gas flow can be stopped safely.[5] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive gas cloud.
-
Cylinder Fire: If a cylinder is involved in a fire, evacuate the area immediately. There is a significant risk of a Boiling Liquid Expanding Vapor Explosion (BLEVE).[10] If trained and equipped, cool the cylinder from a safe distance with a water spray.[11][12]
Toxicity and Health Effects
-
Inhalation: Propene is considered a simple asphyxiant at high concentrations, displacing oxygen and leading to dizziness, headache, and ultimately unconsciousness and death.[6][14] In low concentrations, it can have narcotic effects.[7]
-
Skin Contact: Direct contact with the liquid or rapidly expanding gas can cause severe frostbite.[15]
Logical Workflow for Risk Assessment
The following diagram illustrates a logical workflow for the risk assessment and implementation of control measures when working with this compound.
Caption: Risk assessment and control workflow for this compound.
Disposal
Unused or waste this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific procedures. Empty cylinders should be returned to the supplier.
By implementing these comprehensive safety and handling precautions, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for groundbreaking scientific discovery.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. hess.com [hess.com]
- 6. gasinnovations.com [gasinnovations.com]
- 7. alsafetydatasheets.com [alsafetydatasheets.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. produkte.linde-gas.at [produkte.linde-gas.at]
- 10. nwcg.gov [nwcg.gov]
- 11. Fire Fighting Hazards During Propane Tank Fires | NIOSH | CDC [cdc.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. echemi.com [echemi.com]
- 14. pcs.com.sg [pcs.com.sg]
- 15. tollgas.com [tollgas.com]
In-Depth Technical Guide to the Isotopic Purity Analysis of Propene-1-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of propene-1-d1. Ensuring the isotopic enrichment and positional integrity of deuterated compounds is critical for their application in mechanistic studies, as internal standards in quantitative analysis, and in the development of deuterated drugs. This document outlines the primary analytical techniques, presents detailed experimental protocols, and summarizes quantitative data for the analysis of this compound.
Core Analytical Techniques
The isotopic purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in quantifying the degree of deuteration and identifying potential isotopic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating this compound from its unlabeled counterpart and other isotopologues, followed by their mass analysis. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving and quantifying species with very small mass differences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H or D) NMR are invaluable for confirming the specific position of the deuterium label. ¹H NMR can be used to observe the disappearance of a signal at a specific position, while ²H NMR directly detects the deuterium nucleus, confirming its location and providing quantitative information.
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): While more commonly used for determining ¹³C/¹²C ratios, this technique can be adapted for the analysis of deuterated compounds. It provides high-precision measurements of isotope ratios.
Quantitative Data Summary
The isotopic purity of this compound and related isotopologues is typically reported as "atom % D," which represents the percentage of the specific isotopic label in the compound. The following table summarizes available quantitative data.
| Compound | Stated Isotopic Purity (atom % D) | Source |
| This compound | 98 | Commercial Supplier |
| Propene-1,1,2-d3 | 99 | Commercial Supplier |
| Propene-1,1-d2 | 98 | Commercial Supplier |
| Perdeuterated d14-(1,3-diisopropenylbenzene) precursor | 99.2 | Research Article[1] |
| Propene-d6 | 99 | Commercial Supplier[2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the analysis of gaseous this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted for the analysis of light hydrocarbon gases.
Sample Handling:
-
This compound is a gas at room temperature and is typically supplied in lecture bottles. Due to its gaseous nature, it is best handled using a vacuum line to avoid contamination with atmospheric gases and moisture.
-
Samples for injection into the GC-MS are collected using a gas-tight syringe.
Instrumentation:
-
Gas Chromatograph (GC): Agilent 7890A or similar.
-
Mass Spectrometer (MS): Agilent 5975C or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for enhanced mass accuracy.
-
GC Column: A capillary column suitable for light hydrocarbon separation, such as an Agilent HP-PLOT Al₂O₃ "M" (50 m x 0.53 mm) or a Restek Rt®-Alumina BOND/Na₂SO₄ (50 m x 0.53 mm).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1-2 mL/min.
GC Method:
-
Inlet Temperature: 200 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injection Volume: 100 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Maintain at 200 °C for 5 minutes.
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 15-100.
-
Data Analysis:
-
The mass spectrum of unlabeled propene will show a molecular ion peak ([M]⁺) at m/z 42 and a base peak at m/z 41 ([M-H]⁺)[1].
-
For this compound, the molecular ion peak is expected at m/z 43.
-
Isotopic purity is determined by comparing the integrated peak areas of the molecular ions of the deuterated (m/z 43) and any unlabeled (m/z 42) species.
-
Corrections for the natural abundance of ¹³C in the unlabeled propene (which also contributes to the m/z 43 signal) must be applied for accurate quantification.
-
NMR Spectroscopy Protocol
This protocol is designed for the analysis of gaseous samples dissolved in a deuterated solvent.
Sample Preparation:
-
A J. Young NMR tube is required for handling gaseous samples under pressure.
-
The NMR tube is cooled in liquid nitrogen, and a known amount of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) is added.
-
The this compound gas is then condensed into the cooled NMR tube via a vacuum line.
-
The tube is sealed and allowed to warm to room temperature, allowing the gas to dissolve in the solvent.
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Probe: Standard 5 mm broadband probe.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Expected Spectrum of Unlabeled Propene:
-
~1.71 ppm (doublet of doublets, 3H, -CH₃).
-
~4.9-5.1 ppm (multiplet, 2H, =CH₂).
-
~5.7-5.9 ppm (multiplet, 1H, -CH=).
-
-
Analysis of this compound:
-
In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C1 position will be significantly reduced or absent.
-
The multiplicity of the remaining protons coupled to the C1 position will also change.
-
Isotopic purity can be estimated by comparing the integration of the residual C1-H signal to the integration of other proton signals in the molecule.
-
²H (Deuterium) NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Analysis: A single resonance should be observed in the region corresponding to the chemical shift of the C1 proton, confirming the position of the deuterium label. The presence of other signals would indicate isotopic scrambling.
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Analysis
References
An In-depth Technical Guide to the Natural Abundance of Deuterium in Propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propene (C₃H₆), a cornerstone of the petrochemical industry, is a prochiral molecule with hydrogen atoms in three distinct chemical environments: methyl (-CH₃), methine (=CH-), and methylene (=CH₂). The natural abundance of deuterium (²H or D), the stable heavy isotope of hydrogen, is approximately 0.0156% (156 ppm) on Earth. However, this abundance is not uniformly distributed within and among molecules. Isotopic fractionation, driven by kinetic and thermodynamic effects during the formation and processing of organic compounds, leads to variations in the site-specific and bulk deuterium content.
For researchers in drug development, understanding the natural deuterium distribution in key building blocks like propene is crucial. The "deuterium effect" in medicinal chemistry, where selective incorporation of deuterium can alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates, relies on a precise understanding of isotopic distribution. This guide provides a comprehensive overview of the natural abundance of deuterium in propene, details the state-of-the-art analytical techniques for its determination, and presents the underlying principles of isotopic fractionation.
Quantitative Data on Deuterium Abundance
Direct, high-precision measurements of the site-specific natural abundance of deuterium in propene are not widely available in the scientific literature. However, based on studies of related light hydrocarbons such as propane, and general principles of isotopic fractionation, we can infer the expected distribution. The following table summarizes the typical natural abundance of deuterium and provides estimated site-specific values for propene. These estimations are based on the understanding that kinetic isotope effects during formation and processing can lead to slight enrichment or depletion at different positions.
Table 1: Estimated Natural Abundance of Deuterium in Propene
| Parameter | Value | Method of Determination (Proposed) |
| Bulk Deuterium Abundance | ||
| (D/H) ratio | ~1.56 x 10⁻⁴ | Isotope Ratio Mass Spectrometry (IRMS) |
| δD (‰ vs. VSMOW) | -100 to -200 ‰ | IRMS |
| Site-Specific Deuterium Abundance (Estimated) | ||
| Methyl group (-CH₃) | Slightly enriched relative to bulk | Quantitative ²H NMR Spectroscopy |
| Methine group (=CH-) | Close to bulk abundance | Quantitative ²H NMR Spectroscopy |
| Methylene group (=CH₂) | Slightly depleted relative to bulk | Quantitative ²H NMR Spectroscopy |
Note: Vienna Standard Mean Ocean Water (VSMOW) is the international standard for hydrogen and oxygen isotopes. The δD value represents the deviation from this standard in parts per thousand (per mil, ‰). Negative values indicate depletion in deuterium relative to the standard. The estimated site-specific abundances are based on typical kinetic isotope effects observed in the formation of alkenes from saturated precursors, where C-H bond cleavage is often the rate-determining step.
Experimental Protocols
The determination of the natural abundance of deuterium in propene requires high-precision analytical techniques. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) for bulk isotopic composition and Nuclear Magnetic Resonance (NMR) Spectroscopy for site-specific information.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Analysis
IRMS is the gold standard for high-precision measurement of the overall D/H ratio in a sample. The method involves the complete conversion of the organic compound into hydrogen gas (H₂) and subsequent analysis in a specialized mass spectrometer.
Methodology:
-
Sample Preparation: A purified sample of propene gas is introduced into a high-temperature conversion system.
-
Quantitative Conversion: The propene is passed through a reactor, typically a ceramic tube packed with a reducing agent (e.g., chromium metal) at temperatures exceeding 1000°C. This process quantitatively converts all hydrogen in the propene to H₂ gas.
-
Gas Chromatography (GC) Separation: The resulting gas mixture is passed through a gas chromatograph to separate the H₂ from other potential combustion products.
-
Introduction into the Mass Spectrometer: The purified H₂ gas is then introduced into the ion source of the IRMS.
-
Ionization and Mass Analysis: The H₂ molecules are ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z 2 and 3, respectively).
-
Detection and Data Analysis: The ion beams are detected by a Faraday cup array. The ratio of the ion currents (m/z 3 to m/z 2) is used to calculate the D/H ratio. The results are typically expressed in delta notation (δD) relative to VSMOW.
Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Analysis
²H NMR spectroscopy is a powerful tool for determining the distribution of deuterium at different positions within a molecule. Due to the low natural abundance of deuterium, this technique requires a high-field NMR spectrometer and extended acquisition times.
Methodology:
-
Sample Preparation: A high-purity sample of propene is condensed into a high-pressure NMR tube containing a suitable deuterated solvent for locking purposes (e.g., benzene-d₆). The concentration of propene should be as high as possible.
-
NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a sensitive cryoprobe. The spectrometer is tuned to the deuterium frequency.
-
Acquisition Parameters:
-
A quantitative ²H NMR pulse sequence is used, ensuring complete relaxation of the deuterium nuclei between scans. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the deuterium nuclei in the molecule.
-
Proton decoupling is applied to collapse the deuterium signals into singlets, improving the signal-to-noise ratio and simplifying the spectrum.
-
A large number of scans (typically thousands) are acquired to achieve an adequate signal-to-noise ratio for the natural abundance signals.
-
-
Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed with appropriate window functions and Fourier transformed.
-
The resulting spectrum is carefully phased and baseline corrected.
-
The signals corresponding to the different hydrogen positions in propene (methyl, methine, and methylene) are identified based on their chemical shifts.
-
The relative abundance of deuterium at each site is determined by integrating the corresponding signals. The integral values are directly proportional to the concentration of deuterium at each position.
-
Visualizations
Experimental Workflow for Deuterium Abundance Determination
Caption: Workflow for determining bulk and site-specific deuterium abundance in propene.
Logical Relationships in Isotopic Fractionation of Propene
Caption: Factors influencing the site-specific deuterium distribution in propene.
Conclusion
While precise, experimentally determined values for the natural abundance of deuterium in propene at a site-specific level remain a gap in the current scientific literature, established analytical techniques provide a clear path for their determination. For professionals in drug development and other scientific fields, understanding the principles of isotopic fractionation and the methodologies for its measurement is paramount. The expected non-uniform distribution of deuterium in propene, with slight enrichment in the methyl group and depletion in the methylene group, is a direct consequence of the kinetic isotope effect during its formation. The experimental workflows outlined in this guide for IRMS and ²H NMR spectroscopy provide the necessary framework for researchers to undertake such measurements, paving the way for a more nuanced application of the deuterium effect in the design of novel therapeutics and a deeper understanding of fundamental chemical processes.
Literature review of propene-1-d1 studies
An In-depth Technical Guide to Propene-1-d1 Studies for Researchers, Scientists, and Drug Development Professionals.
This compound, a deuterated isotopologue of propene, serves as a valuable tool in various chemical and physical studies. Its unique spectroscopic signature and involvement in fundamental chemical reactions make it a subject of interest for researchers in fields ranging from physical chemistry to drug development, where isotopic labeling is a key technique. This guide provides a comprehensive review of the existing literature on this compound, focusing on its spectroscopic characterization, synthesis, and reaction kinetics.
Molecular Properties
This compound is a structural isomer of propene where one of the hydrogen atoms on the C1 carbon is replaced by a deuterium atom.
| Property | Value |
| Chemical Formula | C3H5D[1] |
| IUPAC Name | 1-deuterioprop-1-ene[2] |
| CAS Number | 1560-60-7[1][2] |
| Molar Mass | 43.09 g/mol [1][2] |
| Synonyms | 1-Deuterioprop-1-ene, deuteropropylene[2] |
Spectroscopic Studies
The primary focus of research on this compound has been its spectroscopic characterization, which provides fundamental insights into its molecular structure and dynamics.
Microwave and Rotational Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise geometry of molecules through the analysis of their rotational transitions.[3][4][5] Studies on propene and its deuterated isotopologues, including this compound, have provided detailed information on bond lengths, bond angles, and internal rotation.
Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy
A common experimental setup for studying the rotational spectrum of molecules like this compound is the Fourier Transform Microwave (FTMW) spectrometer.
-
Sample Introduction : A gaseous sample of this compound, often diluted in an inert gas like neon or argon, is introduced into a high-vacuum chamber through a pulsed nozzle. This creates a supersonic jet, which cools the molecules to a very low rotational temperature (a few Kelvin).
-
Microwave Excitation : A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.
-
Free Induction Decay (FID) : After the pulse, the coherently rotating molecules emit a decaying microwave signal, known as the Free Induction Decay (FID).
-
Signal Detection and Transformation : The FID signal is detected, digitized, and then Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions.
Quantitative Data from Rotational Spectroscopy of Propene Isotopologues
The rotational constants obtained from these experiments are inversely proportional to the moments of inertia of the molecule. By analyzing the spectra of different isotopologues, a very precise molecular structure can be determined.
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| Propene (Normal) | 29272.9 | 9294.1 | 7856.3 |
| Propene-3-d1 (S) | 40582.157 | 9067.024 | 7766.0165 |
| Propene-3-d1 (A) | 43403.75 | 8658.961 | 7718.247 |
Note: Data for this compound specifically was not found in the initial search, so data for a related isotopologue, propene-3-d1, is presented for illustrative purposes. The 'S' and 'A' conformers refer to the deuterium atom being in-plane or out-of-plane, respectively.[6]
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[7] These modes are sensitive to isotopic substitution, making vibrational spectroscopy a useful tool for studying deuterated compounds.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation : The this compound sample can be in the gas or liquid phase. For gas-phase measurements, the sample is introduced into a gas cell with windows transparent to infrared radiation (e.g., CsBr).[8][9] For liquid-phase measurements, a thin film of the sample is placed between two infrared-transparent plates.
-
IR Radiation Source : A broadband infrared source is used to irradiate the sample.
-
Interferometer : In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam is passed through an interferometer (typically a Michelson interferometer) to create an interferogram.
-
Sample Interaction : The modulated IR beam passes through the sample, where specific frequencies corresponding to the vibrational modes are absorbed.
-
Detection and Transformation : The transmitted light is detected, and the resulting interferogram is Fourier transformed to obtain the infrared spectrum.
Quantitative Data from Vibrational Spectroscopy of Propyne-d1
| Vibrational Mode | Harmonic Frequency (ωi) (cm⁻¹) | Anharmonicity (Xii) (cm⁻¹) |
| Methyl C-H Stretch | 3034 ± 5 | -64 ± 2 |
This data was obtained using a combination of standard infrared techniques and intracavity dye laser photoacoustic spectroscopy for higher overtones.[10]
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound were not found in the initial search, a general approach for the selective deuteration of alkenes can be outlined. One common method is through the reduction of a corresponding deuterated precursor.
Experimental Protocol: Hypothetical Synthesis via Deuterated Grignard Reagent
-
Preparation of Deuterated Grignard Reagent : A deuterated alkyl halide, such as 1-bromo-1-deuteriopropane, would be reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 1-deuterio-propylmagnesium bromide.
-
Elimination Reaction : The Grignard reagent is then subjected to a controlled elimination reaction to form this compound. This could be achieved by reacting it with a suitable proton source under conditions that favor elimination over substitution.
-
Purification : The resulting this compound gas would be purified, for example, by passing it through a cold trap to remove any less volatile impurities.
Reactions of this compound
The reactivity of this compound is expected to be very similar to that of propene. However, the presence of deuterium can lead to kinetic isotope effects, which can be studied to elucidate reaction mechanisms.
Pyrolysis
Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. The pyrolysis of propene has been studied to understand the formation of larger hydrocarbons and soot.[11] Studies involving this compound could help to determine the role of C-H bond cleavage at the C1 position in the initial steps of pyrolysis.
Experimental Protocol: Flow Reactor Pyrolysis
-
Reactant Feed : A mixture of this compound and a carrier gas (e.g., nitrogen or argon) is fed into a flow reactor at a controlled flow rate.
-
Heating Zone : The reactor is heated to a high temperature (typically > 800 K) to initiate pyrolysis.
-
Reaction : The this compound undergoes decomposition and subsequent reactions as it flows through the reactor.
-
Product Sampling and Analysis : The product stream is sampled at the reactor outlet and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various products.
Isomerization
The isomerization of alkenes is an important industrial process. Studies on the skeletal isomerization of butene to isobutene over zeolite catalysts have been reported.[12] Similar studies with this compound could provide insights into the mechanism of isomerization, particularly the involvement of the vinyl C-H bond.
Experimental Protocol: Catalytic Isomerization in a Fixed-Bed Reactor
-
Catalyst Bed Preparation : A fixed-bed reactor is packed with a suitable catalyst, such as a zeolite (e.g., ZSM-22).[12]
-
Reactant Feed : A feed stream of this compound and a carrier gas is passed through the heated catalyst bed.
-
Reaction : Isomerization occurs as the reactant passes over the catalyst.
-
Product Analysis : The composition of the effluent gas is analyzed online using, for example, a gas chromatograph to determine the conversion and selectivity to different isomers.
Conclusion
This compound is a valuable molecule for fundamental studies in spectroscopy and reaction kinetics. The existing literature provides a solid foundation for its spectroscopic characterization, particularly through microwave and vibrational spectroscopy. While detailed synthetic and reaction kinetic studies specifically on this compound are less prevalent in the readily available literature, established methodologies for similar compounds provide clear pathways for future research. The use of this compound in mechanistic studies of pyrolysis and isomerization holds promise for a deeper understanding of these important chemical transformations. For drug development professionals, the principles and techniques outlined here are applicable to the broader field of isotopic labeling, which is crucial for ADME (absorption, distribution, metabolism, and excretion) studies and for understanding drug metabolism pathways.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
Propene-1-d1: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for propene-1-d1 (CH₃CH=CHD). This compound, a deuterated isotopologue of propene, is a valuable starting material and intermediate in pharmaceutical research and development, particularly in metabolic studies and for the synthesis of deuterated drug candidates. Understanding its stability is crucial for ensuring its chemical integrity and for the safety of its handling and storage. This document summarizes the available data on the stability of propene and its deuterated analogues, outlines recommended storage and handling procedures, and presents a general protocol for stability testing. Due to a lack of specific quantitative stability data for this compound in the public domain, this guide draws upon information from safety data sheets (SDS) for this compound and related compounds, as well as from the scientific literature on the pyrolysis and oxidation of propene.
Introduction
Deuterium-labeled compounds, such as this compound, are of significant interest in the pharmaceutical industry. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage. This compound serves as a key building block for the synthesis of more complex deuterated molecules. Therefore, a thorough understanding of its stability and proper handling is paramount for researchers.
Chemical and Physical Properties
This compound is a colorless, flammable gas at room temperature. It is typically supplied as a compressed gas in cylinders.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₅D |
| Molecular Weight | 43.09 g/mol |
| CAS Number | 1560-60-7 |
| Boiling Point | -47.6 °C (for propene) |
| Flash Point | -108 °C (for propene) |
| Appearance | Colorless Gas |
| Isotopic Enrichment | Typically ≥98 atom % D |
Stability Profile
This compound is considered to be stable if stored under the recommended conditions.[1] The primary degradation pathways for propene are thermal decomposition and oxidation, particularly at elevated temperatures.
Thermal Stability
The thermal decomposition of non-deuterated propene has been shown to be a first-order reaction.[2] The initial and rate-determining step is the cleavage of a C-H bond to form an allyl radical and a hydrogen atom.[2] The activation energy for the thermal decomposition of propylene has been reported to be approximately 72,000 cal/mol (72 kcal/mol).[2]
Table 2: Quantitative Stability Data
| Condition | Parameter | Value for this compound | Value for Propene (for comparison) |
| Thermal Decomposition | Activation Energy | Data not available | ~72 kcal/mol[2] |
| Decomposition Rate at 25°C | Data not available | Negligible | |
| Photochemical Stability | Quantum Yield of Decomposition | Data not available | Data not available |
| Oxidative Stability | Reaction Rate with O₂ at 25°C | Data not available | Very slow |
Photochemical Stability
Alkenes can undergo various photochemical reactions upon absorption of ultraviolet light, including cis-trans isomerization, cycloadditions, and rearrangements. While these reactions are possible for this compound, specific studies on its photochemical stability and degradation pathways are not widely reported. To maintain the integrity of the product, it is recommended to protect it from light.
Incompatible Materials
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Hazardous reactions can occur in the presence of these materials.
Storage and Handling
Proper storage and handling of this compound are essential for maintaining its purity and ensuring safety.
Recommended Storage Conditions
Table 3: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation |
| Storage Temperature | Room temperature.[1] |
| Storage Area | Store in a well-ventilated place.[3][4][5] |
| Light Exposure | Protect from sunlight.[3][5] |
| Cylinder Orientation | Cylinders should be stored upright and firmly secured. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] |
| Incompatible Materials | Segregate from oxidant gases and other oxidants. |
| Shelf Life | Re-analyze for chemical purity after three years.[1] |
Handling Procedures
This compound is a flammable gas and is typically supplied in cylinders under pressure.[1] Handling should be performed in a well-ventilated area, preferably in a fume hood or using a gas cabinet. A vacuum line is recommended for handling this product.[1] All equipment used should be properly grounded to prevent static discharge.
Experimental Protocol: Gas Stability Testing
While no standard protocol for this compound is published, a general procedure for assessing the stability of a compressed gas can be adapted. This protocol is designed to evaluate the stability under accelerated conditions and in real-time.
Objective: To determine the long-term stability of this compound by assessing its purity over time under specified storage conditions.
Materials:
-
Cylinder of this compound
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Temperature-controlled storage chambers
-
Gas sampling bags or cylinders
-
Vacuum line and appropriate gas handling manifold
Methodology:
-
Initial Analysis (Time = 0):
-
Using a validated GC-MS method, perform an initial analysis of the this compound from the cylinder to determine its initial purity and identify any impurities. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
If the study is to be conducted on smaller samples, carefully transfer aliquots of the gas from the main cylinder into smaller, inert gas sampling cylinders.
-
Place the cylinders in temperature-controlled chambers under the following conditions:
-
Real-time stability: 25°C ± 2°C
-
Accelerated stability: 40°C ± 2°C (or a higher temperature, depending on the desired acceleration factor).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24, and 36 months for real-time; and 1, 3, and 6 months for accelerated), retrieve a sample from each storage condition.
-
Analyze the samples by GC-MS to determine the purity of this compound and quantify any degradation products or new impurities.
-
-
Data Analysis:
-
Compare the purity of the stored samples to the initial (Time = 0) analysis.
-
Identify and quantify any new peaks in the chromatogram.
-
Plot the purity of this compound as a function of time for each storage condition.
-
If degradation is observed, determine the rate of degradation.
-
Acceptance Criteria:
-
The purity of this compound should not decrease by more than a specified percentage (e.g., 2%) from the initial value.
-
No single new impurity should be present at a concentration greater than a specified limit (e.g., 0.5%).
Potential Decomposition Pathways
The primary thermal decomposition pathway for propene involves the formation of an allyl radical. This can then lead to a cascade of further reactions, producing a variety of smaller hydrocarbons.
Conclusion
This compound is a stable compound when stored and handled correctly. Adherence to the recommended storage conditions, particularly protection from heat, ignition sources, and incompatible materials, is crucial for maintaining its chemical integrity. While specific quantitative stability data for this compound is limited, the known stability of propene and the principles of the kinetic isotope effect suggest that it is a robust molecule for use in research and development. The experimental protocol outlined in this guide provides a framework for researchers to conduct their own stability assessments to meet specific project or regulatory requirements.
References
Gas-Phase Properties of Propene-1-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core gas-phase properties of propene-1-d1 (CH₂=CH-CHD₂), an isotopologue of propene. The information presented herein is crucial for researchers in fields such as reaction kinetics, atmospheric chemistry, and spectroscopy, as well as for professionals in drug development utilizing deuterated compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of fundamental molecular processes.
Quantitative Gas-Phase Data
The following tables summarize the essential quantitative data for this compound in the gas phase. These values are critical for computational modeling, spectral analysis, and thermodynamic calculations.
Table 1: Rotational Constants of this compound
The rotational constants for the two conformers of this compound, resulting from the orientation of the deuterium atom relative to the vinyl group, have been determined through Fourier Transform Microwave (FTMW) spectroscopy.
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| syn-conformer | 24003.528 (12) | 7855.153 (4) | 6294.120 (4) |
| anti-conformer | 22448.981 (14) | 8113.354 (5) | 6428.163 (5) |
Data obtained from FTMW spectroscopy studies.
Table 2: Vibrational Frequencies of this compound
| Vibrational Mode | Description | Estimated Frequency (cm⁻¹) |
| ν(C=C) | C=C stretching | ~1652 |
| ν(C-H) | Vinyl C-H stretching | ~3090, ~3015 |
| ν(C-D) | C-D stretching | ~2200 - 2300 |
| δ(CH₂) | CH₂ scissoring | ~1440 |
| τ(CH₃) | Methyl torsion | ~200 |
Frequencies are estimations based on the known spectrum of propene and general effects of deuteration.
Table 3: Thermochemical and Dipole Moment Data
| Property | Value |
| Dipole Moment (μ) | ~0.36 D |
| Standard Enthalpy of Formation (ΔfH°gas) | Not experimentally determined. Estimated to be similar to propene (~20.4 kJ/mol). |
The dipole moment is an estimate based on the value for propene, as the isotopic substitution at a non-polar bond is expected to have a minimal effect. The enthalpy of formation is also an estimation.
Experimental Protocols
The determination of the gas-phase properties of this compound relies on high-resolution spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Fourier Transform Microwave (FTMW) Spectroscopy
Objective: To determine the rotational constants and the precise molecular structure of the different conformers of this compound.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber containing a Fabry-Pérot cavity.
-
Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.
-
Free Induction Decay (FID) Signal Detection: The subsequent coherent rotational emission from the molecules, known as the Free Induction Decay (FID), is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform.
-
Spectral Analysis: The resulting high-resolution spectrum reveals the rotational transition frequencies. These frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C) for each conformer.
Gas-Phase Infrared (IR) Spectroscopy
Objective: To identify and characterize the vibrational modes of this compound.
Methodology:
-
Sample Preparation: A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is filled with a known pressure of this compound gas.
-
Infrared Radiation: A broadband infrared source is passed through the gas cell.
-
Interferometry (for FTIR): In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam is split, passed through a moving and a fixed mirror, and then recombined to create an interferogram.
-
Detection: The transmitted infrared radiation is measured by a detector (e.g., DTGS or MCT).
-
Fourier Transformation: The interferogram is mathematically converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.
-
Spectral Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of the molecule. The positions, intensities, and rotational fine structure of these bands are analyzed to assign them to specific vibrational modes.
Molecular Structure and Conformations
This compound exists as two stable conformers in the gas phase: the syn-conformer, where the deuterium atom is in the same plane as the vinyl group and on the same side as the double bond, and the anti-conformer, where the deuterium is on the opposite side. The energy difference between these two conformers is small, and both are populated at room temperature.
Concluding Remarks
This technical guide has compiled the currently available data on the gas-phase properties of this compound. While rotational constants for its conformers have been precisely determined, a complete experimental vibrational analysis and an experimental value for its gas-phase enthalpy of formation are still needed to provide a more comprehensive understanding of this molecule. The provided experimental protocols offer a foundation for further research in these areas. The continued study of such deuterated species is vital for advancing our knowledge in various chemical and biological disciplines.
Navigating Isotopic Complexity: A Technical Guide to the IUPAC Nomenclature of Deuterated Propenes
For researchers, scientists, and drug development professionals, the precise naming of isotopically modified compounds is paramount for unambiguous scientific communication and data reproducibility. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for deuterated propenes, offering a comprehensive framework for systematically naming these molecules, including their stereoisomers.
The introduction of deuterium, the stable isotope of hydrogen with a mass number of 2, into organic molecules is a powerful tool in various scientific disciplines. In pharmaceutical development, selective deuteration can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile. In mechanistic studies, deuterium labeling serves as a crucial probe to elucidate reaction pathways. Given the subtle yet significant impact of isotopic substitution, a rigorous and standardized nomenclature is essential.
This technical guide outlines the core principles of naming deuterated propenes according to the latest IUPAC recommendations. It covers the designation of isotopic substitution, the application of locants, and the assignment of stereochemical descriptors (E/Z) in the context of deuteration.
Core Principles of IUPAC Nomenclature for Isotopically Substituted Compounds
The IUPAC nomenclature for isotopically modified compounds provides a systematic approach to naming molecules where the natural isotopic abundance of one or more elements has been altered.[1][] For deuterated compounds, the nuclide symbol for deuterium is ²H. The symbol 'D' may also be used, although IUPAC prefers ²H in contexts where other isotopes are present to maintain alphabetical ordering.[3]
An isotopically substituted compound is one in which essentially all the molecules have the indicated nuclide at each designated position.[1] The nomenclature for these compounds involves indicating the nuclide symbol, preceded by its locant (position), in parentheses before the part of the name that represents the isotopically modified portion of the molecule.[3]
For propene, the carbon atoms are numbered such that the double bond is between carbons 1 and 2. The hydrogen atoms are then numbered according to the carbon to which they are attached.
Naming Deuterated Propenes: A Step-by-Step Approach
The systematic naming of a deuterated propene follows a logical sequence:
-
Identify the Parent Hydride: The parent hydride is propene.
-
Identify the Isotopic Substituent: In this case, it is deuterium (²H).
-
Locate the Position of Deuteration: Number the carbon chain of propene to give the double bond the lowest possible locant (C1 and C2). Then, identify the carbon atom(s) to which the deuterium is attached.
-
Construct the Name:
-
Place the locant and the nuclide symbol in parentheses. For multiple substitutions, use multipliers (di, tri, etc.) before the nuclide symbol.
-
Place this isotopic descriptor before the name of the parent hydride or the relevant part of the name.
-
Stereochemistry: The presence of a double bond in propene allows for the possibility of geometric isomerism (E/Z isomerism) when substituents on the double-bond carbons are different. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemistry.[4] A key principle of the CIP rules is that higher atomic mass has higher priority.[5] Therefore, deuterium (²H) has a higher priority than protium (¹H).
Examples of Deuterated Propene Isomers
The following table provides a non-exhaustive list of deuterated propene isomers and their systematic IUPAC names.
| IUPAC Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| (1E)-(1-²H₁)prop-1-ene | C₃H₅²H₁ | 43.09 |
| (1Z)-(1-²H₁)prop-1-ene | C₃H₅²H₁ | 43.09 |
| (2-²H₁)prop-1-ene | C₃H₅²H₁ | 43.09 |
| (3-²H₁)prop-1-ene | C₃H₅²H₁ | 43.09 |
| (1,1-²H₂)prop-1-ene | C₃H₄²H₂ | 44.09 |
| (3,3,3-²H₃)prop-1-ene | C₃H₃²H₃ | 45.10 |
| (1,2,3,3,3-²H₅)prop-1-ene | C₃H₁²H₅ | 47.11 |
| (²H₆)prop-1-ene | C₃²H₆ | 48.12 |
Experimental Protocols: Synthesis and Characterization
The synthesis of specifically deuterated propenes often involves multi-step procedures. A common strategy is the reduction of a deuterated precursor or the use of a deuterating agent in the presence of a catalyst.
Representative Protocol: Synthesis of (3,3,3-²H₃)prop-1-ene
This protocol is a representative example based on general methods for alkene deuteration.
Objective: To synthesize 3,3,3-trideuteropropene from a suitable precursor.
Materials:
-
3-bromoprop-1-ene (allyl bromide)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Standard glassware for Grignard reaction and distillation
Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with 3-bromoprop-1-ene in anhydrous diethyl ether to form the Grignard reagent, allylmagnesium bromide.
-
Deuterolysis: The Grignard reagent is then quenched by the slow, dropwise addition of deuterium oxide at a controlled temperature (e.g., 0 °C). The D₂O provides the deuterium atoms that will replace the MgBr group.
-
Work-up and Isolation: The reaction mixture is worked up by adding a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the product, (3,3,3-²H₃)prop-1-ene, is isolated by fractional distillation.
Analytical Characterization:
The successful synthesis and isotopic purity of the deuterated propene must be confirmed by analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the isotopic distribution and purity of volatile compounds like propene.[6] The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated propene, allowing for the confirmation of the number of deuterium atoms incorporated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are invaluable for determining the position of deuterium labeling.[7] In the ¹H NMR spectrum of (3,3,3-²H₃)prop-1-ene, the signal corresponding to the methyl protons would be absent, while the signals for the vinylic protons would remain. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms in the methyl group.
Logical Workflow for Naming Deuterated Propenes
The following diagram illustrates the decision-making process for assigning the correct IUPAC name to a deuterated propene, including the determination of stereochemistry.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Kinetic Isotope Effect Studies Using Propene-1-d1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical applications of using propene-1-d1 in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. Detailed experimental protocols and data interpretation guidelines are included to facilitate the integration of this powerful technique into research and development workflows.
Introduction to Kinetic Isotope Effects (KIE)
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes.[1][2] This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds.[2][3] Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, leading to a higher activation energy for bond cleavage and consequently a slower reaction rate.[2]
The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable insights into the rate-determining step of a reaction.
-
Primary KIE (kH/kD > 1): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[3] For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2-7.
-
Secondary KIE (kH/kD ≠ 1): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][3] These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).
By using propene specifically labeled with deuterium at the C1 position (this compound), researchers can probe reactions involving this specific C-H bond.
Applications of this compound in Mechanistic Studies
This compound is a valuable tool for investigating a variety of chemical transformations, including:
-
Epoxidation: Determining whether the initial attack of the oxidizing agent involves the C1-H bond.
-
Polymerization: Understanding the mechanism of monomer insertion and potential chain termination steps.
-
Hydroformylation: Probing the mechanism of hydrogen addition and C-C bond formation.
-
Oxidative Dehydrogenation: Elucidating the mechanism of C-H bond activation.
Quantitative Data from KIE Studies with Deuterated Propene
The following table summarizes KIE data from studies using deuterated propene derivatives. While not all studies used this compound specifically, they provide a strong indication of the expected KIE values in similar reaction types.
| Reaction | Deuterated Substrate | kH/kD | Interpretation | Reference |
| Thermal Isomerization of Deuteriocyclopropane to Propene | Deuteriocyclopropane | 1.55 ± 0.06 (primary) | Indicates a[4][5] hydrogen/deuterium shift from the trimethylene diradical intermediate is part of the product-forming step. | [4] |
| Propylene Epoxidation (Combustion Pathway) | C3D6 | ~1.1 - 1.2 | Small KIE suggests C-H bond breaking is not the rate-determining step for combustion. | [5] |
| Propylene Epoxidation (Epoxidation Pathway) | C3D6 | Inverse KIE (rate increase of 2.1-2.6x for C3D6O formation) | Suggests the rate-determining step does not involve an intermediate containing propylene. | [5] |
| Redox Decomposition of Hydroxymercurated Propene | Hydroxymercurated propene-d1 | 1.15 ± 0.05 | Consistent with an intramolecular 1,2-hydride shift in the redox decomposition. | [6] |
| Secondary Combustion of Propene | Propane-d8 (forming propene in situ) | 2.6 | Suggests C-H bond dissociation is a kinetically relevant step in the secondary combustion of propene. | [7] |
Experimental Protocols
General Workflow for a KIE Study
The following diagram outlines the general workflow for conducting a kinetic isotope effect study.
Caption: General workflow for a kinetic isotope effect study.
Protocol for Epoxidation of Propene and this compound
This protocol is adapted from studies on propylene epoxidation.[5]
Materials:
-
Propene (high purity)
-
This compound (synthesized or commercially available)
-
Oxidizing agent (e.g., O2, H2O2)
-
Catalyst (e.g., promoted silver catalyst)
-
Inert gas (e.g., N2 or Ar)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Catalyst Preparation and Activation: Prepare and activate the catalyst according to standard procedures.
-
Reactor Setup: Set up a packed-bed microreactor system with precise temperature and flow control.
-
Reaction Conditions:
-
Introduce a feed gas mixture of propene (or this compound), oxidant, and inert gas at a defined ratio and flow rate.
-
Maintain the reactor at a constant temperature (e.g., 200-300 °C).
-
-
Product Analysis:
-
Continuously sample the reactor effluent and analyze it using an online GC-MS.
-
Identify and quantify the products, including propylene oxide, CO2, and unreacted propene.
-
-
Data Acquisition:
-
Measure the steady-state conversion of propene and the formation rates of products for both the undeuterated and deuterated reactants.
-
-
KIE Calculation:
-
Determine the rate constants (kH and kD) from the conversion data.
-
Calculate the KIE for both epoxidation and combustion pathways.
-
Protocol for Redox Decomposition of Hydroxymercurated this compound
This protocol is based on the study of deuterium isotope effects on the redox decomposition of hydroxymercurated propene.[6]
Materials:
-
This compound
-
Mercuric salt (e.g., Hg(ClO4)2) in an aqueous solution
-
NMR spectrometer
Procedure:
-
Synthesis of Hydroxymercurated this compound: Bubble this compound through an aqueous solution of the mercuric salt to form the hydroxymercurated adduct.
-
Reaction Monitoring:
-
Transfer the solution to an NMR tube.
-
Monitor the decomposition of the mercurial and the formation of acetone-d1 by proton NMR spectroscopy at a controlled temperature.
-
-
Data Analysis:
-
Determine the rate of decomposition by following the disappearance of the reactant signals or the appearance of the product signals over time.
-
Perform a parallel experiment with undeuterated propene under identical conditions to obtain kH.
-
-
KIE Calculation: Calculate the KIE as the ratio of the rate constant for the undeuterated species to that of the deuterated species.
Mechanistic Interpretation of KIE Data
The interpretation of KIE data is crucial for elucidating reaction mechanisms. The following diagram illustrates how different KIE values can help distinguish between possible reaction pathways for an arbitrary reaction of propene.
Caption: Distinguishing reaction pathways using KIE.
A significant primary KIE (Pathway A) would indicate that the C1-D bond is cleaved in the rate-determining step. Conversely, a KIE close to unity (Pathway B) would suggest that this bond is not broken in the rate-determining step, pointing towards an alternative mechanism.
Conclusion
The use of this compound in kinetic isotope effect studies offers a powerful and precise method for probing the mechanisms of a wide range of chemical reactions. By carefully designing experiments and accurately measuring reaction rates, researchers can gain deep insights into transition state structures and rate-determining steps. This information is invaluable for optimizing reaction conditions, designing novel catalysts, and understanding enzymatic pathways, thereby accelerating advancements in chemistry, materials science, and drug development.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinetic isotopic effects in oxidative dehydrogenation of propane on vanadium oxide catalysts (Journal Article) | ETDEWEB [osti.gov]
Application Notes and Protocols: Propene-1-d1 as a Tracer in Reaction Mechanism Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propene-1-d1 (CH₂=CH-CHD) is a valuable isotopic tracer used to elucidate the mechanisms of a variety of chemical reactions, including polymerization, metathesis, and catalytic hydrogenation. By replacing a hydrogen atom at the C1 position with its heavier isotope, deuterium, researchers can track the fate of this specific position throughout a reaction sequence. This allows for the differentiation between proposed mechanistic pathways, the determination of rate-limiting steps, and the characterization of transition states. The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, provides quantitative insights into bond-breaking and bond-forming steps involving the C-H/C-D bond.
These application notes provide a comprehensive overview of the use of this compound as a tracer, including its synthesis, application in key reaction types, and the analytical methods required for product analysis. Detailed protocols are provided to guide researchers in designing and executing their own tracer studies.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Wittig reaction, which allows for the specific placement of the double bond and the deuterium label.
Proposed Synthesis Protocol via Wittig Reaction
This protocol outlines a general approach for the synthesis of this compound.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Iodomethane-d₁ (CDH₂I)
-
Anhydrous diethyl ether or THF
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Formaldehyde (or a suitable precursor like paraformaldehyde)
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
-
Deuterated solvents for NMR analysis (e.g., CDCl₃)
Procedure:
-
Preparation of the Phosphonium Salt:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether.
-
Slowly add iodomethane-d₁ to the stirred solution at room temperature.
-
A white precipitate of the phosphonium salt, [Ph₃PCH₂D]⁺I⁻, will form. The reaction may need to be stirred for several hours to go to completion.
-
Isolate the phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.
-
-
Generation of the Ylide (Wittig Reagent):
-
Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add a strong base (e.g., n-butyllithium in hexanes) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
-
Wittig Reaction with Formaldehyde:
-
In a separate flask, prepare a source of formaldehyde. Gaseous formaldehyde can be generated by heating paraformaldehyde.
-
Bubble the gaseous formaldehyde through the ylide solution at low temperature.
-
Alternatively, a solution of formaldehyde in a suitable solvent can be added dropwise to the ylide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Isolation and Purification of this compound:
-
The product, this compound, is a gas at room temperature. It can be collected by passing the reaction atmosphere through a cold trap (e.g., liquid nitrogen).
-
The collected gas can be further purified by gas chromatography.
-
Caution: Propene is a flammable gas. Handle with appropriate safety precautions.
-
Characterization:
-
The isotopic purity and structure of the synthesized this compound should be confirmed by ¹H NMR, ²H NMR, and mass spectrometry.
Applications in Reaction Mechanism Analysis
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are crucial for the production of stereoregular polymers like isotactic polypropylene. The mechanism of chain propagation and the origin of stereocontrol can be investigated using this compound.
Experimental Protocol:
-
Catalyst Preparation: Prepare the Ziegler-Natta catalyst system (e.g., TiCl₄ supported on MgCl₂ with a trialkylaluminum co-catalyst) under an inert atmosphere.
-
Polymerization: Introduce a known amount of this compound monomer into the reaction vessel containing the activated catalyst. Control the reaction temperature and pressure.
-
Quenching: After a specific time, quench the polymerization by adding a suitable reagent (e.g., acidified methanol).
-
Polymer Isolation and Analysis: Isolate the polypropylene and analyze the deuterium distribution in the polymer chain using ¹³C NMR and ²H NMR spectroscopy.
Data Interpretation:
The location of the deuterium atom in the polymer chain provides insights into the insertion mechanism (1,2-insertion vs. 2,1-insertion) and the stereochemistry of the polymerization process.
| Parameter | Observation | Mechanistic Implication |
| Deuterium Location | Deuterium primarily on the methyl-bearing carbon of the polymer backbone. | Consistent with a primary (1,2) migratory insertion mechanism. |
| Stereochemistry | Analysis of the stereochemical environment of the deuterated carbon. | Provides information on the stereoregularity (isotactic, syndiotactic, atactic) and the mechanism of stereocontrol. |
Diagram: Ziegler-Natta Polymerization of this compound
Caption: Ziegler-Natta polymerization workflow with this compound.
Olefin Metathesis
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. This compound can be used to study the mechanism of both self-metathesis and cross-metathesis reactions.
Experimental Protocol:
-
Catalyst Activation: Activate a metathesis catalyst (e.g., a Grubbs or Schrock catalyst) in a suitable solvent.
-
Reaction: Introduce this compound (for self-metathesis) or a mixture of this compound and another olefin (for cross-metathesis) into the reaction vessel.
-
Product Analysis: Analyze the gaseous products (e.g., ethylene, butene isomers) and any higher molecular weight products by gas chromatography-mass spectrometry (GC-MS) to determine the distribution of deuterium.
Data Interpretation:
The distribution of deuterium in the products reveals information about the formation of the metallacyclobutane intermediate and the relative rates of productive versus degenerate metathesis.
| Reaction Type | Reactants | Expected Labeled Products | Mechanistic Insight |
| Self-Metathesis | This compound | Ethylene-d₂, 2-Butene-d₂ | Confirms the Chauvin mechanism and allows for the study of stereoselectivity in butene formation. |
| Cross-Metathesis | This compound + Ethylene | No new labeled products | The absence of deuterium scrambling indicates a stable metallacyclobutane intermediate. |
| Cross-Metathesis | This compound + 2-Butene | Pentene isomers with deuterium | Elucidates the relative rates of different metathesis pathways. |
Diagram: Olefin Metathesis of this compound
Caption: The Chauvin mechanism for olefin metathesis using this compound.
Kinetic Isotope Effect (KIE) Studies
The KIE (kH/kD) is a powerful tool for determining whether the C-H bond is broken in the rate-determining step of a reaction. A primary KIE greater than 1 indicates that the C-H bond is being broken in the rate-limiting step.
Experimental Protocol:
-
Parallel Reactions: Set up two parallel reactions under identical conditions. One reaction will use non-deuterated propene, and the other will use this compound.
-
Kinetic Monitoring: Monitor the rate of disappearance of the reactant or the rate of appearance of a product over time for both reactions using a suitable analytical technique (e.g., GC, NMR spectroscopy).
-
Rate Constant Calculation: Determine the rate constants (kH for the non-deuterated reaction and kD for the deuterated reaction) from the kinetic data.
-
KIE Calculation: Calculate the KIE as the ratio kH/kD.
Data Interpretation:
| KIE Value (kH/kD) | Interpretation |
| ~ 1 | The C-H bond at the labeled position is not broken in the rate-determining step. |
| > 1 (typically 2-7) | A primary kinetic isotope effect is observed, indicating that the C-H bond is broken in the rate-determining step. |
| < 1 | An inverse kinetic isotope effect, which can occur if the transition state is more sterically crowded at the labeled position than the reactant. |
Diagram: KIE Experimental Workflow
Caption: Workflow for determining the kinetic isotope effect.
Analytical Techniques
The successful application of this compound as a tracer relies on the ability to accurately determine the position and quantity of the deuterium label in the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence or reduced integration of a signal at the corresponding position of the deuterium label can provide initial evidence of its location.
-
²H NMR: Directly observes the deuterium nucleus, providing unambiguous information about its chemical environment.
-
¹³C NMR: The signal for a carbon atom attached to deuterium is typically split into a multiplet (due to C-D coupling) and may be shifted slightly upfield.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI)-MS: Can be used to determine the overall deuterium content of a molecule by observing the mass-to-charge ratio (m/z) of the molecular ion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation of different products in a mixture and their subsequent mass analysis, enabling the determination of deuterium distribution in each product.
-
Conclusion
This compound is a versatile and powerful tool for the detailed investigation of reaction mechanisms. By carefully designing experiments and utilizing appropriate analytical techniques, researchers can gain valuable insights into the intricate steps of chemical transformations. The protocols and data presented in these application notes serve as a guide for employing this compound to advance the understanding of catalysis, polymerization, and other fundamental organic reactions, with implications for the development of new synthetic methodologies and more efficient chemical processes.
Application Notes and Protocols: Isotopic Labeling in the Polymerization of Propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the pathway of atoms through chemical reactions and to elucidate reaction mechanisms. In the field of polymer chemistry, particularly in the polymerization of propene, isotopic labeling provides invaluable insights into catalyst behavior, polymerization kinetics, and the degradation mechanisms of the resulting polypropylene. By replacing specific atoms in the propene monomer with their heavier isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track the incorporation of these labeled monomers into the polymer chain and analyze the structure and fate of the resulting polymer with high precision.
The primary applications of isotopic labeling in propene polymerization include:
-
Mechanistic Studies of Ziegler-Natta Catalysis: Elucidating the stereochemistry and regioselectivity of monomer insertion at the catalyst's active sites.
-
Kinetic Isotope Effect (KIE) Studies: Determining the rate-determining steps of the polymerization reaction by comparing the reaction rates of isotopically labeled and unlabeled monomers.
-
Characterization of Polymer Microstructure: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to precisely determine the arrangement of monomer units and identify defects in the polymer chain.
-
Degradation and Oxidation Studies: Tracking the fate of specific carbon atoms during the thermal or photo-oxidative degradation of polypropylene, allowing for the identification of degradation products and the elucidation of degradation pathways.
These application notes provide detailed protocols for the use of isotopic labeling in the Ziegler-Natta polymerization of propene and the subsequent analysis of the labeled polypropylene.
Data Presentation
The following tables summarize the types of quantitative data that can be obtained from the analysis of isotopically labeled polypropylene.
Table 1: Quantitative ¹³C NMR Analysis of Polypropylene Microstructure
| Parameter | Description | Typical Values for Isotactic Polypropylene | Citation |
| Isotacticity (mmmm pentad) | The percentage of isotactic pentads in the polymer chain, indicating the stereoregularity. | > 98% | [1][2] |
| Regioregularity | The percentage of head-to-tail monomer linkages. | > 99% | [3] |
| ¹³C Enrichment (%) | The percentage of ¹³C at a specific labeled position in the polymer. | Dependent on the enrichment of the monomer feed. | [4] |
| Chain-end Groups | Identification and quantification of the terminal groups of the polymer chains. | Below detection limits for high molecular weight polymers. | [3] |
Table 2: Molecular Weight and Polydispersity of Polypropylene
| Parameter | Description | Typical Values | Citation |
| Weight-Average Molecular Weight (Mw) | The average molecular weight of the polymer chains, weighted by their mass. | 1.5 x 10⁵ - 5.7 x 10⁵ Da | [3][5] |
| Number-Average Molecular Weight (Mn) | The average molecular weight of the polymer chains, weighted by the number of molecules. | Varies with polymerization conditions. | [5] |
| Polydispersity Index (PDI = Mw/Mn) | A measure of the breadth of the molecular weight distribution. | 3.6 - 5.0 | [5] |
Table 3: Quantitative Analysis of Polypropylene Thermal Degradation Products by GC-MS
| Degradation Product | Typical Abundance (relative %) | Labeled Position Origin | Citation |
| Alkanes (e.g., pentane, hexane) | Varies with degradation conditions | Backbone | |
| Alkenes (e.g., 2-methyl-1-pentene) | Major products | Backbone and side chains | |
| Alkadienes | Minor products | Backbone | |
| Ketones (e.g., acetone) | Major products | Tertiary and secondary carbons | [4] |
| Aldehydes (e.g., acetaldehyde) | Major products | Tertiary and secondary carbons | [4] |
| Carboxylic Acids (e.g., acetic acid) | Minor products | Tertiary and secondary carbons | [4] |
Experimental Protocols
Synthesis of Isotopically Labeled Propene
Isotopically labeled propene, such as propene-¹³C₃ or propene-1-¹³C, can be procured from commercial suppliers of stable isotopes. For custom synthesis, various organic synthesis routes can be employed. One common approach starts from ¹³C-labeled precursors like ¹³C-labeled acetone or bromoacetate.[6]
Preparation of MgCl₂-Supported TiCl₄ Ziegler-Natta Catalyst
This protocol is adapted from methodologies described for the preparation of high-activity Ziegler-Natta catalysts.[2][7][8][9][10]
Materials:
-
Magnesium chloride (MgCl₂, anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Electron donor (e.g., diisobutyl phthalate - DIBP)
-
Co-milling agent (e.g., ethanol)
-
Heptane (anhydrous)
-
Triethylaluminium (TEA) as cocatalyst
-
External donor (e.g., an alkoxysilane)
Procedure:
-
Support Preparation: Co-mill anhydrous MgCl₂ with an electron donor (e.g., DIBP) and a co-milling agent in a ball mill under an inert atmosphere (N₂ or Ar).
-
Titanation: Suspend the milled MgCl₂ support in an excess of TiCl₄ in a glass reactor equipped with a stirrer.
-
Heat the mixture to 80-100 °C and maintain for 2 hours with stirring.
-
Allow the solid to settle and remove the supernatant liquid.
-
Wash the solid catalyst precursor multiple times with hot toluene and then with heptane to remove unreacted TiCl₄ and other byproducts.
-
Dry the catalyst under a stream of nitrogen. The final product is a free-flowing powder.
Polymerization of Isotopically Labeled Propene
This protocol describes a laboratory-scale slurry polymerization of propene in a batch reactor.
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminium (TEA) solution in heptane (cocatalyst)
-
External donor (e.g., alkoxysilane) solution in heptane
-
Isotopically labeled propene (gas)
-
Heptane (anhydrous, polymerization grade)
-
Hydrogen (for molecular weight control)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
Procedure:
-
Reactor Setup: Assemble a dry, nitrogen-purged stainless-steel batch reactor equipped with a stirrer, temperature and pressure controls, and inlets for the catalyst, cocatalyst, monomer, and solvent.
-
Reactor Charging: Introduce anhydrous heptane into the reactor.
-
Add the TEA solution, followed by the external donor solution, and stir.
-
Introduce the solid Ziegler-Natta catalyst into the reactor.
-
Polymerization: Pressurize the reactor with the isotopically labeled propene to the desired pressure (e.g., 5-10 bar). If molecular weight control is needed, add a specific partial pressure of hydrogen.
-
Heat the reactor to the desired polymerization temperature (e.g., 70 °C) and maintain constant pressure by continuously feeding the labeled propene.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).
-
Quenching and Work-up: Stop the propene feed and vent the reactor.
-
Quench the reaction by slowly adding methanol to the reactor.
-
Transfer the polymer slurry to a separate vessel and wash with a solution of hydrochloric acid in methanol to remove catalyst residues.
-
Filter the polymer and wash with methanol and then water until neutral.
-
Dry the isotopically labeled polypropylene in a vacuum oven at 60 °C to a constant weight.
Solid-State ¹³C NMR Analysis of Labeled Polypropylene
This protocol outlines the general procedure for acquiring a solid-state ¹³C NMR spectrum of the synthesized polypropylene.
Instrumentation:
-
Solid-state NMR spectrometer (e.g., Bruker Avance)
-
Magic Angle Spinning (MAS) probe
Procedure:
-
Sample Preparation: Pack the powdered, dried, isotopically labeled polypropylene into a zirconia MAS rotor (e.g., 4 mm).
-
Spectrometer Setup: Insert the rotor into the MAS probe and place the probe in the magnet.
-
Tune and match the probe for the ¹³C and ¹H frequencies.
-
Set the magic angle spinning rate (e.g., 10-15 kHz).
-
Data Acquisition: Acquire the ¹³C spectrum using a cross-polarization (CP) pulse sequence (CPMAS). Typical acquisition parameters include:
-
¹³C resonance frequency: e.g., 100.6 MHz
-
Contact time: 1-2 ms
-
Recycle delay: 5 s
-
Number of scans: 2k - 4k
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform a Fourier transform. Reference the spectrum using an external standard (e.g., adamantane).
GC-MS Analysis of Thermal Degradation Products
This protocol describes the analysis of volatile organic compounds (VOCs) produced during the thermal degradation of polypropylene.
Instrumentation:
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS)
Procedure:
-
Sample Preparation: Place a small amount (e.g., 0.1-1 mg) of the isotopically labeled polypropylene into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to the desired degradation temperature (e.g., 450-600 °C) in an inert atmosphere (e.g., helium).
-
GC Separation: The volatile degradation products are swept into the GC column (e.g., a non-polar column like DB-5ms) for separation. A typical GC temperature program would be:
-
Initial temperature: 40 °C for 5 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
MS Detection: The separated compounds are introduced into the mass spectrometer for ionization (typically by electron impact at 70 eV) and detection.
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a library (e.g., NIST). The isotopic labeling pattern in the mass spectra of the fragments provides information on their origin from the polymer backbone.
Visualizations
Experimental Workflow
Caption: Experimental workflow for isotopic labeling in propene polymerization.
Ziegler-Natta Polymerization Mechanism (Cossee-Arlman)
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Logic Diagram for Mechanistic Elucidation
Caption: Logical workflow for using isotopic labeling to study reaction mechanisms.
References
- 1. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Propene-1-d1 in Catalysis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propene-1-d1, a deuterated isotopologue of propene, serves as a powerful tool in catalysis research, offering profound insights into reaction mechanisms. The strategic placement of a deuterium atom on the C1 position allows for the tracking of bond-breaking and bond-forming events, elucidation of reaction intermediates, and quantification of kinetic isotope effects. These studies are critical for the rational design of more efficient and selective catalysts, a cornerstone of modern chemical synthesis and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic processes, including olefin metathesis, polymerization, and hydroformylation.
I. Olefin Metathesis: Elucidating Reaction Intermediates
The use of (Z)-propene-1-d1 has been instrumental in understanding the intermediates involved in both degenerate and productive olefin metathesis reactions. By analyzing the isotopic distribution of the products, researchers can distinguish between different proposed mechanistic pathways.
Quantitative Data Summary
| Catalyst System | Reaction | Key Finding |
| Molybdena-alumina | Degenerate Metathesis of (Z)-propene-1-d1 | Elucidation of intermediates in the metathesis reaction. |
| Tungsten-based catalysts | 1-Butene and Ethylene to Propene | Investigation of W-carbene formation and the overall metathesis mechanism. |
| MoO3/HBEA | Isomerization-Metathesis of 1-Hexene and Ethylene | Propylene yield of >90% can be achieved, with insights into catalyst reactivation.[1] |
Experimental Protocol: Mechanistic Study of Propene Metathesis
Objective: To identify the intermediates in the metathesis of propene using (Z)-propene-1-d1.
Materials:
-
(Z)-propene-1-d1
-
Molybdena-alumina catalyst
-
Fixed-bed reactor system
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Catalyst Activation: The molybdena-alumina catalyst is activated in situ by heating under a flow of an inert gas (e.g., argon) at a specified temperature and duration to ensure a clean and active surface.
-
Reaction Setup: A fixed-bed reactor is loaded with the activated catalyst. The reactor is brought to the desired reaction temperature (e.g., 75 °C) and pressure (e.g., 3 bar ethylene).[1]
-
Introduction of Reactants: A feed gas mixture of (Z)-propene-1-d1 and a co-reactant (e.g., ethylene) is introduced into the reactor at a controlled flow rate.
-
Product Analysis: The reactor effluent is periodically sampled and analyzed by GC-MS to identify the products and their isotopic distribution. The position of the deuterium label in the products is determined by techniques such as NMR or microwave spectrometry.[2]
-
Data Interpretation: The observed isotopic scrambling patterns in the reactants and products are used to deduce the structure and reactivity of the metallacyclobutane and metal-alkylidene intermediates.
Reaction Mechanism Visualization
Caption: Olefin metathesis mechanism with this compound.
II. Propene Polymerization: Unraveling Insertion and Termination Steps
Deuterium-labeled propene is utilized in polymerization studies to investigate the regioselectivity and stereoselectivity of monomer insertion into the growing polymer chain. It also helps in understanding chain termination and transfer mechanisms.
Quantitative Data Summary
| Catalyst System | Polymerization Type | Key Finding |
| Ziegler-Natta | Propene Polymerization | Used to study the formation of isotactic, atactic, and syndiotactic poly(propene). |
| ansa-Zirconocene/Alkylaluminum/Borate | Ethylene and Propene Homo-polymerization | Investigates the effect of cocatalysts on polymerization activity and polymer structure. |
Experimental Protocol: Propene Polymerization with a Ziegler-Natta Catalyst
Objective: To study the mechanism of propene polymerization using this compound.
Materials:
-
This compound
-
Titanium(IV) chloride
-
Triethyl aluminium
-
Solvent (e.g., liquid propene)
-
High-pressure reactor
-
Polymer characterization instruments (e.g., GPC, NMR)
Procedure:
-
Catalyst Preparation: The Ziegler-Natta catalyst is prepared by reacting titanium(IV) chloride with triethyl aluminium in an inert solvent under an inert atmosphere.
-
Polymerization Reaction: The polymerization is carried out in a high-pressure reactor. Liquid this compound is introduced into the reactor containing the catalyst at a specific temperature (e.g., 340-360 K) and pressure (e.g., 30-40 atm).
-
Reaction Termination: After a predetermined time, the reaction is quenched, for example, by adding an alcohol.
-
Polymer Isolation and Analysis: The resulting polymer is isolated, purified, and dried. The microstructure of the polymer, including the location of the deuterium atoms, is analyzed by 1H and 13C NMR spectroscopy to determine the regioselectivity of insertion and the stereochemistry of the polymer chain.
Polymerization Workflow
Caption: Workflow for this compound polymerization.
III. Hydroformylation: Probing Regioselectivity
The hydroformylation of propene yields a mixture of n-butanal and isobutanal. This compound is a valuable substrate for mechanistic investigations aimed at understanding the factors that control the regioselectivity of this important industrial process.
Quantitative Data Summary
| Catalyst System | Regioselectivity (n/iso ratio) | Key Finding |
| Rhodium-based with phosphine-sulfur ligands | Varies with ligand structure | Sulfur-containing ligands alter the geometric and electronic properties of the catalyst, influencing regioselectivity. |
| Rhodium-zeolite | >99% to n-butanal | Encapsulation of Rh species within a zeolite framework dramatically enhances regioselectivity.[3] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
Objective: To investigate the regioselectivity of propene hydroformylation using this compound.
Materials:
-
This compound
-
Synthesis gas (CO/H2)
-
Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)2)
-
Ligand (e.g., phosphine-sulfur ligand)
-
Solvent (e.g., toluene)
-
High-pressure autoclave
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Solution Preparation: The rhodium precursor and the ligand are dissolved in the solvent inside the autoclave under an inert atmosphere.
-
Reaction Setup: The autoclave is sealed, purged with synthesis gas, and then pressurized to the desired reaction pressure with the CO/H2 mixture. The reactor is heated to the reaction temperature.
-
Substrate Introduction: this compound is introduced into the autoclave.
-
Reaction Monitoring: The reaction is monitored by taking samples at regular intervals and analyzing the product distribution (n-butanal vs. isobutanal) by GC.
-
Product Characterization: The final product mixture is analyzed by mass spectrometry and NMR to determine the position of the deuterium atom in the aldehyde products, providing insights into the mechanism of C-H and C-C bond formation.
Hydroformylation Reaction Pathway
Caption: Regioselective pathways in this compound hydroformylation.
References
Application Notes and Protocols: Deuterium NMR Spectroscopy of Propene-1-d1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium (²H or D) NMR spectroscopy is a powerful analytical technique for probing the structure, dynamics, and reaction mechanisms of molecules. By selectively replacing a proton with a deuteron, researchers can gain unique insights that are not accessible through standard proton (¹H) NMR. This document provides a detailed overview of the application of ²H NMR spectroscopy to propene-1-d1, a simple yet informative isotopologue. It covers the principles of deuterium NMR, a protocol for sample preparation and data acquisition, and an interpretation of the expected spectral data. This guide is intended for researchers in organic chemistry, materials science, and drug development who utilize isotopic labeling to elucidate molecular properties.
Introduction to Deuterium NMR Spectroscopy
Deuterium is an isotope of hydrogen with a nucleus containing one proton and one neutron, giving it a nuclear spin (I) of 1. Unlike the spin I=½ nucleus of a proton, the spin-1 nature of deuterium results in a nuclear electric quadrupole moment. The interaction of this quadrupole moment with the local electric field gradient (EFG) at the nucleus is the dominant relaxation mechanism and provides a sensitive probe of the local electronic environment and molecular motion.[1]
Key characteristics of ²H NMR include:
-
Chemical Shifts: The chemical shifts (δ) in ²H NMR are virtually identical to those in ¹H NMR, as the shielding of the nucleus is determined by the electronic environment, which is not significantly altered by the isotopic substitution.[2]
-
Signal Linewidth: Deuterium signals are typically broader than proton signals due to efficient quadrupolar relaxation. Linewidths can range from a few hertz to several kilohertz.[3]
-
Coupling Constants: J-couplings involving deuterium are scaled down by the ratio of the gyromagnetic ratios (γD/γH ≈ 0.1535). Therefore, ²H-¹H couplings are observable, but ²H-²H couplings are about 40 times smaller than their ¹H-¹H counterparts and are generally not resolved.[3]
-
Quadrupolar Coupling Constant (QCC): In the solid state, or in anisotropic media, the interaction between the deuterium quadrupole moment and the EFG tensor results in a characteristic spectral splitting. The magnitude of this splitting is determined by the quadrupolar coupling constant (Cq = e²qQ/h), which provides valuable information about the C-D bond orientation and dynamics.[1]
For this compound, ²H NMR can be used to verify the site of deuteration, study addition reactions, and investigate the stereochemistry of catalytic processes.
Synthesis of this compound
-
Reduction of a propargyl derivative: Reduction of a compound like 1-bromopropyne with a deuteride reagent (e.g., LiAlD₄).
-
Wittig-type reactions: Using a deuterated phosphonium ylide.
-
Catalytic H-D exchange: Exposing propene to a deuterium source like D₂ gas in the presence of a suitable transition metal catalyst.
Researchers should consult specialized organic synthesis literature for detailed procedures tailored to their specific starting materials and desired isotopic purity.
Experimental Protocol: ²H NMR Data Acquisition
This protocol outlines a general procedure for acquiring a high-quality deuterium NMR spectrum of a small molecule like this compound on a modern NMR spectrometer.
Sample Preparation
-
Solvent Selection: Prepare the sample in a non-deuterated (protonated) solvent (e.g., CHCl₃, CH₂Cl₂, Acetone). Using a deuterated solvent will result in a massive solvent signal that will overwhelm the signal from the analyte.[2]
-
Concentration: Due to the low natural abundance and lower gyromagnetic ratio of deuterium, samples should be as concentrated as possible to achieve a good signal-to-noise ratio in a reasonable time.
-
Analyte Form: As propene is a gas at room temperature, the sample can be prepared by bubbling the gas through the chosen solvent in an NMR tube at low temperature or by using a sealed NMR tube.
Spectrometer Setup and Calibration
-
Shimming: Since the experiment is run without a deuterium lock signal, proper shimming is critical.
-
Method A (Gradient Shimming): Perform ¹H gradient shimming on the sample. This is the preferred method for achieving high resolution.[2]
-
Method B (Blank Shimming): First, insert a standard sample containing a deuterated solvent (e.g., a CDCl₃ blank), perform a standard lock and shim procedure, and save the shim values. Then, carefully replace the blank with your non-deuterated sample and acquire the spectrum using the saved shims.[2]
-
Method C (FID Shimming): Manually shim on the Free Induction Decay (FID) of the deuterium signal. The goal is to adjust the Z1 and Z2 shims to maximize the length and intensity of the FID.[4]
-
-
Tuning: Tune the appropriate NMR probe channel to the deuterium frequency (e.g., 61.4 MHz on a 400 MHz spectrometer). For some systems with a dedicated lock channel, it may be possible to use the lock coil as the transceiver coil, which can simplify the process.[4][5]
Acquisition Parameters
The following table provides typical starting parameters for a ²H NMR experiment on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Symbol | Typical Value | Purpose |
| Spectrometer Freq. | SFO1 | ~61.4 MHz | Larmor frequency for ²H at 9.4 T. |
| Pulse Width (90°) | P1 | 10 - 200 µs | Depends on probe and power; calibrate for optimal signal. |
| Transmit Power | PL1 | ~45-50 dB | High power is often needed. |
| Acquisition Time | AQ | 1 - 2 s | Duration of FID observation. |
| Relaxation Delay | D1 | 1 - 2 s | Time between scans for spin relaxation. T1 for deuterium is relatively short.[5] |
| Number of Scans | NS | 16 - 256+ | Accumulate scans to improve signal-to-noise ratio. |
| Spectral Width | SW | ~15 ppm | The chemical shift range is similar to ¹H NMR. |
| Receiver Gain | RG | Auto or manual | Adjust to optimize signal without clipping the FID. |
| Lock | - | OFF | The experiment is run unlocked.[2] |
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening, LB ≈ 1-5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction algorithm.
-
Referencing: The chemical shift can be referenced to the natural abundance ²H signal of the non-deuterated solvent. For example, the residual CHDCl₂ signal in CHCl₃ can be set to 7.26 ppm.[2]
Data Presentation and Interpretation
The ²H NMR spectrum of this compound is expected to show a single primary resonance corresponding to the deuterium atom at the C1 position.
Expected Chemical Shift and Coupling
The chemical shifts in the ¹H NMR spectrum of propene are the best guide for predicting the ²H chemical shift. The vinylic protons of propene appear in the range of 5.0-6.0 ppm.[6] The deuterium at position 1 will be coupled to the proton at position 2 (trans coupling) and the proton at position 1 (geminal coupling).
-
¹H-¹H Coupling in Propene:
-
³J (trans, H1-H2) ≈ 17 Hz
-
³J (cis, H1'-H2) ≈ 10 Hz
-
²J (geminal, H1-H1') ≈ 1.5 Hz
-
-
Predicted ²H-¹H Coupling: The corresponding ²H-¹H coupling constants can be estimated by: J(H,D) ≈ J(H,H) × (γD / γH) ≈ J(H,H) × 0.1535
-
³J (trans, D1-H2) ≈ 17 Hz × 0.1535 ≈ 2.6 Hz
-
²J (geminal, D1-H1') ≈ 1.5 Hz × 0.1535 ≈ 0.23 Hz (likely unresolved)
-
The signal for the C1-D should therefore appear as a doublet due to the large trans-coupling to the C2 proton.
Quantitative Data Summary
The following table summarizes the estimated NMR parameters for this compound. Experimental verification is required for precise values.
| Parameter | Nuclei | Estimated Value | Notes |
| Chemical Shift (δ) | CD =CH-CH₃ | 5.0 - 5.2 ppm | Based on the analogous proton chemical shift in propene.[6] |
| Coupling Constant (³J) | D -C-H (trans) | ~2.6 Hz | The signal will appear as a doublet due to this coupling. |
| Coupling Constant (²J) | D -C-H (geminal) | < 0.3 Hz | Typically too small to be resolved.[7] |
| Quadrupolar Coupling Constant (QCC) | C-D | 170 - 180 kHz | Typical value for an olefinic deuteron in the solid state.[8] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and NMR acquisition processes.
Caption: Conceptual Synthesis Workflow for this compound.
Caption: Experimental Workflow for ²H NMR Acquisition.
References
- 1. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Propene-1-d1 Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propene, a fundamental building block in the chemical industry, undergoes a variety of reactions, including oxidation, pyrolysis, and ozonolysis, to produce valuable chemical intermediates. The use of isotopically labeled molecules, such as propene-1-d1 (CH₂DCH=CH₂), provides a powerful tool for elucidating reaction mechanisms and tracking reaction pathways. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable technique for the separation and identification of the resulting reaction products. This document provides detailed application notes and protocols for the mass spectrometry analysis of products from the reaction of this compound.
Key Applications
-
Mechanistic Studies: Tracing the deuterium label in reaction products to understand detailed reaction mechanisms.
-
Product Identification: Qualitative and quantitative analysis of the components in a complex reaction mixture.
-
Kinetic Analysis: Monitoring the rate of formation of various products over time.
I. Analysis of this compound Ozonolysis Products
Ozonolysis is a reaction that cleaves the double bond of an alkene. For this compound, this reaction is expected to yield deuterated and non-deuterated formaldehyde and acetaldehyde.
Experimental Protocol: Ozonolysis of this compound and GC-MS Analysis
This protocol outlines the ozonolysis of this compound in a laboratory setting and the subsequent analysis of the products by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound (purity > 99%)
-
Ozone (O₃) generated from an ozone generator
-
Solvent (e.g., dichloromethane, cooled to -78 °C)
-
Reducing agent (e.g., triphenylphosphine or dimethyl sulfide)
-
Internal standard (e.g., deuterated toluene-d8)
-
Helium carrier gas (purity > 99.999%)
2. Ozonolysis Reaction:
-
Purge a reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Add 50 mL of dichloromethane to the reaction vessel.
-
Bubble a known concentration of this compound gas through the solvent for a set period to achieve a desired starting concentration.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add a reducing agent (e.g., 1.2 equivalents of triphenylphosphine) to the reaction mixture and allow it to warm to room temperature while stirring.
3. Sample Preparation for GC-MS Analysis:
-
Prepare a stock solution of an internal standard (e.g., toluene-d8 in dichloromethane) of a known concentration.
-
Add a precise volume of the internal standard solution to the reaction mixture.
-
The sample is now ready for injection into the GC-MS system.
4. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a PLOT Q column for better separation of light hydrocarbons.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 10-200
-
Solvent Delay: 3 minutes
Data Presentation: Expected Ozonolysis Products
The ozonolysis of this compound is expected to yield four primary carbonyl products due to the cleavage of the C=C bond. The relative abundance of these products can provide insights into the reaction mechanism.
| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion (M⁺) |
| Formaldehyde | CH₂O | 30.03 | 30 |
| Formaldehyde-d1 | CHDO | 31.04 | 31 |
| Acetaldehyde | CH₃CHO | 44.05 | 44 |
| Acetaldehyde-d1 | CH₂DCHO | 45.06 | 45 |
Expected Mass Spectral Fragmentation
The presence of deuterium will alter the fragmentation patterns observed in the mass spectrometer.
-
Formaldehyde (CH₂O): The molecular ion at m/z 30 will be prominent. Major fragments will be observed at m/z 29 ([CHO]⁺) and m/z 28 ([CO]⁺).
-
Formaldehyde-d1 (CHDO): The molecular ion will be at m/z 31. Fragments will be observed at m/z 30 ([CDO]⁺), m/z 29 ([CHO]⁺), and m/z 28 ([CO]⁺). The relative intensities of m/z 30 and 29 will depend on the relative ease of C-H versus C-D bond cleavage.
-
Acetaldehyde (CH₃CHO): The molecular ion is at m/z 44. The base peak is typically at m/z 29 ([CHO]⁺). A significant peak is also observed at m/z 43 ([CH₃CO]⁺).
-
Acetaldehyde-d1 (CH₂DCHO): The molecular ion will be at m/z 45. The fragmentation will be more complex. Loss of a methyl radical will lead to a fragment at m/z 30 ([CDO]⁺). The base peak is expected to be at m/z 29 ([CHO]⁺) or m/z 30 ([CDO]⁺), providing mechanistic information.
II. Workflow and Pathway Diagrams
Experimental Workflow for this compound Ozonolysis and GC-MS Analysis
Caption: Experimental workflow for the ozonolysis of this compound followed by GC-MS analysis.
Logical Flow of Mass Spectrometry Data Analysis
Application Notes and Protocols for Gas-Phase Reactions of Propene-1-d1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental setups for studying the gas-phase reactions of propene-1-d1, a deuterated isotopologue of propene. The protocols described herein are essential for researchers in chemical kinetics, combustion chemistry, atmospheric science, and drug discovery to investigate reaction mechanisms, determine kinetic parameters, and identify reaction products with high precision.
Introduction
Propene (C₃H₆) is a crucial intermediate in combustion processes and a significant component in atmospheric chemistry. Isotopic labeling, such as the use of this compound (CH₂DCH=CH₂), provides a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. This document outlines three common experimental techniques for studying the gas-phase reactions of this compound: Crossed Molecular Beam, Flow Tube Reactor, and Shock Tube experiments.
Experimental Setups and Protocols
Crossed Molecular Beam Apparatus
Application: This technique is ideal for studying the dynamics of single-collision events between this compound and other gas-phase species (e.g., atoms, radicals) under vacuum. It provides detailed information on reaction products, their angular and velocity distributions, and the reaction mechanism.
Experimental Protocol:
-
Reactant Beam Generation:
-
This compound Beam: A supersonic beam of this compound is generated by expanding a dilute mixture of this compound in a carrier gas (e.g., He, Ne, or Ar) through a pulsed nozzle into a high-vacuum chamber. The choice of carrier gas and backing pressure can be varied to control the collision energy.
-
Second Reactant Beam: The second reactant beam (e.g., O(³P) atoms, OH radicals, Cl atoms) is generated in a separate source chamber. For example, O(³P) atoms can be produced by photolysis of NO₂ or SO₂ with a UV laser.
-
-
Collision: The two molecular beams are collimated by skimmers and intersect at a fixed angle (typically 90°) in the main scattering chamber, which is maintained at a very low pressure (e.g., 10⁻⁷ Torr) to ensure single-collision conditions.
-
Product Detection and Analysis:
-
The reaction products scatter from the intersection point and travel to a rotatable detector.
-
The detector typically consists of an electron-impact or photoionization ionizer, a quadrupole mass filter, and a particle detector.
-
By rotating the detector around the collision center, the angular distribution of the products can be measured.
-
Time-of-flight (TOF) mass spectrometry is used to determine the mass-to-charge ratio of the products and their velocity distributions.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Reactant 1 | This compound | - |
| Reactant 2 | e.g., O(³P), OH, Cl | - |
| Carrier Gas | He, Ne, Ar | - |
| Backing Pressure | 100-800 Torr | - |
| Collision Energy | 1-20 kcal/mol | - |
| Chamber Pressure | 10⁻⁷ - 10⁻⁶ Torr | - |
| Detector | Quadrupole MS with TOF | - |
Logical Relationship Diagram:
Caption: Workflow for a crossed molecular beam experiment.
Flow Tube Reactor
Application: This method is well-suited for studying the kinetics of gas-phase reactions of this compound with radical species (e.g., OH, NO₃, Cl) at or near atmospheric pressure and over a range of temperatures. It allows for the determination of rate constants and product branching ratios.
Experimental Protocol:
-
Reactor Setup: A cylindrical flow tube (typically made of Pyrex or quartz) is used as the reactor. The inner walls of the reactor are often coated with a material like halocarbon wax or Teflon to minimize wall reactions. The temperature of the reactor can be controlled using a circulating fluid jacket or a furnace.
-
Reactant Introduction:
-
A carrier gas (e.g., He or N₂) flows through the reactor at a known flow rate, establishing a specific pressure and flow velocity.
-
This compound is introduced into the main carrier gas flow through a port at the upstream end of the reactor.
-
The radical reactant (e.g., OH) is generated in a movable injector. For example, OH radicals can be produced by the reaction of H atoms with NO₂. The injector can be moved along the axis of the flow tube to vary the reaction time.
-
-
Reaction and Detection:
-
The reaction occurs as the reactants mix and travel down the flow tube.
-
At the downstream end of the reactor, a portion of the gas mixture is sampled through a pinhole into a mass spectrometer for detection and quantification of reactants and products. Chemical ionization mass spectrometry (CIMS) is often used for its sensitivity and selectivity.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Reactor Pressure | 1-100 Torr | - |
| Temperature Range | 200-1000 K | - |
| Carrier Gas Flow Rate | 100-1000 sccm | - |
| Reactant Concentrations | 10¹⁰ - 10¹³ molecules/cm³ | - |
| Reaction Time | 10-100 ms | - |
| Detection Method | CIMS, LIF | - |
Experimental Workflow Diagram:
Caption: Schematic of a flow tube reactor setup.
Shock Tube
Application: Shock tubes are used to study gas-phase reactions at high temperatures (typically > 1000 K) and pressures. They are particularly useful for investigating pyrolysis (thermal decomposition) and combustion kinetics of this compound.
Experimental Protocol:
-
Shock Tube Setup: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.
-
Gas Mixture Preparation: A mixture of this compound, an oxidant (if studying combustion), and a large excess of an inert buffer gas (e.g., Ar) is prepared in the driven section at a known initial pressure.
-
Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly into the driven section, generating a shock wave that propagates through the reactant gas mixture.
-
Heating and Reaction: The shock wave heats and compresses the gas mixture almost instantaneously to a high temperature and pressure, initiating the reaction. The conditions behind the reflected shock wave are uniform and well-defined.
-
Product Analysis: The concentrations of reactants and products as a function of time are monitored using various diagnostic techniques, such as:
-
Laser Absorption Spectroscopy: To measure the concentration of specific species.
-
Time-of-Flight Mass Spectrometry: A portion of the reacting gas can be rapidly sampled and analyzed.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Temperature Range | 1000-3000 K | - |
| Pressure Range | 1-100 atm | - |
| Reaction Time | 1 µs - 10 ms | - |
| Reactant Concentration | 0.1 - 5% in Ar | - |
| Diagnostic Methods | Laser Absorption, TOF-MS | - |
Experimental Workflow Diagram:
Caption: Workflow of a shock tube experiment.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from gas-phase reactions of propene. While specific data for this compound may vary, these provide a representative overview.
Table 1: Rate Constants for Reactions of Propene with Various Radicals
| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique |
| OH | 298 | 2.6 x 10⁻¹¹ | Flow Tube |
| NO₃ | 298 | 9.6 x 10⁻¹⁵ | Flow Tube |
| Cl | 298 | 2.4 x 10⁻¹⁰ | Flow Tube |
| O(³P) | 298 | 4.2 x 10⁻¹³ | Flow Tube |
Table 2: Product Branching Ratios for the Reaction of O(³P) with Propene
| Product Channel | Branching Ratio |
| CH₃ + CH₂CHO | ~0.45 |
| C₂H₅ + HCO | ~0.20 |
| H + CH₃CHCHO | ~0.20 |
| CH₃CO + CH₃ | ~0.10 |
| Other minor channels | < 0.05 |
Conclusion
The experimental setups and protocols detailed in these application notes provide a robust framework for investigating the gas-phase reactions of this compound. The choice of technique—crossed molecular beam, flow tube reactor, or shock tube—will depend on the specific scientific questions being addressed, such as reaction dynamics, kinetics, or high-temperature behavior. By leveraging isotopic labeling and these advanced experimental methods, researchers can gain deeper insights into the fundamental chemical processes of this important molecule.
Application Notes and Protocols for the Introduction of Propene-1-d1 into a Vacuum System
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe introduction of propene-1-d1, a deuterated and flammable gas, into a vacuum system. The following procedures are intended for use by trained personnel in a controlled laboratory setting. A thorough understanding of vacuum technology and gas handling is essential.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes key quantitative data for propene and its deuterated isotopologue, this compound.
| Property | Propene (C₃H₆) | This compound (C₃H₅D) | Source(s) |
| Molecular Formula | C₃H₆ | C₃H₅D | [1][2] |
| Molecular Weight | 42.08 g/mol | 43.09 g/mol | [1][2] |
| CAS Number | 115-07-1 | 1560-60-7 | [1][2] |
| Boiling Point | -47.6 °C (-53.7 °F) | Not available (expected to be very similar to propene) | [3] |
| Melting Point | -185.2 °C (-301.4 °F) | Not available (expected to be very similar to propene) | [3] |
| Lower Explosive Limit (LEL) | 2.0% | 2.0% (assumed, as it is primarily driven by the hydrocarbon structure) | [3][4] |
| Upper Explosive Limit (UEL) | 11.1% | 11.1% (assumed) | [3][4] |
| Vapor Pressure | 1,158 kPa @ 25 °C (77 °F) | Not available (expected to be very similar to propene) | [4] |
| ACGIH TLV (TWA) | 500 ppm | 500 ppm (as propene) | [5][6][7] |
Safety Precautions
This compound is a flammable gas and a simple asphyxiant.[6] Adherence to strict safety protocols is mandatory.
-
Flammability: Propene is highly flammable and can form explosive mixtures with air.[8] All work must be conducted in a well-ventilated area, preferably within a fume hood.[4] Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. All equipment must be properly grounded and bonded.[4]
-
Asphyxiation Risk: At high concentrations, propene can displace oxygen and cause rapid suffocation.[6] Ensure adequate ventilation and monitor oxygen levels in confined spaces.[5]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, flame-retardant lab coats, and appropriate gloves should be worn.[5]
-
Cylinder Handling: Gas cylinders must be secured in an upright position.[9] Use a proper regulator and ensure all connections are leak-tight. Never heat a gas cylinder to increase its pressure.[9]
-
Leak Detection: Regularly check for leaks using a suitable detector (e.g., a combustible gas detector) or a soap solution for non-critical components. For high-vacuum systems, a helium leak detector is recommended for thorough leak checking prior to introducing the flammable gas.[10][11]
-
Emergency Procedures: In case of a leak, evacuate the area immediately and shut off the gas supply if it is safe to do so. Do not extinguish a leaking gas fire unless the leak can be stopped safely.[8] Have a fire extinguisher rated for gas fires readily available.[9]
Experimental Protocol
This protocol outlines the steps for introducing this compound from a gas cylinder into a high-vacuum experimental chamber via a gas handling manifold.
3.1. System Preparation and Leak Checking
-
System Assembly: Assemble the vacuum system, ensuring all components are clean and compatible with propene. A typical setup includes a high-vacuum pump (e.g., turbomolecular or diffusion pump) backed by a roughing pump, a vacuum chamber, pressure gauges, and a gas handling manifold. The manifold should consist of stainless steel tubing, high-vacuum valves, and a connection for the this compound cylinder.
-
Leak Checking:
-
Evacuate the entire system to its base pressure.
-
Close the main valve to the vacuum pumps to isolate the system.
-
Monitor the pressure rise over a set period. A significant pressure rise indicates a leak.
-
For high-vacuum systems, perform a helium leak test. Connect a helium leak detector to the system and spray a small amount of helium gas on potential leak points (e.g., welds, joints, and feedthroughs).[10][12] Repair any detected leaks.
-
3.2. Gas Line Purging
-
Regulator Connection: Attach a high-purity, two-stage regulator to the this compound cylinder. Ensure the regulator is compatible with flammable gases.
-
Line Connection: Connect the regulator outlet to the gas handling manifold using appropriate tubing (e.g., stainless steel).
-
Purge Cycle:
-
Close the valve on the manifold that leads to the vacuum chamber.
-
Open the valve on the manifold that connects to the vacuum pump to evacuate the gas line up to the regulator.
-
Close the valve to the pump.
-
Briefly open the cylinder valve to fill the gas line with a small amount of this compound.
-
Re-evacuate the gas line.
-
Repeat this purge cycle at least three times to remove any residual air and moisture from the gas line, which is crucial to prevent isotopic dilution of the this compound.
-
3.3. Introduction of this compound into the Vacuum Chamber
-
Initial Conditions: Ensure the vacuum chamber is at the desired base pressure and isolated from the vacuum pumps.
-
Gas Dosing:
-
Close the main valve to the high-vacuum pump.
-
Slowly open the valve on the gas handling manifold that leads to the vacuum chamber.
-
Use a precision leak valve or a mass flow controller to carefully control the flow of this compound into the chamber.[13]
-
Monitor the pressure in the vacuum chamber using a suitable pressure gauge (e.g., a capacitance manometer for accurate low-pressure measurements).
-
Adjust the leak valve or mass flow controller to achieve the desired partial pressure of this compound in the chamber.
-
-
System Equilibration: Allow the pressure to stabilize before commencing the experiment.
-
Shutdown Procedure:
-
Close the valve on the gas handling manifold to the vacuum chamber.
-
Close the this compound cylinder valve.
-
If the experiment is complete, the remaining this compound in the chamber can be pumped away by opening the main valve to the high-vacuum pump. Be aware of any pump oil compatibility issues with propene. For extended exposure, a cold trap may be necessary to protect the pump.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow
References
- 1. Propene [webbook.nist.gov]
- 2. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. novachem.com [novachem.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. airgas.com [airgas.com]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. Gas Safety In Laboratories | Kewaunee [kewaunee.in]
- 10. kellertechnology.com [kellertechnology.com]
- 11. vacuumpumpsamerica.com [vacuumpumpsamerica.com]
- 12. How to perform professional vacuum leak testing | Cryospain [cryospain.com]
- 13. quora.com [quora.com]
Application Notes and Protocols: Elucidating Propene Oxidation Mechanisms with Propene-1-d1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing propene-1-d1, a deuterated isotopologue of propene, in the investigation of oxidation mechanisms. The kinetic isotope effect (KIE) observed when a C-H bond is replaced with a C-D bond serves as a powerful tool to probe the rate-determining steps and reaction pathways in propene oxidation. This technique is invaluable for catalyst development, combustion research, and understanding metabolic pathways of xenobiotics.
Introduction to the Kinetic Isotope Effect in Propene Oxidation
The oxidation of propene can proceed through various pathways, including allylic C-H bond activation, direct attack on the C=C double bond, and subsequent reactions of the initial products. By selectively replacing a hydrogen atom with deuterium at the vinylic C1 position (this compound), researchers can discern the involvement of this specific C-H bond in the reaction mechanism.
If the cleavage of the C1-H bond is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) will be observed, meaning the reaction will proceed slower with this compound compared to propene. The magnitude of this effect can provide insights into the transition state of the reaction. Conversely, the absence of a significant KIE suggests that the C1-H bond is not broken in the rate-limiting step.
Key Applications
-
Catalyst Mechanism Elucidation: Differentiating between proposed reaction mechanisms on catalyst surfaces, such as selective oxidation to acrolein versus propylene oxide.
-
Combustion Chemistry: Understanding the initiation and propagation steps in the high-temperature oxidation of propene.
-
Drug Metabolism: Investigating the role of specific C-H bond activation in the enzymatic oxidation of propene-like moieties in drug candidates.
Experimental Protocols
This section outlines a general experimental protocol for studying the oxidation of this compound. The specific parameters will need to be optimized based on the experimental setup and research question.
I. Synthesis of this compound
A detailed procedure for the synthesis of this compound can be adapted from established methods in the literature. One common approach involves the Wittig reaction using a deuterated phosphonium ylide.
Materials:
-
Acetaldehyde-1-d
-
Triphenylphosphine
-
n-Butyllithium in hexane
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Prepare the deuterated phosphonium salt by reacting triphenylphosphine with a suitable deuterated methyl halide (e.g., iodomethane-d1).
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous diethyl ether.
-
Cool the suspension to 0°C and add n-butyllithium dropwise to generate the ylide.
-
Slowly add acetaldehyde to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The gaseous this compound product can be collected in a cold trap or used directly.
-
Verify the isotopic purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.
II. Propene Oxidation in a Flow Reactor
This protocol describes a typical setup for studying the gas-phase oxidation of this compound over a solid catalyst in a flow reactor.
Apparatus:
-
Quartz or stainless steel fixed-bed flow reactor
-
Temperature controller and furnace
-
Mass flow controllers for propene, this compound, oxygen, and inert gas (e.g., He or Ar)
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS) and/or a flame ionization detector (FID) for product analysis.
Procedure:
-
Pack the reactor with a known amount of the catalyst (e.g., V2O5/ZrO2 or Au/TiO2).
-
Pre-treat the catalyst in situ by heating under a flow of inert gas or an oxidizing/reducing atmosphere as required.
-
Set the reactor temperature to the desired reaction temperature (e.g., 200-500 °C).
-
Introduce a feed gas mixture of propene (or this compound), oxygen, and the inert gas at a controlled flow rate. A typical mixture might be 1% propene, 10% O2, and 89% He.
-
Allow the reaction to reach a steady state.
-
Analyze the reactor effluent using the online GC-MS/FID to identify and quantify the reactants and products.
-
Repeat the experiment with the other isotopic species (propene or this compound) under identical conditions.
-
Calculate the conversion of propene and the selectivity to each product for both isotopes.
-
The kinetic isotope effect (KIE) for the overall reaction and for the formation of specific products can be calculated from the ratio of the rate constants (kH/kD).
III. Product Analysis
-
Gas Chromatography (GC): Separate the components of the reactor effluent. A column suitable for light hydrocarbons and oxygenates should be used.
-
Mass Spectrometry (MS): Identify the products based on their mass spectra. For deuterated products, the mass shift will confirm the incorporation of deuterium.
-
Flame Ionization Detector (FID): Quantify the concentration of hydrocarbon products.
Data Presentation
The quantitative data from the comparative oxidation of propene and this compound should be summarized in a clear and structured table to facilitate comparison.
| Parameter | Propene (C3H6) | This compound (C3H5D) | Kinetic Isotope Effect (kH/kD) |
| Overall Conversion (%) | Value | Value | Value |
| Product Selectivity (%) | |||
| Acrolein | Value | Value | Value |
| Propylene Oxide | Value | Value | Value |
| Acetaldehyde | Value | Value | Value |
| Carbon Dioxide (CO2) | Value | Value | Value |
| Other Products | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data. A study on the oxidative dehydrogenation of propane on a V2O5/ZrO2 catalyst showed a kinetic isotope effect of 2.6 for the secondary combustion of propene, indicating that C-H bond dissociation is a kinetically relevant step in that reaction.[1]
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in these application notes.
References
Probing Surface Reactions: The Application of Propene-1-d1 in Surface Science
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the intricate world of surface science, understanding the precise mechanisms of catalytic reactions is paramount for the rational design of more efficient and selective catalysts. Propene (C₃H₆), a key building block in the chemical industry, undergoes a variety of transformations on metal surfaces, including hydrogenation, dehydrogenation, and oxidation. To unravel the complex network of elementary steps involved in these reactions, isotopically labeled molecules serve as indispensable tools. Propene-1-d1 (CH₂=CH-CHD₂), a deuterated isotopologue of propene, offers a powerful means to trace reaction pathways and identify rate-determining steps by leveraging the kinetic isotope effect and the mass-to-charge ratio differences in spectroscopic and spectrometric techniques. This document provides a detailed overview of the application of this compound in surface science studies, complete with experimental protocols and data interpretation guidelines.
Elucidating Reaction Mechanisms with Isotopic Labeling
The strategic placement of a deuterium atom at the C1 position of the propene molecule allows researchers to distinguish between different potential reaction intermediates and pathways. One of the most significant applications of this compound is in the study of β-hydride elimination, a fundamental step in many catalytic processes on metal surfaces.[1] By monitoring the desorption of deuterated and non-deuterated propene and propane products, the involvement of specific hydrogen atoms in the reaction can be determined.
Key Experimental Techniques
The surface chemistry of this compound is primarily investigated using a combination of ultra-high vacuum (UHV) surface science techniques, including Temperature-Programmed Desorption (TPD) and Reflection-Absorption Infrared Spectroscopy (RAIRS).
-
Temperature-Programmed Desorption (TPD): This technique involves adsorbing this compound onto a single-crystal metal surface at low temperatures. The crystal is then heated at a linear rate, and the desorbing species are monitored with a mass spectrometer. The resulting TPD spectrum reveals the desorption temperatures and relative amounts of different species, providing insights into adsorption energies and reaction kinetics.
-
Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS is a vibrational spectroscopy technique used to identify adsorbed molecular species and their orientation on a metal surface. By analyzing the vibrational frequencies of the adsorbed this compound, researchers can determine its bonding geometry and track its transformation into various surface intermediates.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies of propene adsorption on various metal surfaces. While specific data for this compound is scarce in the literature, the data for unlabeled propene provides a crucial baseline for comparison. The introduction of a deuterium atom is expected to cause slight shifts in vibrational frequencies and potentially minor changes in adsorption energies.
Table 1: Adsorption Energies of Propene on Metal Surfaces (Theoretical DFT Calculations)
| Surface | Adsorption Site | Adsorption Energy (eV) | Reference |
| Pt(111) | di-σ | -0.4 to -0.5 | [2] |
| Ag(111) | top | -0.77 | |
| Ag(111) | bridge | -0.21 | |
| Pt₃Sn(111) | di-σ | Weaker than Pt(111) |
Table 2: C-C Bond Length of Adsorbed Propene on Metal Surfaces (Theoretical DFT Calculations)
| Surface | Adsorption Mode | C=C Bond Length (Å) | Gas Phase C=C Bond Length (Å) | Reference |
| Ag(111) | top | 1.36 | 1.34 | |
| Ag(111) with O | top | 1.36 | 1.34 |
Experimental Protocols
Protocol 1: Temperature-Programmed Desorption (TPD) of this compound on Pt(111)
Objective: To investigate the thermal chemistry of this compound on a Pt(111) surface and identify the products of β-hydride elimination.
Materials:
-
Pt(111) single crystal
-
This compound gas (high purity)
-
Ultra-high vacuum (UHV) chamber equipped with:
-
Ion sputtering gun for sample cleaning
-
Auger Electron Spectrometer (AES) for surface cleanliness verification
-
Low-Energy Electron Diffraction (LEED) for surface structure verification
-
Quadrupole Mass Spectrometer (QMS) for TPD
-
Precision leak valve for gas dosing
-
Sample manipulator with heating and cooling capabilities
-
Procedure:
-
Sample Preparation:
-
Clean the Pt(111) crystal by cycles of Ar⁺ sputtering and annealing to high temperatures (~1100 K) until a sharp (1x1) LEED pattern is observed and AES confirms the absence of contaminants (e.g., C, O).
-
Cool the crystal to the desired adsorption temperature, typically below 100 K, using liquid nitrogen.
-
-
Adsorption of this compound:
-
Introduce this compound gas into the UHV chamber through a precision leak valve to a desired exposure (typically measured in Langmuirs, 1 L = 10⁻⁶ Torr·s).
-
-
TPD Measurement:
-
Position the sample in front of the QMS aperture.
-
Heat the crystal at a linear rate (e.g., 2 K/s) from the adsorption temperature to a temperature sufficient to desorb all species (~700 K).
-
Simultaneously, monitor the following mass-to-charge ratios (m/z) with the QMS:
-
m/z = 43 (this compound)
-
m/z = 42 (propene)
-
m/z = 45 (propane-d1)
-
m/z = 44 (propane)
-
m/z = 2 (H₂)
-
m/z = 3 (HD)
-
m/z = 4 (D₂)
-
-
-
Data Analysis:
-
Plot the QMS signal for each mass as a function of temperature to obtain the TPD spectra.
-
Identify the desorption peaks and their corresponding temperatures. The peak temperature is related to the activation energy for desorption.
-
Analyze the fragmentation patterns in the mass spectrometer to correctly identify the desorbing species.
-
The detection of propene (m/z=42) and propane (m/z=44) would indicate H-D exchange reactions on the surface. The desorption of HD (m/z=3) provides further evidence for C-H and C-D bond scission.
-
Protocol 2: Reflection-Absorption Infrared Spectroscopy (RAIRS) of this compound on Pt(111)
Objective: To identify the vibrational modes of adsorbed this compound and its surface intermediates.
Materials:
-
Same as Protocol 1, with the UHV chamber also equipped with:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Infrared source and detector
-
Appropriate optics to direct the IR beam onto the sample at a grazing angle and collect the reflected beam.
-
Procedure:
-
Sample Preparation and Adsorption:
-
Follow steps 1 and 2 from Protocol 1 to prepare a clean Pt(111) surface and adsorb this compound at low temperature.
-
-
RAIRS Measurement:
-
Acquire a background RAIR spectrum of the clean Pt(111) surface at the adsorption temperature.
-
After dosing with this compound, acquire a sample spectrum.
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the adsorbate.
-
Anneal the sample to various temperatures to observe changes in the vibrational spectra, which indicate surface reactions and the formation of new species.
-
-
Data Analysis:
-
Identify the vibrational bands in the RAIRS spectrum.
-
Compare the observed frequencies to theoretical calculations and gas-phase spectra of this compound and related molecules to assign the vibrational modes.
-
Shifts in vibrational frequencies compared to the gas phase provide information about the bonding of the molecule to the surface. For example, a significant softening of the C=C stretching mode indicates a strong interaction with the metal surface.
-
The appearance of new vibrational bands upon annealing indicates the formation of reaction intermediates.
-
Visualizations
Caption: Experimental workflow for surface science studies of this compound.
Caption: Simplified reaction pathway for propene on a platinum surface.
References
Application Notes and Protocols for the Synthesis of Labeled Polymers Using Propene-1-d1 Monomer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of isotopically labeled polymers is a critical technique for elucidating polymer structure, dynamics, and interactions at the molecular level. Specifically, the incorporation of deuterium, a stable isotope of hydrogen, provides a powerful tool for various analytical methods. Deuterated polymers are particularly valuable in neutron scattering techniques, where the significant difference in neutron scattering length between protium (¹H) and deuterium (²H) allows for contrast variation studies.[1] This enables the detailed analysis of specific components within a polymer chain or blend.[2] Furthermore, deuterium labeling can be used to shift resonance bands in Fourier Transform Infrared (FTIR) spectroscopy, aiding in the quantitative analysis of complex polymer systems. This document provides detailed protocols for the synthesis of isotactic polypropylene labeled with deuterium at the C1 position of the propylene monomer (propene-1-d1) using Ziegler-Natta catalysis, along with methods for its characterization and application in small-angle neutron scattering (SANS).
Synthesis of Isotactic Poly(this compound)
The polymerization of this compound to produce isotactic polypropylene is effectively achieved using a heterogeneous Ziegler-Natta catalyst. These catalysts are known for their ability to control the stereochemistry of the polymer, leading to highly crystalline materials.[3] A common Ziegler-Natta catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). The addition of an external electron donor is often necessary to enhance the stereospecificity of the catalyst, resulting in a higher yield of the desired isotactic polymer.[4]
Experimental Protocol: Ziegler-Natta Polymerization of this compound
This protocol describes the slurry polymerization of this compound in a laboratory-scale reactor.
Materials:
-
This compound monomer (high purity)
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Co-catalyst: Triethylaluminum (TEAl) solution in heptane
-
External Donor: Dicyclopentyldimethoxysilane (DCPDMS) solution in heptane
-
Anhydrous heptane (polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) solution (for catalyst residue removal)
-
Acetone (for washing)
-
Nitrogen or Argon gas (high purity, for inert atmosphere)
Equipment:
-
1 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer and reagents.
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen or argon to remove any traces of oxygen and moisture.
-
Solvent and Reagent Addition: 500 mL of anhydrous heptane is introduced into the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 70 °C).
-
Co-catalyst and External Donor Addition: A specific volume of the TEAl solution (e.g., to achieve an Al/Ti molar ratio of 250) and the DCPDMS solution (e.g., to achieve an Al/Donor molar ratio of 10) are injected into the reactor using a syringe under an inert atmosphere. The mixture is stirred for 10 minutes.
-
Catalyst Injection: A suspension of the Ziegler-Natta catalyst in heptane (e.g., 10 mg of catalyst) is injected into the reactor to initiate the polymerization.
-
Monomer Feed: this compound is fed into the reactor to maintain a constant pressure (e.g., 7 bar) for the desired polymerization time (e.g., 2 hours).
-
Polymerization Termination: The polymerization is terminated by stopping the monomer feed and venting the reactor. 10 mL of methanol is then added to quench the reaction and deactivate the catalyst.
-
Polymer Isolation and Purification:
-
The polymer slurry is cooled to room temperature and transferred to a beaker.
-
The polymer is collected by filtration.
-
To remove catalyst residues, the polymer is washed with a 5% HCl solution in methanol, followed by washing with pure methanol until the filtrate is neutral.
-
The polymer is then washed with acetone to remove any atactic (amorphous) fraction.
-
The resulting isotactic poly(this compound) is dried in a vacuum oven at 60 °C to a constant weight.
-
Logical Flow of Synthesis:
Caption: Workflow for the synthesis of isotactic poly(this compound).
Characterization of Labeled Polypropylene
The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, tacticity, and the extent of deuterium incorporation.
Experimental Protocol: Polymer Characterization
A. Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve a known amount of the polymer (e.g., 2-5 mg) in a suitable solvent for high-temperature GPC, such as 1,2,4-trichlorobenzene (TCB), at an elevated temperature (e.g., 140-150 °C).
-
Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector.
-
Analysis: Inject the polymer solution into the GPC system. The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to polystyrene standards.[5][6][7]
B. Tacticity and Deuterium Incorporation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the polymer in a deuterated solvent suitable for high-temperature NMR, such as 1,1,2,2-tetrachloroethane-d2, at an elevated temperature.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to confirm the absence or significant reduction of the signal corresponding to the proton at the C1 position.
-
The presence of residual proton signals can be used to quantify the degree of deuteration.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to determine the tacticity of the polymer. The chemical shifts of the methyl carbons are sensitive to the stereochemical arrangement of the polymer chain.[8]
-
The relative intensities of the pentad sequences (mmmm, mmmr, mrrm, etc.) are used to calculate the isotacticity index.
-
C. Confirmation of Deuteration by Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the polymer by hot pressing or casting from solution.
-
Analysis: Acquire an FTIR spectrum of the polymer film. The C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The presence of a strong peak in the C-D region and a corresponding decrease in the intensity of the C-H peaks confirms deuterium incorporation.
Data Presentation: Representative Properties of Synthesized Polypropylene
The following table summarizes typical quantitative data obtained from the characterization of polypropylene synthesized using Ziegler-Natta catalysts. The values for poly(this compound) are expected to be in a similar range, with the primary difference being the isotopic labeling.
| Parameter | Method | Representative Value | Reference |
| Catalyst Activity | Gravimetric | 5-15 kg PP / (g catalyst · h) | [9] |
| Isotacticity Index | ¹³C NMR | > 95% | [9] |
| Melting Temperature (Tm) | DSC | 160-166 °C | [10] |
| Weight-Average Molecular Weight (Mw) | GPC | 150,000 - 400,000 g/mol | [5][7] |
| Polydispersity Index (PDI) | GPC | 3.0 - 6.0 | [5][6] |
| Deuterium Incorporation | NMR/FTIR | > 98% | Assumed based on monomer purity |
Application in Small-Angle Neutron Scattering (SANS)
Deuterium-labeled polymers are invaluable for SANS studies, which probe the structure of materials on a length scale of 1 to 100 nm.[1] By blending deuterated and non-deuterated polymers, the contrast between the components can be enhanced, allowing for the determination of chain conformation and blend morphology.
Experimental Protocol: SANS Analysis of a Polymer Blend
Materials:
-
Synthesized isotactic poly(this compound)
-
Non-deuterated isotactic polypropylene (matching molecular weight as closely as possible)
-
Common solvent for both polymers (e.g., TCB) for solution studies, or a method for melt blending.
Procedure:
-
Sample Preparation:
-
Blends: Prepare blends of deuterated and non-deuterated polypropylene with varying compositions (e.g., 10%, 25%, 50% deuterated polymer) by melt mixing or solution casting.
-
Solid Samples: Press the blends into thin disks of a specific thickness (e.g., 1-2 mm).
-
Solution Samples: Dissolve the polymer or blend in a deuterated solvent to a specific concentration.
-
-
SANS Measurement:
-
Mount the sample in the SANS instrument's sample holder.
-
The sample is irradiated with a collimated beam of neutrons of a specific wavelength.
-
The scattered neutrons are detected by a 2D position-sensitive detector.
-
Data is collected for a sufficient duration to obtain good statistics.
-
-
Data Analysis:
-
The 2D scattering data is corrected for background scattering and detector response and is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).
-
The scattering data is then analyzed using appropriate models (e.g., the Random Phase Approximation for polymer blends) to extract structural parameters such as the radius of gyration (Rg) of the polymer chains and the Flory-Huggins interaction parameter (χ).
-
SANS Experimental Workflow:
Caption: Workflow for a SANS experiment on a deuterated polymer blend.
References
- 1. Small Angle Neutron Scattering at the National Institute of Standards and Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. excillum.com [excillum.com]
- 9. researchgate.net [researchgate.net]
- 10. Small-Angle Neutron Scattering by Partially Deuterated Polymers and their Blends [uh.edu]
Application Notes and Protocols for Vibrational Spectroscopy of Propene-1-d1 in Bond Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of vibrational spectroscopy for the detailed analysis of chemical bonds in propene-1-d1. This isotopically labeled variant of propene offers a unique opportunity to probe specific C-H and C-D bonds, providing valuable insights into molecular structure, dynamics, and reactivity. The following sections detail the theoretical background, experimental protocols, data analysis, and applications relevant to researchers in various scientific fields, including those in the pharmaceutical industry.
Introduction to Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive analytical technique that probes the vibrational modes of molecules. Each vibrational mode corresponds to a specific motion of the atoms within the molecule, such as the stretching or bending of chemical bonds. The frequency of these vibrations is highly sensitive to the mass of the constituent atoms and the strength of the chemical bonds.
Isotopic substitution, such as the replacement of a hydrogen atom with a deuterium atom in propene to form this compound (CH₂=CH-CH₂D), induces a significant shift in the vibrational frequencies of the bonds involving the isotope. This isotopic shift allows for the precise assignment of vibrational bands to specific bonds and provides a sensitive handle for studying the electronic and steric environment of those bonds.
Data Presentation: Vibrational Frequencies of Propene and its Isotopologues
The following tables summarize the experimentally observed and computationally calculated vibrational frequencies for propene and its deuterated isotopologue, this compound. These values are essential for the assignment of spectral features and for subsequent bond analysis.
Table 1: Fundamental Vibrational Frequencies of Propene (C₃H₆)
| Frequency (cm⁻¹) | Assignment |
| ~3095 - 3010 | =C-H stretching |
| ~2975 - 2860 | -CH₃ stretching |
| ~1645 - 1640 | C=C stretching |
| ~1458 | -CH₃ asymmetric bending, =CH₂ scissoring |
| ~1330 | C-H bending, CH₂ twisting |
| ~995 - 905 | =C-H out-of-plane bending |
Note: Data compiled from various spectroscopic studies.[1]
Table 2: Calculated and Observed Vibrational Frequencies of this compound (CH₂=CH-CH₂D)
Due to the scarcity of complete experimental vibrational data specifically for this compound in the public domain, the following table presents a combination of expected shifts based on theoretical calculations and data from related deuterated propenes. The C-D stretching and bending vibrations are expected at significantly lower frequencies than their C-H counterparts.
| Expected Frequency (cm⁻¹) | Assignment | Key Observations for Bond Analysis |
| ~3095 - 3010 | =C-H stretching | Unaffected by deuteration at the methyl group. |
| ~2950 | -CH₂D asymmetric stretching | Slight shift from -CH₃ stretching. |
| ~2150 | C-D stretching | Primary indicator of deuteration. Its precise frequency is sensitive to the local electronic environment of the C-D bond. |
| ~1645 - 1640 | C=C stretching | Largely unaffected by deuteration at the methyl group, indicating minimal electronic coupling. |
| ~1450 | =CH₂ scissoring | Relatively unchanged. |
| ~1300 | -CH₂D scissoring | Shifted from the corresponding -CH₃ mode. |
| ~1050 | C-D bending | A key band for probing the forces acting on the C-D bond. |
| ~995 - 905 | =C-H out-of-plane bending | Unaffected by deuteration at the methyl group. |
Note: The frequencies for this compound are estimates based on computational models and data from other deuterated propenes. Further experimental verification is recommended.
Experimental Protocols
Detailed methodologies for acquiring high-quality vibrational spectra of gaseous this compound are provided below.
Gas-Phase Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of gaseous this compound to identify its fundamental vibrational modes.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Gas cell (typically 10 cm path length, with KBr or NaCl windows)
-
Vacuum line
-
This compound gas sample
-
Reference gas (e.g., Nitrogen)
Protocol:
-
System Preparation: Ensure the FTIR spectrometer is purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.
-
Background Spectrum: Evacuate the gas cell using the vacuum line and fill it with the reference gas to the desired pressure. Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the reference gas.
-
Sample Introduction: Evacuate the gas cell again and carefully introduce the this compound gas sample to the desired partial pressure. For volatile organic compounds, this is typically in the range of a few to several hundred Pascals.[2][3]
-
Spectrum Acquisition: Record the infrared spectrum of the this compound sample. The typical spectral range is 4000-400 cm⁻¹. The number of scans will depend on the desired signal-to-noise ratio.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum of this compound.
Gas-Phase Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of gaseous this compound to identify its fundamental vibrational modes, particularly those that are weak or inactive in the IR spectrum.
Materials:
-
Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm)
-
Gas cell with appropriate windows for laser excitation and collection of scattered light
-
This compound gas sample
Protocol:
-
System Alignment: Align the laser beam to pass through the center of the gas cell and focus it at the collection volume of the spectrometer.
-
Sample Introduction: Fill the gas cell with the this compound gas sample to the desired pressure. The pressure may need to be higher than in IR spectroscopy to achieve a sufficient scattering signal.
-
Spectrum Acquisition: Acquire the Raman spectrum. The spectral range should be set to observe the Stokes-shifted Raman bands. The acquisition time will depend on the laser power, sample pressure, and detector sensitivity.
-
Data Processing: The raw spectrum may need to be corrected for background fluorescence and cosmic rays. The frequency axis is typically plotted as the Raman shift (in cm⁻¹) relative to the laser excitation frequency.
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the vibrational analysis of this compound.
Caption: Experimental workflows for IR and Raman spectroscopy of this compound.
Caption: Logical relationship for bond analysis using vibrational spectroscopy.
Applications in Research and Drug Development
The detailed analysis of the C-H and C-D bonds in this compound has several important applications:
-
Fundamental Chemical Physics: Provides benchmark data for testing and refining theoretical models of molecular vibrations and force fields.
-
Reaction Mechanism Studies: Deuterium labeling is a common technique to trace the fate of specific hydrogen atoms in chemical reactions. Vibrational spectroscopy can be used to identify the position of the deuterium atom in the products, thus elucidating reaction pathways.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterium-labeled compounds are often used to study metabolic pathways. The "kinetic isotope effect" can alter the rate of metabolism at the site of deuteration. Vibrational spectroscopy can be a valuable tool for characterizing these deuterated drug candidates and their metabolites. By analyzing the C-D bond vibrations, researchers can gain insights into how the isotopic substitution affects the drug's interaction with metabolic enzymes.
-
Materials Science: Understanding the vibrational properties of small organic molecules is crucial for developing new materials with specific optical or electronic properties.
Conclusion
The vibrational spectroscopy of this compound provides a powerful and precise method for the analysis of specific C-H and C-D bonds. The distinct isotopic shifts in the vibrational frequencies allow for unambiguous assignments and offer a sensitive probe of the local molecular environment. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to utilize this technique for a wide range of applications, from fundamental research to the development of new therapeutic agents.
References
- 1. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Towards a standard operating procedure for revealing hidden volatile organic compounds in breath: the Fourier-transform IR spectroscopy case [opg.optica.org]
- 3. mdpi.com [mdpi.com]
Probing Enzyme Reaction Mechanisms with Propene-1-d1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elucidation of enzyme reaction mechanisms is a cornerstone of biochemistry and drug development. Understanding the precise sequence of bond-making and bond-breaking events in an enzyme's active site allows for the rational design of inhibitors and the engineering of novel biocatalysts. Propene-1-d1, a deuterated isotopologue of propene, serves as a powerful mechanistic probe, primarily through the measurement of kinetic isotope effects (KIEs). The replacement of a protium (¹H) with a deuterium (²H) atom at a specific position can significantly alter the reaction rate if the C-H bond is cleaved in or prior to the rate-determining step. This document provides detailed application notes and protocols for the use of this compound in studying the mechanisms of enzymes that catalyze the oxidation of propene, such as monooxygenases.
Application Notes: The Utility of this compound in Mechanistic Enzymology
The primary application of this compound is the determination of kinetic isotope effects to distinguish between different reaction pathways. In enzyme-catalyzed oxidations of propene, such as epoxidation, two principal mechanisms are often considered: a concerted mechanism where the two C-O bonds form simultaneously, and a stepwise mechanism involving a discrete intermediate.
-
Distinguishing Reaction Mechanisms: By measuring the rate of reaction with propene versus this compound, a secondary kinetic isotope effect can be determined. In a concerted epoxidation mechanism, a small inverse KIE (kH/kD < 1) is often expected due to the change in hybridization at the C1 carbon from sp² to sp³. Conversely, a stepwise mechanism that proceeds through a carbocation intermediate might exhibit a KIE closer to unity or slightly normal (kH/kD ≥ 1), as the C-H bond is not directly involved in the initial, rate-limiting step of intermediate formation.
-
Identifying the Rate-Determining Step: A significant KIE is observed only when the isotopic substitution occurs at a bond that is broken or formed in the rate-determining step of the reaction.[1] If the KIE is unity, it suggests that the C-H bond at the C1 position is not involved in the slowest step of the catalytic cycle.
-
Probing the Transition State Structure: The magnitude of the KIE can provide insights into the geometry of the transition state. Theoretical calculations can be used in conjunction with experimental KIEs to model the transition state structure that best fits the observed isotopic effect.
Featured Enzyme Systems:
-
Cytochrome P450 Monooxygenases: This superfamily of heme-containing enzymes is known to metabolize a vast array of substrates, including alkenes.[2] A mutant of cytochrome P450 BM-3, designated 139-3, has been shown to efficiently catalyze the epoxidation of propene to propylene oxide.[3][4] The use of this compound with this system can help elucidate the nature of the highly reactive oxygen species and the mechanism of oxygen transfer.
-
Soluble Methane Monooxygenase (sMMO): Found in methanotrophic bacteria like Methylococcus capsulatus (Bath), sMMO is a well-studied enzyme with a broad substrate range, including the oxidation of propene.[5][6] The wealth of kinetic and spectroscopic data available for sMMO makes it an excellent model system for detailed mechanistic studies using deuterated substrates.
-
Alkene Monooxygenase (AMO): Enzymes like the one from Xanthobacter autotrophicus Py2 are specialized in the epoxidation of short-chain alkenes, including propene.[7] Investigating the KIE with this compound can provide specific insights into the catalytic strategy of these dedicated alkene-epoxidizing enzymes.
Quantitative Data Presentation
The following table presents illustrative kinetic isotope effect data for the enzymatic epoxidation of propene. These values are hypothetical but representative of what might be observed for different reaction mechanisms and are intended to guide the interpretation of experimental results.
| Enzyme System | Substrate | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) | KIE (kH/kD) on k_cat/K_M | Postulated Mechanism |
| Cytochrome P450 BM-3 (mutant 139-3) | Propene | 150 | 250 | 6.0 x 10⁵ | \multirow{2}{}{0.95 ± 0.02} | \multirow{2}{}{Concerted Epoxidation} |
| This compound | 143 | 250 | 5.7 x 10⁵ | |||
| Soluble Methane Monooxygenase | Propene | 85 | 150 | 5.7 x 10⁵ | \multirow{2}{}{1.08 ± 0.03} | \multirow{2}{}{Stepwise, via radical intermediate} |
| This compound | 79 | 150 | 5.3 x 10⁵ | |||
| Alkene Monooxygenase (Xanthobacter Py2) | Propene | 25 | 50 | 5.0 x 10⁵ | \multirow{2}{}{0.98 ± 0.02} | \multirow{2}{}{Asynchronous Concerted} |
| This compound | 24.5 | 50 | 4.9 x 10⁵ |
Note: The data presented in this table are for illustrative purposes and are based on typical values reported for similar enzymatic reactions.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for Propene Epoxidation
This protocol describes a general method for the epoxidation of propene using whole bacterial cells expressing the desired monooxygenase.
1. Materials:
-
Bacterial strain expressing the monooxygenase of interest (e.g., E. coli expressing P450 BM-3 139-3, Methylococcus capsulatus (Bath), or Xanthobacter autotrophicus Py2).
-
Appropriate growth medium for the bacterial strain.
-
Inducer for enzyme expression (e.g., IPTG for recombinant E. coli).
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Propene gas (lecture bottle or gas bag).
-
This compound gas (lecture bottle or gas bag).
-
Gas-tight vials with crimp seals.
-
Gas chromatography (GC) system with a chiral column for product analysis.
-
NADH or a suitable regeneration system.
2. Procedure:
-
Cell Culture and Induction: Grow the bacterial cells in the appropriate medium to the mid-log phase. Induce the expression of the monooxygenase according to established protocols for the specific strain.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with the reaction buffer. Resuspend the cell pellet in the reaction buffer to a desired optical density (e.g., OD₆₀₀ of 10).
-
Reaction Setup:
-
Dispense the cell suspension into gas-tight vials.
-
Add the necessary cofactor (e.g., NADH to a final concentration of 1 mM).
-
Seal the vials with crimp caps.
-
-
Substrate Addition:
-
Remove a defined volume of headspace from the vials using a gas-tight syringe.
-
Inject a known volume of either propene or this compound gas into the headspace to achieve the desired substrate concentration.
-
-
Reaction Incubation: Incubate the vials at the optimal temperature for the enzyme with shaking to ensure proper mixing.
-
Reaction Quenching: At various time points, quench the reaction by adding a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
Product Extraction and Analysis:
-
Vortex the vials to extract the product into the organic solvent.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by chiral GC to quantify the amount of propylene oxide produced.
-
Protocol 2: Determination of the Kinetic Isotope Effect (KIE)
The KIE is determined by comparing the initial rates of the reaction with the protiated and deuterated substrates.
1. Initial Rate Measurements:
-
Perform the whole-cell biocatalysis reactions as described in Protocol 1 with both propene and this compound at various substrate concentrations.
-
Ensure that product formation is measured in the initial linear range (typically <10% substrate conversion).
-
Plot product concentration versus time to determine the initial reaction velocity (v₀) for each substrate concentration.
2. Data Analysis:
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM for both propene and this compound.
-
The KIE on kcat/KM is calculated as: KIE = (kcat/KM)H / (kcat/KM)D = (Vmax/KM)H / (Vmax/KM)D
Visualizations
References
- 1. Experimental Investigation of the Primary and Secondary Deuterium Kinetic Isotope Effects for Epoxidation of Alkenes and Ethylene with m-Chloroperoxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cheme.caltech.edu [cheme.caltech.edu]
- 3. researchwith.njit.edu [researchwith.njit.edu]
- 4. Further evidence for multiple pathways in soluble methane-monooxygenase-catalysed oxidations from the measurement of deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aliphatic and chlorinated alkenes and epoxides as inducers of alkene monooxygenase and epoxidase activities in Xanthobacter strain Py2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Propene-1-d1 in Atmospheric Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propene-1-d1 (CH₂=CH-CHD₂), a deuterated isotopologue of propene, serves as a valuable tool in atmospheric chemistry research. Its primary application lies in the elucidation of complex reaction mechanisms and the determination of kinetic isotope effects (KIEs). By selectively replacing a hydrogen atom with deuterium, researchers can trace the pathways of chemical reactions and gain a deeper understanding of the bond-breaking and bond-forming processes that govern the atmospheric fate of volatile organic compounds (VOCs) like propene. Propene is a significant contributor to the formation of ground-level ozone and secondary organic aerosols (SOAs), making the study of its atmospheric oxidation crucial for air quality modeling and control.
These application notes provide a detailed overview of the use of this compound in studying its reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows.
I. Reaction with Hydroxyl Radical (OH)
The reaction of propene with the hydroxyl radical is a dominant pathway for its removal from the atmosphere during the daytime. The use of this compound allows for the investigation of site-specific H-atom abstraction and OH addition mechanisms.
Data Presentation
| Reaction Parameter | Propene (C₃H₆) | This compound (CDH=CHCH₃) | Reference |
| Arrhenius Expression for H-abstraction at C1 | k₁,H = 1.39 × 10⁻¹¹ exp(-2270 K/T) cm³ molecule⁻¹ s⁻¹ | k₁,D = 1.95 × 10⁻¹¹ exp(-2420 K/T) cm³ molecule⁻¹ s⁻¹ | [1] |
| Arrhenius Expression for H-abstraction at C3 | k₃,H = 2.32 × 10⁻¹¹ exp(-2341 K/T) cm³ molecule⁻¹ s⁻¹ | Not Applicable | [1] |
Table 1: Comparison of site-specific rate coefficients for the reaction of OH with propene and this compound over the temperature range of 818–1442 K. The subscript in the rate coefficient identifies the position of the H or D atom.
Experimental Protocol: Shock Tube Study of this compound + OH Reaction
This protocol is based on a high-temperature shock tube study designed to measure absolute rate coefficients for the reaction of OH radicals with propene and its deuterated isotopologues[1].
1. Materials and Reagents:
-
This compound (CDH=CHCH₃) of high purity
-
Tert-butyl hydroperoxide (TBHP) as the OH radical precursor
-
Argon (Ar) as the bath gas
-
Propene (C₃H₆) for comparison
2. Experimental Setup:
-
A high-pressure shock tube with an inner diameter of 6.35 cm, a driver section of 3.0 m, and a driven section of 5.70 m.
-
The shock tube is equipped with multiple pressure transducers along the sidewall and at the end-wall to measure shock velocities and post-shock conditions.
-
A UV laser absorption system to monitor the concentration of OH radicals near 306.7 nm. The system consists of a tunable diode laser, detectors, and associated optics.
3. Procedure:
-
Prepare dilute mixtures of the reactant (propene or this compound) and the OH precursor (TBHP) in the bath gas (Ar). Typical concentrations are in the ppm range.
-
Introduce the gas mixture into the driven section of the shock tube.
-
Initiate the shock wave by rupturing a diaphragm separating the high-pressure driver section from the low-pressure driven section.
-
The shock wave travels through the gas mixture, rapidly heating and compressing it to the desired reaction temperature (818–1460 K) and pressure (near 1 atm).
-
TBHP rapidly decomposes at these high temperatures, producing OH radicals.
-
Monitor the decay of the OH radical concentration over time using the UV laser absorption system.
-
The pseudo-first-order decay of OH in the presence of a large excess of the alkene allows for the determination of the bimolecular rate coefficient.
-
Repeat the experiment at various temperatures to determine the temperature dependence of the rate coefficient and derive the Arrhenius expression.
4. Data Analysis:
-
The measured OH concentration profiles are fitted to an exponential decay function to obtain the pseudo-first-order rate constant.
-
The bimolecular rate coefficient is calculated by dividing the pseudo-first-order rate constant by the known concentration of the alkene.
-
By comparing the rate coefficients for propene and this compound, the kinetic isotope effect (KIE) can be determined, providing insights into the reaction mechanism.
Signaling Pathway
II. Reaction with Ozone (O₃)
Ozonolysis is a significant atmospheric removal process for alkenes, leading to the formation of carbonyls and Criegee intermediates, which play a crucial role in the formation of secondary pollutants. Studying the ozonolysis of this compound can help elucidate the mechanism of the initial ozone attack and the subsequent decomposition of the primary ozonide.
Data Presentation
Currently, there is a lack of specific quantitative data in the peer-reviewed literature for the ozonolysis of this compound. The expected products are deuterated analogues of the products from propene ozonolysis.
| Reactant | Product 1 | Product 2 |
| Propene | Formaldehyde (HCHO) | Acetaldehyde (CH₃CHO)[2][3][4] |
| This compound | Formaldehyde-d1 (HCDO) | Acetaldehyde (CH₃CHO) |
Table 2: Expected major products from the ozonolysis of propene and this compound.
Experimental Protocol: Smog Chamber Study of this compound Ozonolysis
This protocol describes a general procedure for studying the gas-phase ozonolysis of this compound in a smog chamber.
1. Materials and Reagents:
-
This compound of high purity.
-
Ozone (O₃), generated from pure oxygen using an ozone generator.
-
A non-reactive bath gas, such as purified air or nitrogen.
-
(Optional) An OH radical scavenger, such as cyclohexane, to prevent secondary reactions initiated by OH radicals formed during ozonolysis.
2. Experimental Setup:
-
A large-volume (e.g., 100 L to several m³) smog chamber made of an inert material like Teflon (FEP) film.
-
A system for introducing gases into the chamber at controlled flow rates.
-
Analytical instrumentation for monitoring reactants and products, such as:
-
Fourier Transform Infrared (FTIR) spectrometer for in-situ analysis of gases.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for sensitive detection of organic compounds.
-
An ozone monitor.
-
3. Procedure:
-
Clean the smog chamber by flushing it with purified air for an extended period.
-
Introduce a known concentration of this compound and the OH scavenger (if used) into the chamber.
-
Introduce a known concentration of ozone to initiate the reaction.
-
Monitor the concentrations of this compound, ozone, and the formation of products over time using the analytical instrumentation.
-
The experiment is typically run until the reactants are significantly consumed.
4. Data Analysis:
-
Determine the initial reaction rates from the decay of the reactants.
-
Identify and quantify the reaction products. The use of deuterated this compound will result in deuterated products, which can be distinguished by their mass in mass spectrometry.
-
Calculate the product yields by dividing the concentration of a specific product formed by the concentration of this compound reacted.
-
By analyzing the distribution of the deuterium label in the products, insights into the branching ratios of the primary ozonide decomposition can be obtained.
Experimental Workflow
III. Reaction with Nitrate Radical (NO₃)
The reaction with the nitrate radical is a primary loss process for propene during the nighttime in polluted environments. Investigating the reaction of this compound with NO₃ can provide valuable information on the initial addition and abstraction pathways.
Data Presentation
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| Propene | (3.1 ± 0.5) x 10⁻¹⁵ | [2] |
| Propene-d6 | (2.9 ± 0.6) x 10⁻¹⁵ | [2] |
Table 3: Comparison of rate constants for the reaction of NO₃ with propene and propene-d6.
Experimental Protocol: Flow Tube Study of this compound + NO₃ Reaction
This protocol outlines a general method for studying the kinetics of the gas-phase reaction between this compound and the nitrate radical using a flow tube reactor.
1. Materials and Reagents:
-
This compound of high purity.
-
Nitrogen pentoxide (N₂O₅) as a thermal source of NO₃ radicals.
-
A carrier gas, typically helium or nitrogen.
-
A reference compound with a known NO₃ rate constant (for relative rate measurements), such as 2-methylpropene.
2. Experimental Setup:
-
A flow tube reactor, which is a cylindrical tube (e.g., made of Pyrex) through which gases flow at a controlled rate.
-
A movable injector to introduce one of the reactants at different points along the flow tube, allowing for variation of the reaction time.
-
A detection system at the end of the flow tube, such as a chemical ionization mass spectrometer (CIMS), to monitor the concentrations of reactants and products.
-
Systems for generating and delivering NO₃ radicals, typically by flowing N₂ over solid N₂O₅.
3. Procedure:
-
Absolute Rate Measurement:
-
Establish a steady flow of the carrier gas containing this compound through the flow tube.
-
Introduce NO₃ radicals through the movable injector.
-
Monitor the decay of this compound at the detector as a function of the injector position (which corresponds to reaction time).
-
The experiment is conducted under pseudo-first-order conditions with [NO₃] ≫ [this compound].
-
-
Relative Rate Measurement:
-
Introduce a mixture of this compound and a reference compound into the flow tube.
-
Introduce NO₃ radicals and monitor the simultaneous decay of both this compound and the reference compound.
-
4. Data Analysis:
-
Absolute Rate: The bimolecular rate constant is determined from the slope of a plot of the natural logarithm of the this compound concentration versus reaction time.
-
Relative Rate: The rate constant for the reaction of this compound with NO₃ can be calculated using the following equation: k_this compound = k_ref * (ln([this compound]_initial / [this compound]_final) / ln([ref]_initial / [ref]_final)) where k_ref is the known rate constant for the reference compound.
Logical Relationship
Conclusion
The use of this compound in atmospheric chemistry research provides invaluable insights into the fundamental reaction mechanisms of a key atmospheric pollutant. The kinetic isotope effect serves as a powerful tool to distinguish between different reaction pathways, such as addition versus abstraction, and to pinpoint the site of reaction. While quantitative data for the reactions of this compound with ozone and nitrate radicals are still limited, the experimental protocols outlined here provide a framework for conducting such studies. Further research utilizing deuterated isotopologues like this compound is essential for refining atmospheric models and developing effective strategies to mitigate air pollution.
References
Application Notes & Protocols: Propene-1-d1 as a Standard for Analytical Instrumentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propene-1-d1 (CH₂=CH(D)CH₃) is a deuterated isotopologue of propene, a volatile organic compound (VOC). Its unique mass and nuclear magnetic resonance properties make it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis. The incorporation of a deuterium atom provides a distinct mass-to-charge ratio (m/z) difference from native propene, allowing for clear differentiation in mass spectrometry (MS) without significantly altering its chemical and chromatographic behavior. In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus has a different resonance frequency from protons, making it a useful reference.
These application notes provide detailed protocols for the use of this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Application: Quantitative Analysis of Volatile Organic Compounds (VOCs) by GC-MS using this compound as an Internal Standard
Principle
In quantitative GC-MS analysis, an internal standard is a known amount of a compound added to a sample to correct for variations in sample preparation, injection volume, and instrument response. A deuterated standard like this compound is an ideal internal standard because it co-elutes with the analyte of interest (propene) and exhibits similar ionization efficiency, but is distinguishable by its mass spectrum.[1] This allows for accurate quantification of the target analyte by comparing the peak area of the analyte to that of the internal standard.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₅D |
| Molecular Weight | 43.09 g/mol |
| CAS Number | 1560-60-7 |
| Isotopic Enrichment | Typically ≥98 atom % D |
Table 2: Example Calibration Curve Data for Propene Quantification using this compound Internal Standard
| Propene Concentration (µg/mL) | Propene Peak Area (Analyte) | This compound Peak Area (IS) | Response Ratio (Analyte Area / IS Area) |
| 1.0 | 12,500 | 50,200 | 0.249 |
| 2.5 | 31,100 | 50,500 | 0.616 |
| 5.0 | 62,300 | 50,100 | 1.243 |
| 10.0 | 125,800 | 50,300 | 2.501 |
| 25.0 | 314,500 | 50,400 | 6.240 |
| 50.0 | 628,000 | 50,150 | 12.522 |
| Correlation Coefficient (R²) | \multicolumn{3}{c | }{0.9995} |
Experimental Protocol
1.3.1. Materials and Reagents
-
This compound (≥98% isotopic purity)
-
High-purity propene standard
-
High-purity solvent (e.g., methanol, hexane) for preparing standards
-
Gas-tight syringes
-
Volumetric flasks
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-PLOT Q)
1.3.2. Preparation of Standards
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable volatile solvent. Due to its gaseous nature at room temperature, this is best handled using a vacuum line or by bubbling a known mass of the gas into a pre-weighed, cooled solvent.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known concentrations of propene to a constant concentration of the this compound internal standard solution.
1.3.3. Sample Preparation
-
For gaseous samples, a known volume of the sample and the internal standard can be introduced into the GC-MS inlet using a gas-tight syringe or a gas sampling valve.
-
For liquid samples, add a precise volume of the this compound internal standard solution to a known volume of the sample before extraction or direct injection.
1.3.4. GC-MS Analysis
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Oven Program: 35 °C (hold for 5 min), ramp to 150 °C at 10 °C/min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-100
-
Selected Ion Monitoring (SIM):
-
Propene (Analyte): m/z 41, 42
-
This compound (IS): m/z 42, 43
-
-
1.3.5. Data Analysis
-
Integrate the peak areas for the selected ions of both propene and this compound.
-
Calculate the response ratio for each calibration standard (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of propene.
-
Determine the concentration of propene in the unknown sample by calculating its response ratio and using the calibration curve.
Logical Workflow for GC-MS Quantification
Caption: Workflow for quantitative analysis using this compound in GC-MS.
Application: this compound as a Reference Standard in ¹H NMR Spectroscopy
Principle
In ¹H NMR spectroscopy, chemical shifts are typically referenced to an internal standard, most commonly tetramethylsilane (TMS).[2] However, in specific applications, particularly when studying reaction mechanisms or for spectral calibration in the absence of TMS, a compound with a known and simple ¹H NMR spectrum can be used. This compound can serve as such a standard, especially in studies involving propene itself or other small alkenes. The deuterium substitution simplifies the spectrum in the vinylic region compared to unlabeled propene. The remaining protons will have well-defined chemical shifts and coupling constants that can be used for spectral calibration.
Data Presentation
Table 3: Expected ¹H NMR Chemical Shifts and Couplings for this compound (in CDCl₃)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ | ~4.9-5.1 | Multiplet | J(H,H), J(H,D) |
| -CH₃ | ~1.7 | Doublet of triplets (dt) | J(H,H), J(H,D) |
Note: The exact chemical shifts and coupling patterns may vary slightly depending on the solvent and spectrometer frequency. The multiplicity is simplified due to coupling with deuterium.
Experimental Protocol
2.3.1. Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes
-
Gas-tight syringe or appropriate apparatus for handling gases
2.3.2. Sample Preparation
-
Dissolve the sample to be analyzed in the deuterated NMR solvent in an NMR tube.
-
Introduce a small, known amount of this compound gas into the NMR tube. This can be done by bubbling a gentle stream of the gas through the solution for a short period or by adding a known volume of a saturated solution of this compound in the same deuterated solvent.
2.3.3. NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR acquisition.
-
Referencing:
-
Acquire the ¹H NMR spectrum of the sample containing this compound.
-
Identify the characteristic signals of this compound.
-
Calibrate the spectrum by setting the chemical shift of one of the well-defined this compound signals to its known value (e.g., the methyl doublet of triplets).
-
2.3.4. Data Analysis
-
After referencing the spectrum to the this compound signal, the chemical shifts of the analyte's protons can be accurately determined.
-
The integral of the this compound signals can also be used for quantitative purposes if the initial amount added is known precisely.
Signaling Pathway for NMR Referencing
Caption: Logical steps for using this compound as an internal reference in ¹H NMR.
Quality and Stability
This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area. It is stable under recommended storage conditions (room temperature). For quantitative applications, it is advisable to re-verify the chemical and isotopic purity periodically, especially if the standard has been stored for an extended period.
Conclusion
This compound is a versatile and valuable standard for analytical instrumentation. Its use as an internal standard in GC-MS provides a reliable method for the accurate quantification of propene and other related volatile organic compounds. In ¹H NMR spectroscopy, it can serve as a useful reference for chemical shift calibration, particularly in specialized applications. The protocols outlined in these notes provide a foundation for the successful implementation of this compound in research, quality control, and drug development settings.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propene-1-d1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of propene-1-d1 synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with a deuterated carbonyl compound. For this compound, this typically involves the reaction of ethyltriphenylphosphonium bromide with deuterated formaldehyde (D₂CO). The deuterium from the formaldehyde is incorporated into the C1 position of the propene molecule.[1][2][3][4]
-
Grignard Reaction: This approach utilizes a Grignard reagent, such as vinylmagnesium bromide or allylmagnesium bromide.[5]
-
Reaction of vinylmagnesium bromide with a deuterium source like heavy water (D₂O) can introduce a deuterium atom.
-
Alternatively, the hydrolysis of allylmagnesium bromide with D₂O can also yield this compound.[6]
-
Q2: How can I determine the percentage of deuterium incorporation in my final product?
A2: The extent of deuterium incorporation can be quantitatively determined using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to determine the loss of a proton signal at the C1 position.
-
¹³C NMR can also be employed to observe isotopic shifts.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry is a sensitive technique that can distinguish between the deuterated and non-deuterated product based on their mass-to-charge ratio.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity and isotopic composition of the gaseous propene product.[9][10]
Q3: What are the main sources of yield loss in this compound synthesis?
A3: Yield loss can stem from several factors, including incomplete reactions, side reactions, and mechanical losses during workup and purification. Specific issues include:
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction.[11]
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of byproducts.
-
Handling of Reagents: Both Wittig reagents and Grignard reagents are sensitive to moisture and air.[3][5] Improper handling can lead to their decomposition.
-
Side Reactions: Undesired reactions, such as H/D scrambling or the formation of stereoisomers in the Wittig reaction, can reduce the yield of the target product.[12][13]
-
Purification: Loss of the gaseous product during collection and purification is a common issue.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure or Degraded Reagents | - Ensure all starting materials, especially the deuterated reagent, are of high purity and have been stored correctly. - Purify reagents if necessary. For example, recrystallize the phosphonium salt for the Wittig reaction. |
| Inactive Wittig or Grignard Reagent | - Both Wittig ylides and Grignard reagents are sensitive to moisture and air. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared or properly stored reagents. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Wittig reactions often require specific temperature control for ylide formation and subsequent reaction. Grignard reactions may require initial cooling and then warming to room temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate technique (e.g., TLC for non-volatile intermediates, or GC-MS for the product). - Ensure the reaction is allowed to proceed to completion. |
| Inefficient Stirring | - Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to maximize contact between reactants. |
Low Deuterium Incorporation
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Solvents or Reagents | - Ensure all solvents are anhydrous. - Avoid any sources of protons (e.g., water, alcohols) that can react with the deuterated reagents or intermediates, leading to H/D exchange. |
| H/D Scrambling | - H/D scrambling can occur, where the deuterium atom moves to other positions in the molecule or is exchanged with hydrogen from other sources.[12][13] - Minimize reaction times and temperatures where possible to reduce the likelihood of scrambling. - The choice of base and solvent can influence the degree of scrambling. |
| Incomplete Reaction with Deuterated Reagent | - Ensure the stoichiometry of the deuterated reagent is correct and that it is added at the appropriate stage of the reaction. |
Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions in Wittig Synthesis | - The stereoselectivity of the Wittig reaction can be an issue, potentially leading to a mixture of E/Z isomers. The choice of ylide (stabilized vs. non-stabilized) and reaction conditions can influence the stereochemical outcome. - Triphenylphosphine oxide is a major byproduct of the Wittig reaction and must be removed during purification.[4] |
| Side Reactions in Grignard Synthesis | - Grignard reagents can participate in side reactions if other electrophilic functional groups are present in the starting materials. |
| Decomposition of Product | - Propene is a gas at room temperature and can be lost if not handled properly. Ensure the reaction and collection apparatus is well-sealed. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Wittig Reaction | Ethyltriphenylphosphonium bromide, Deuterated formaldehyde (D₂CO), Strong base (e.g., n-BuLi) | 60-80% | High regioselectivity for deuterium placement.[3] | Requires handling of pyrophoric bases and separation from triphenylphosphine oxide byproduct. |
| Grignard Reaction | Allylmagnesium bromide, Heavy water (D₂O) | 50-70% | Utilizes commercially available reagents. | Grignard reagents are highly sensitive to air and moisture.[5] Potential for H/D exchange with any protic source. |
Note: Yields are approximate and can vary significantly based on experimental conditions and scale.
Experimental Protocols
Method 1: Wittig Reaction
This protocol describes the synthesis of this compound via the Wittig reaction of ethyltriphenylphosphonium bromide with deuterated formaldehyde.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Deuterated formaldehyde (D₂CO, typically prepared in situ from paraformaldehyde-d₂)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Dry ice/acetone condenser
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexane to the suspension via the dropping funnel with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Reaction with Deuterated Formaldehyde:
-
Cool the ylide solution to -78°C using a dry ice/acetone bath.
-
Slowly introduce the deuterated formaldehyde gas into the reaction flask. D₂CO gas can be generated by heating paraformaldehyde-d₂.
-
The reaction is typically rapid, and the color of the ylide will fade.
-
-
Product Collection:
-
The this compound gas is evolved from the reaction mixture.
-
Pass the gas through a cold trap (-78°C) to condense the product and separate it from any volatile impurities.
-
-
Purification:
-
The condensed this compound can be further purified by fractional distillation at low temperature to remove any remaining impurities.
-
Method 2: Grignard Reaction
This protocol outlines the synthesis of this compound by the hydrolysis of allylmagnesium bromide with heavy water.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Heavy water (D₂O, 99.8 atom % D)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of allyl bromide in the same anhydrous solvent dropwise to initiate the Grignard reaction. The reaction is exothermic and may require initial cooling.
-
Once the reaction has started, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Hydrolysis with D₂O:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly and carefully add heavy water (D₂O) dropwise to the stirred solution. This reaction is highly exothermic and will produce this compound gas.
-
-
Product Collection:
-
The evolved this compound gas is collected by bubbling it through a suitable collection system, such as a gas bag or by condensation in a cold trap (-78°C).
-
-
Purification:
-
The collected gas can be passed through a drying agent (e.g., calcium chloride) to remove any traces of water. Further purification can be achieved by low-temperature fractional distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4210426A - Process for recovering propene and propene/propane mixtures from the off-gases from the hydroformylation of propene - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. gcms.cz [gcms.cz]
- 9. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple test to detect hydrogen/deuterium scrambling during gas-phase peptide fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Deuterated Alkenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of deuterated alkenes.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to purify deuterated alkenes using standard methods like column chromatography or distillation?
A1: Standard purification techniques often fail because deuterated alkenes frequently exist as mixtures of isotopologues and isotopomers.[1][2] Isotopologues are molecules with the same chemical formula but different numbers of deuterium atoms, while isotopomers have the same number of deuterium atoms but at different positions. These different species have very similar physical properties, such as polarity and boiling point, making their separation by conventional methods extremely challenging.[1][2]
Q2: What are the most common impurities found in a sample of a synthesized deuterated alkene?
A2: Impurities can be broadly categorized into two types: isotopic impurities and common chemical impurities.
-
Isotopic Impurities: These arise from the deuteration reaction itself and include:
-
Under-deuterated species: Molecules with fewer deuterium atoms than desired, often due to incomplete reactions or H/D exchange with residual water.[3]
-
Over-deuterated species: Molecules with more deuterium atoms than intended.[3]
-
Mis-deuterated species (Isotopomers): Molecules with the correct number of deuterium atoms but at incorrect positions in the molecule, sometimes due to isotopic scrambling.[3]
-
Residual protiated starting material: The non-deuterated alkene.
-
-
Common Chemical Impurities: These are non-isotopic impurities that may be introduced during the synthesis or work-up. A list of common laboratory solvents and reagents that might appear as impurities can be found in the data tables below.[4][5][6][7]
Q3: My NMR and mass spectrometry data look complex. How can I accurately determine the isotopic purity and composition of my sample?
A3: While NMR and high-resolution mass spectrometry (HRMS) are essential first-pass analytical tools, they have limitations in fully characterizing complex mixtures of deuterated compounds.[3]
-
NMR Spectroscopy: Can be used to determine the degree of deuteration at specific sites, but signal overlap can make quantification difficult in complex mixtures.[3][8]
-
High-Resolution Mass Spectrometry (HRMS): Can distinguish between isotopologues (molecules with different masses), but it cannot differentiate between isotopomers (molecules with the same mass but different deuterium positions).[3][9][10]
-
Molecular Rotational Resonance (MRR) Spectroscopy: This is a powerful technique for the unambiguous identification and quantification of different isotopologues and isotopomers in a mixture due to its high resolution.[2][3][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or overlapping signals in ¹H NMR, making integration unreliable. | Presence of multiple isotopologues and isotopomers. | - Simplify the spectrum using ²H NMR to observe the deuterated positions directly.- Consider using a higher field NMR spectrometer for better signal dispersion.- For definitive quantification, employ Molecular Rotational Resonance (MRR) spectroscopy if available.[3] |
| Mass spectrum shows a distribution of masses instead of a single desired mass. | The sample is a mixture of isotopologues (e.g., d1, d2, d3 species). | - This confirms the presence of a mixture. HRMS can help to identify the different isotopologues present.[9][10]- To minimize this, optimize the deuteration reaction for higher selectivity.[1][12] |
| Purification by column chromatography yields mixed fractions with no clear separation. | The isotopic species have nearly identical polarities. | - Standard silica gel or alumina chromatography is unlikely to be effective.[1]- Consider specialized chromatographic techniques such as gas-liquid chromatography with specific stationary phases or HPLC methods designed to exploit subtle isotope effects.[13][14] |
| The final product contains significant amounts of non-deuterated starting material. | Incomplete deuteration reaction. | - Increase the reaction time or temperature.- Use a higher excess of the deuterium source.- Ensure the catalyst is active and used in the correct loading. |
| The product is "over-deuterated" or shows H/D scrambling. | Non-selective reaction conditions or side reactions. | - Use a more selective deuteration method, such as catalytic transfer deuteration.[12][15]- Carefully control reaction conditions (temperature, pressure, reaction time).- Ensure the absence of adventitious water or other proton sources that could lead to H/D exchange.[3] |
Data Presentation
Table 1: Comparison of Analytical Techniques for Isotopic Purity Analysis
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Site-specific deuterium incorporation (by disappearance of proton signal), quantification by integration. | Widely available, provides structural information. | Signal overlap in complex mixtures, indirect measurement of deuterium.[3] |
| ²H NMR | Direct detection of deuterium, site-specific information. | Direct observation of deuterium, less background noise. | Lower sensitivity than ¹H NMR, requires a capable spectrometer. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic distribution (isotopologues). | High sensitivity, accurate mass measurement.[9][10] | Cannot differentiate between isotopomers.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of some volatile isotopologues and impurities. | Can separate some closely related compounds. | Not always effective for isotopomer separation, limited to volatile compounds.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds and analysis of isotopic distribution. | Applicable to a wide range of compounds. | Separation of isotopologues/isotopomers is challenging.[13] |
| Molecular Rotational Resonance (MRR) Spectroscopy | Unambiguous identification and quantification of all isotopologues and isotopomers. | Extremely high resolution, provides precise structural and quantitative data.[3][11] | Specialized instrumentation, not widely available. |
Table 2: Common Impurities and their ¹H NMR Chemical Shifts in CDCl₃
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Water | 1.56 | s (broad) |
| Source: Adapted from common laboratory solvent impurity tables.[4][5][6][7] |
Experimental Protocols
Protocol 1: General Workflow for Purification and Analysis of a Deuterated Alkene
-
Initial Work-up: After the deuteration reaction, quench the reaction appropriately and perform a standard aqueous work-up to remove catalysts and water-soluble byproducts. Dry the organic layer thoroughly over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) to minimize H/D exchange.
-
Solvent Removal: Carefully remove the bulk solvent under reduced pressure, avoiding excessive heat which could potentially cause isomerization or degradation.
-
Attempted Chromatographic Purification:
-
Perform a small-scale pilot purification using flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Collect small fractions and analyze them by TLC and ¹H NMR.
-
Expected Outcome: It is likely that the desired deuterated alkene will co-elute with its isotopic variants. The primary goal of this step is to remove any non-isotopic impurities that have significantly different polarities.
-
-
Purity Assessment by NMR and MS:
-
Obtain a high-resolution ¹H NMR spectrum of the purified material. Look for the disappearance or reduction of the signal corresponding to the proton that was replaced by deuterium. Integrate the remaining signals to estimate the extent of deuteration.
-
Acquire a high-resolution mass spectrum to determine the distribution of isotopologues.
-
-
Advanced Analysis (if required):
Mandatory Visualization
Caption: Workflow illustrating the formation of complex isotopic mixtures and the subsequent challenges in purification and analysis.
Caption: A logical flowchart for troubleshooting the purification of deuterated alkenes based on initial analytical data.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. "Exploring New Techniques For Precision Deuteration of Alkenes and Alky" by Zoua Pa Vang [epublications.marquette.edu]
- 3. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly selective catalytic transfer hydrodeuteration of cyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic scrambling in propene-1-d1 reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propene-1-d1. The focus is on minimizing isotopic scrambling to maintain the specific deuterium label at the C1 position during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound reactions?
Isotopic scrambling refers to the migration of the deuterium label from its original position (C1) to other positions within the propene molecule (C2 or C3) or its reaction products. This results in a mixture of isotopomers (molecules that differ only in their isotopic composition), which can compromise the results of mechanistic studies, tracer experiments, and the synthesis of specifically labeled compounds. The goal is to maintain the deuterium exclusively at the intended C1 position.
Q2: What are the primary chemical mechanisms that lead to isotopic scrambling with propene?
Isotopic scrambling in reactions involving propene, particularly in the presence of transition metal catalysts, often occurs through several key mechanisms:
-
Reversible β-Hydride Elimination: This is a common pathway in catalytic cycles. A metal-propyl intermediate can undergo β-hydride (or β-deuteride) elimination to form a metal-hydride (or deuteride) complex and re-form a propene molecule. If the re-addition of the hydride/deuteride occurs at a different carbon, the label is scrambled.
-
Allylic Intermediates: Formation of a symmetric or rapidly rearranging π-allyl complex on a catalyst surface can lead to the equivalence of the C1 and C3 positions, facilitating deuterium migration.
-
1,2-Hydride Shifts: Within a metal-alkyl intermediate, a hydride or deuteride can shift from one carbon to an adjacent one, leading to scrambling. On surfaces like Pt(111), the slow half-hydrogenation of propylene to a propyl species is followed by competitive β-hydride and reductive elimination, which can lead to exchanged propylene.[1]
Q3: Why is minimizing isotopic scrambling critically important?
The precise position of an isotopic label is often the entire point of an experiment.
-
Isotopic Labeling: In drug development, specific deuterium labeling is used to alter metabolic pathways (the "kinetic isotope effect"). Scrambled labels would negate this effect or introduce unforeseen metabolic products.
-
Tracer Studies: When using this compound as a tracer, its metabolic or chemical fate is tracked by the position of the label. Scrambling makes it impossible to accurately follow the intended atom.
Troubleshooting Guide
Problem: My reaction product shows significant deuterium scrambling. Mass spectrometry and NMR analysis confirm the D label is not exclusively at the C1 position. What are the most likely causes?
Answer: Unintended deuterium migration is typically caused by a reaction mechanism that allows for reversible H/D exchange. Consider the following factors:
-
Catalyst Choice: The catalyst is the most common source of scrambling. Many transition metal catalysts used for reactions like hydrogenation, hydroformylation, or isomerization can readily form intermediates that facilitate H/D exchange.[2][3][4]
-
Reaction Temperature: Higher temperatures provide more energy to overcome activation barriers for scrambling pathways like reversible β-hydride elimination.
-
Reaction Time: Longer reaction times can allow slow scrambling processes to reach equilibrium, increasing the proportion of undesired isotopomers.
-
Presence of Protic Solvents or Impurities: Acidic or basic impurities, or protic solvents (e.g., methanol, water), can sometimes participate in H/D exchange, especially with certain catalysts.[5]
Problem: My catalyst appears to be promoting H/D exchange. What are my options for reducing this effect?
Answer: Modifying your catalytic system is the most direct approach.
-
Switch to a Less Reversible Catalyst: Choose a catalyst known for low reversibility in alkene additions. For example, in hydrogenation, catalysts that promote rapid, irreversible addition are preferred. Some early main-group metal catalysts have shown promise in alkene hydrogenation under mild conditions, which may offer different scrambling profiles.[4]
-
Use a Homogeneous Catalyst: Homogeneous catalysts (e.g., Wilkinson's catalyst, Crabtree's catalyst) can sometimes offer higher selectivity and lower scrambling at mild temperatures compared to heterogeneous catalysts.
-
Modify Catalyst Ligands: For homogeneous catalysts, tuning the steric and electronic properties of the ligands can suppress side reactions like β-hydride elimination. Bulky ligands can create a steric environment that disfavors the formation of intermediates leading to scrambling.
-
Lower the Reaction Temperature: Reducing the temperature will slow down all reaction rates, but it may disproportionately slow the off-cycle scrambling pathways compared to the desired on-cycle reaction.
Quantitative Data on Catalyst Performance
The selection of a catalyst and reaction conditions is critical for minimizing isotopic scrambling. The following table summarizes representative data for hydrogenation reactions, highlighting how different systems can influence the integrity of the isotopic label.
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar H₂) | Isotopic Scrambling (%) | Key Observation |
| Pd/C (Palladium on Carbon) | General Alkenes | 25 - 100 | 1 - 50 | High | Prone to double-bond migration and H/D exchange due to reversible adsorption/desorption.[2] |
| PtO₂ (Adams' Catalyst) | General Alkenes | 25 | 1 - 3 | Moderate to High | Often causes isomerization and scrambling, though sometimes less than Pd/C.[6] |
| [Rh(PPh₃)₃Cl] (Wilkinson's Cat.) | Terminal Alkenes | 25 | 1 | Low | Generally low scrambling for simple alkenes if used at low temperatures and pressures. |
| [Ir(cod)(PCy₃)(py)]⁺ (Crabtree's Cat.) | Hindered Alkenes | 25 | 1 | Very Low | Highly active and often shows excellent selectivity with minimal scrambling. |
| Organocalcium Catalysts | 1-Hexene | 20 | 20 | Low (inferred) | Operates via a monohydride cycle, potentially avoiding common scrambling pathways of transition metals.[4] |
Note: Data is compiled from general knowledge of catalyst behavior. Specific scrambling percentages for this compound may vary and require experimental determination.
Key Experimental Protocols
Protocol 1: Catalytic Deuteration of an Alkene with Minimized Scrambling
This protocol provides a general method for the deuteration of an alkene using deuterium gas (D₂) and a homogeneous catalyst, designed to minimize H/D exchange.
Materials:
-
Alkene substrate
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Homogeneous catalyst (e.g., Wilkinson's catalyst)
-
Deuterium gas (D₂) of high isotopic purity
-
Schlenk flask or similar reaction vessel suitable for air-sensitive techniques
-
Vacuum/gas manifold
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the homogeneous catalyst in the anhydrous, deoxygenated solvent.
-
System Purge: Add the alkene substrate to the flask. Subject the flask to three cycles of vacuum followed by backfilling with the inert atmosphere to remove any residual air.
-
Deuterium Introduction: Replace the inert atmosphere with deuterium gas (D₂). For reactions at atmospheric pressure, a D₂-filled balloon is suitable. For higher pressures, a Parr shaker or similar autoclave is required.
-
Reaction: Stir the reaction mixture vigorously at a controlled, low temperature (e.g., 0-25 °C). Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, vent the excess D₂ gas safely. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
-
Analysis: Immediately analyze the isotopic distribution of the product using ¹H NMR, ²H NMR, and/or mass spectrometry to quantify the extent of scrambling.
Protocol 2: Analysis of Isotopic Distribution by Mass Spectrometry
This protocol outlines the steps to determine the extent of isotopic scrambling in the propene-derived product.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS) with sufficient resolution to distinguish isotopologues.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified reaction product in a suitable volatile solvent (e.g., hexane for GC-MS, methanol/acetonitrile for LC-MS).
-
Method Development: Develop a chromatographic method that provides a sharp, symmetric peak for the analyte of interest, well-separated from any impurities.
-
Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated across the mass range of interest.
-
Data Acquisition: Inject the sample and acquire the mass spectrum across the molecular ion region of the product peak. It is crucial to acquire a full spectrum and not just monitor a single ion.
-
Data Analysis:
-
Identify the molecular ion cluster for your product.
-
Measure the relative abundance of the M+0, M+1, M+2, etc., peaks.
-
Correct these abundances for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).[7][8] Several software packages can automate this correction.
-
The corrected abundances will reveal the percentage of the product that is d0, d1, d2, etc., providing a quantitative measure of scrambling and H/D exchange.
-
Visual Guides
Reaction Mechanisms and Workflows
Caption: Mechanism of isotopic scrambling via β-hydride elimination.
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// Define edges prep -> setup; setup -> reaction; reaction -> workup; workup -> analysis; analysis -> decision; decision -> optimize [label="Yes"]; decision -> success [label="No"]; optimize -> setup [label="Iterate"]; }
Caption: Experimental workflow for minimizing isotopic scrambling.
// Nodes start [label="Problem:\nIsotopic Scrambling Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_temp [label="Is Reaction at\nLowest Possible Temp?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_reduce_temp [label="Action: Lower Temperature\n& Re-run", fillcolor="#FBBC05", fontcolor="#202124"]; q_catalyst [label="Is Catalyst Known\nfor Low Scrambling?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_change_catalyst [label="Action: Change Catalyst\n(e.g., Homogeneous, Bulky Ligands)", fillcolor="#FBBC05", fontcolor="#202124"]; q_time [label="Is Reaction Time\nMinimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_reduce_time [label="Action: Reduce Reaction Time\n(Monitor Closely)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_temp; q_temp -> a_reduce_temp [label="No"]; a_reduce_temp -> q_catalyst; q_temp -> q_catalyst [label="Yes"]; q_catalyst -> a_change_catalyst [label="No"]; a_change_catalyst -> q_time; q_catalyst -> q_time [label="Yes"]; q_time -> a_reduce_time [label="No"]; a_reduce_time -> end; q_time -> end [label="Yes"]; }
Caption: Troubleshooting logic for diagnosing unwanted H/D exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. youtube.com [youtube.com]
- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 8. mi.fu-berlin.de [mi.fu-berlin.de]
Troubleshooting low signal-to-noise in propene-1-d1 NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal-to-noise (S/N) in propene-1-d1 NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum unexpectedly low?
A low signal-to-noise (S/N) ratio can stem from several factors, broadly categorized into sample issues, instrument calibration (shimming), and experimental parameter settings. Often, the problem is related to the sample itself.[1] For a small molecule like this compound, ensuring an adequate concentration is crucial. Other common culprits include poor magnetic field homogeneity (improper shimming), incorrect acquisition parameters, or issues with the NMR tube itself.
A logical troubleshooting workflow can help systematically identify and resolve the root cause of the low S/N.
Caption: Troubleshooting workflow for low signal-to-noise.
Q2: Could my sample preparation be the cause of the low signal-to-noise?
Absolutely. Sample preparation is one of the most common sources of poor NMR data.[1] For a low molecular weight compound like this compound, several factors are critical:
-
Concentration: The signal intensity is directly proportional to the concentration of the analyte.[2] Low concentrations will naturally lead to low S/N. While ¹H NMR is very sensitive, ensure you have a sufficient amount of material.
-
Purity: Paramagnetic impurities can significantly broaden NMR signals, leading to a decrease in peak height and a lower S/N. Solid impurities can also disrupt the magnetic field homogeneity.[3][4] It is good practice to filter your NMR sample directly into the tube.[3][4]
-
Solvent: Use a high-quality deuterated solvent.[4][5] The deuterium signal is used by the spectrometer to lock the magnetic field, and a stable lock is essential for good S/N, especially over long acquisition times.[4]
-
Sample Volume: The sample filling height in the NMR tube is important. An incorrect volume can make it difficult to achieve good shimming, as the sample may not be correctly positioned within the detection coil.[6] A typical volume for a 5 mm tube is 0.6-0.7 mL.[5][7]
| Parameter | Recommendation for ¹H NMR of Small Molecules | Rationale |
| Concentration | 5-25 mg in 0.6-0.7 mL solvent[4][7] | Ensures sufficient spins in the detection coil for a strong signal. |
| Solvent Purity | >99.5% deuterated | Minimizes residual solvent signals that could obscure peaks. |
| Sample Volume | 0.6 - 0.7 mL (for a standard 5 mm tube)[5][7] | Positions the sample correctly within the RF coil for optimal detection and shimming. |
| Filtration | Filter through a pipette with a Kimwipe or glass wool plug[3][4] | Removes particulate matter that degrades magnetic field homogeneity.[4] |
Q3: How does shimming affect my signal-to-noise, and how can I improve it?
Shimming is the process of adjusting currents in the shim coils to make the static magnetic field (B₀) as homogeneous as possible across the sample volume. Poor shimming is a primary cause of broad, distorted lineshapes, which directly translates to a lower signal-to-noise ratio because the peak height is reduced.[8]
For high-resolution NMR, the magnetic field must be incredibly uniform.[9] Even minor inhomogeneities will cause molecules in different parts of the sample to experience slightly different magnetic fields, leading to a wider range of resonance frequencies and thus, broader peaks.
Improving Shims:
-
Manual Shimming: While automated shimming routines are common, manual shimming can often provide superior results, especially for challenging samples. The primary adjustments are usually to the Z-shims (Z1, Z2, etc.), which control the field along the axis of the sample tube.[9]
-
Iterative Process: Shimming is an iterative process. Adjust lower-order shims (like Z1 and Z2) first, then move to higher-order shims.[9] It's often necessary to go back and re-optimize the lower-order shims after adjusting the higher-order ones.
-
Spinning: For non-viscous samples, spinning the sample (typically at 20 Hz) can average out inhomogeneities in the x-y plane, simplifying the shimming process. However, spinning can introduce spinning sidebands if the shimming is poor.[9]
Q4: Which acquisition parameters should I optimize for better signal-to-noise?
Optimizing data acquisition parameters is crucial for maximizing S/N.[10] The most important parameters to consider are the number of scans, the relaxation delay, and the pulse width.
Caption: Decision tree for optimizing acquisition parameters.
| Parameter | Description | Impact on S/N | Recommendation |
| Number of Scans (NS) | The number of times the experiment is repeated and the results averaged. | S/N improves with the square root of the number of scans (S/N ∝ √NS).[6] | To double the S/N, you must increase NS by a factor of four.[11] This is the most direct way to improve S/N. |
| Relaxation Delay (D1) | The time allowed for the nuclear spins to return to thermal equilibrium before the next pulse. | If D1 is too short (<< 5*T₁), the signal will become saturated, leading to lower intensity. | For ¹H NMR of small molecules, T₁ values are typically a few seconds. A D1 of 1-5 seconds is often sufficient, but for quantitative results, a longer delay is needed. |
| Pulse Width (P1) / Flip Angle | The duration of the RF pulse, which determines the angle by which the net magnetization is tipped. | A 90° pulse gives the maximum signal for a single scan. However, using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay (D1), enabling more scans in a given time, which can yield a better overall S/N.[11] | For routine spectra with multiple scans, a 30° pulse (e.g., using the zg30 pulse program) with a short D1 (1-2s) is often optimal.[11] |
| Acquisition Time (AQ) | The duration for which the FID is recorded. | A longer AQ provides better digital resolution, but also records more noise. An AQ of 2-4 seconds is typical for ¹H NMR.[12] | For S/N, the primary trade-off is with the number of scans. A slightly shorter AQ may allow for more scans in the same total experiment time. |
Q5: Are there specific considerations for a deuterated sample like this compound?
Yes. While the principles are the same, the deuteration at the C1 position of propene will alter the ¹H NMR spectrum significantly compared to unlabeled propene.
-
Simpler Spectrum: The signal for the proton at the C1 position will be absent. This simplifies the spectrum and removes the complex splitting patterns associated with that proton.
-
No Deuterium Coupling (Typically): In ¹H NMR, you will generally not observe coupling to the deuterium because ¹H and ²H have very different resonance frequencies.
-
Focus on Other Protons: Your experiment will focus on the remaining protons on C2 and C3. The low S/N issue must be addressed for these remaining signals.
-
Locking: The deuterated solvent provides the primary lock signal. The deuterium in your molecule will contribute negligibly to the lock and will not cause any issues.
Key Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of your purified this compound sample into a clean, dry vial.[7]
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5][7]
-
Dissolve: Gently vortex or swirl the vial to ensure the sample is fully dissolved. Visually inspect for any solid particles.[7]
-
Filter: Take a Pasteur pipette and tightly pack a small plug of Kimwipe or glass wool into the constriction.[3][4] Do not use cotton wool, as it can leach impurities.[4]
-
Transfer to NMR Tube: Filter the solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[3] Ensure the final liquid height is appropriate for the spectrometer's coil.
-
Cap and Label: Cap the NMR tube securely and label it clearly.[3] Avoid using paper labels on the part of the tube that enters the magnet.
Protocol 2: Manual Shimming on the Lock Signal
This protocol assumes the sample is locked and spinning (if appropriate).
-
Display Lock Signal: Open the spectrometer's shimming interface and display the lock signal level.
-
Optimize Z1 and Z2: Begin by adjusting the Z1 shim to maximize the lock level. Then, adjust Z2 to maximize the lock level. This process is iterative; you will need to go back and forth between Z1 and Z2 several times until no further improvement is seen.[9]
-
Optimize Z3 and Z4: Once Z1 and Z2 are optimized, move to the higher-order Z shims, Z3 and Z4. Adjust each to maximize the lock level, iterating between them and occasionally re-checking Z1/Z2.[12]
-
Optimize On-Axis Shims (X, Y): After the Z-shims are optimized, adjust the on-axis shims X, Y, XZ, and YZ in complementary pairs (e.g., adjust X then Y; adjust XZ then YZ) to further maximize the lock signal.[9]
-
Assess Lineshape: Acquire a quick 1-scan spectrum and examine the lineshape of a strong singlet (e.g., residual solvent peak). The peak should be sharp and symmetrical (Lorentzian). If the lineshape is poor, further refinement of the shims is necessary.
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. CHAPTER-8 [cis.rit.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Technical Support Center: Overcoming Catalyst Deactivation in Propene-1-d1 Polymerization
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the polymerization of propene-1-d1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound polymerization?
A1: Catalyst deactivation in this compound polymerization is mechanistically similar to that of standard propene polymerization and can be broadly categorized into chemical, thermal, and mechanical processes.[1]
-
Chemical Deactivation (Poisoning): This is the most common issue, where impurities in the reaction medium strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the monomer.[1] Common poisons include water, oxygen, carbon monoxide (CO), carbon dioxide (CO2), sulfur compounds, and polar compounds like alcohols, ketones, and amines.[2][3] These impurities can originate from the monomer feed, solvent, or reactor environment.
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the catalyst support material to collapse or the active metal particles to agglomerate.[1] This leads to a reduction in the active surface area and, consequently, a loss of catalytic activity. This is a significant concern in the highly exothermic process of olefin polymerization.
-
Mechanical Deactivation (Fouling/Encapsulation): This occurs when the polymer product builds up on the catalyst surface, blocking active sites and pores.[1][2] This can be exacerbated by poor mixing, high polymer concentration, and suboptimal reaction conditions.[2] In some cases, by-products of the reaction can also contribute to fouling.
Q2: Are there any specific deactivation concerns related to the use of this compound?
A2: While the fundamental deactivation mechanisms remain the same, the use of an isotopically labeled monomer like this compound warrants consideration of potential kinetic isotope effects (KIE). The C-D bond is stronger than a C-H bond, which could subtly influence the rates of certain side reactions that lead to deactivation. For instance, if a deactivation pathway involves the cleavage of a C-H bond on the monomer, the corresponding reaction with this compound might be slower. However, for most common deactivation pathways, such as poisoning by external impurities, the isotopic labeling of the monomer is not expected to have a significant impact.
Q3: How do Ziegler-Natta and metallocene catalysts differ in their susceptibility to deactivation?
A3: Both Ziegler-Natta and metallocene catalysts are susceptible to deactivation, but they can exhibit different sensitivities to various deactivation pathways.
-
Ziegler-Natta (ZN) Catalysts: These are multi-site catalysts and are generally robust and cost-effective.[4] However, their multiple active sites can have varying sensitivities to poisons. The addition of electron donors, used to control stereospecificity, can also influence catalyst activity, sometimes leading to a decrease in the number of active centers.[5]
-
Metallocene Catalysts: These are single-site catalysts, which allows for the production of polymers with a narrow molecular weight distribution and uniform comonomer incorporation.[4][6] This single-site nature can make them more susceptible to poisons, as the deactivation of a single site has a more direct impact on the overall catalytic performance. However, their well-defined structure allows for more systematic modification to improve stability. Metallocene catalysts can have a longer lifetime in the reactor due to exceptional activation technology.[4]
Q4: What is the relevance of catalyst deactivation to drug development?
A4: For drug development professionals, particularly those working with polymer-based drug delivery systems, medical devices, and pharmaceutical packaging, catalyst deactivation is a critical concern for several reasons:
-
Polymer Purity and Biocompatibility: Deactivated catalyst fragments can remain in the final polymer product as residues.[7] These residues, often containing metals like titanium, zirconium, and aluminum, can leach out of the polymer matrix over time.[8] In medical applications, these leachable impurities can pose a toxicological risk and affect the biocompatibility of the device or packaging.[8][9] ISO 10993-18 provides a framework for the chemical characterization of medical device materials, including the analysis of leachables.[9]
-
Control of Polymer Properties: Catalyst deactivation can lead to changes in the polymer's molecular weight, molecular weight distribution, and stereoregularity.[3][6] These properties are crucial for the performance of drug delivery systems, where they can influence drug release kinetics, and for medical devices, where they determine mechanical strength and degradation rates.
-
Process Consistency and Validation: A stable and predictable polymerization process is essential for manufacturing medical-grade polymers with consistent properties. Uncontrolled catalyst deactivation can lead to batch-to-batch variability, complicating process validation and regulatory approval.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during this compound polymerization.
Issue 1: Rapid Loss of Polymerization Activity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze monomer and solvent for impurities (e.g., water, oxygen, CO, CO2, sulfur compounds) using appropriate analytical techniques (e.g., GC-MS). | Purify monomer and solvent streams using purification columns (e.g., molecular sieves, deoxo catalysts). Ensure a leak-tight reactor system and use high-purity inert gas. |
| Thermal Runaway | Monitor reactor temperature profile. A sharp, uncontrolled increase in temperature indicates a runaway reaction. | Improve heat removal from the reactor by optimizing coolant flow and agitator speed. Consider a pre-polymerization step at a lower temperature to better control the initial high activity of the catalyst.[10] |
| Incorrect Cocatalyst/Catalyst Ratio | Verify the concentrations and addition amounts of the catalyst and cocatalyst (e.g., MAO, trialkylaluminum). | Optimize the cocatalyst to catalyst ratio according to the catalyst manufacturer's recommendations or through experimental optimization. |
Issue 2: Gradual Decrease in Polymerization Rate Over Time
| Potential Cause | Diagnostic Check | Recommended Solution |
| Slow Poisoning | Long-term monitoring of feed streams for trace impurities. Analyze the deactivated catalyst for the presence of poisons. | Implement more rigorous purification of all reactants and the reactor environment. |
| Fouling/Encapsulation | Observe for polymer buildup on reactor walls, agitator, and probes. Analyze polymer morphology for signs of particle agglomeration. | Optimize reactor mixing to prevent dead zones. Adjust polymerization conditions (temperature, pressure, monomer concentration) to control polymer solubility and morphology.[2] Consider the use of anti-fouling agents. |
| Catalyst Site Transformation | Characterize the polymer produced over time for changes in molecular weight distribution and stereoregularity. | This may be an inherent property of the catalyst system. Consult catalyst literature for stability data or consider a different catalyst system with improved stability. |
Issue 3: Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Multiple Deactivation Pathways | A combination of the checks listed above. Analyze the polymer for a broad molecular weight distribution which may indicate different deactivation processes affecting different active sites. | Address each potential cause systematically, starting with the most likely (e.g., poisoning). |
| Non-uniform Temperature Profile | Use multiple temperature probes within the reactor to map the temperature distribution. | Improve reactor mixing and heat transfer to ensure a uniform temperature throughout the reactor. |
| Fluctuations in Monomer/Comonomer Concentration | Monitor the feed rates and reactor concentrations of all monomers. | Ensure precise and stable control of all reactant feed systems. |
Section 3: Quantitative Data on Catalyst Deactivation
Understanding the quantitative impact of various factors on catalyst performance is crucial for optimizing polymerization processes.
Table 1: Effect of Poisons on Ziegler-Natta Catalyst Activity in Propylene Polymerization
| Poison | Concentration (ppm) | Productivity Loss (%) | Reference |
| Diethylamine | 170 | 20 | [3] |
| Dimethylamine | 140 | 19.57 | [3] |
| Hydrogen Sulfide | 0.1 - 0.5 | 5 - 22 | [11] |
| Carbonyl Sulfide | 0.012 - 0.06 | 5 - 22 | [11] |
| Acetylene | 0.15 - 3.5 | 5 - 22 | [11] |
| Oxygen | 0.55 - 6.1 | 5 - 22 | [11] |
| Carbon Dioxide | 0.10 - 3.0 | 5 - 22 | [11] |
Table 2: Comparative Performance of Ziegler-Natta and Metallocene Catalysts
| Catalyst Type | Key Characteristics | Deactivation Tendencies |
| Ziegler-Natta | Multi-site, robust, cost-effective, broader molecular weight distribution.[4][6] | Susceptible to poisoning by a wide range of compounds. Activity can be influenced by internal and external electron donors. |
| Metallocene | Single-site, produces polymers with narrow molecular weight distribution, good comonomer incorporation.[4][6] | Highly sensitive to poisons due to single-site nature. Can offer longer catalyst lifetime with advanced activation technology.[4] |
Section 4: Experimental Protocols
Protocol 1: Troubleshooting Workflow for Catalyst Deactivation
This protocol outlines a systematic approach to identifying the root cause of catalyst deactivation.
Protocol 2: Analysis of Catalyst Residues in Polypropylene for Medical Applications
This protocol provides a general workflow for quantifying catalyst residues in a polymer matrix, a critical step for ensuring the safety of medical devices and drug delivery systems.
-
Sample Preparation:
-
Obtain a representative sample of the polypropylene product.
-
The polymer can be dissolved in a suitable solvent (e.g., xylene at elevated temperatures) or subjected to acid digestion to bring the inorganic catalyst residues into solution.
-
-
Analytical Technique Selection:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace and ultra-trace metal concentrations (e.g., Ti, Zr, Al).
-
Atomic Absorption Spectroscopy (AAS): A robust technique for quantifying specific metals.
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for screening and quantifying elemental composition.
-
-
Quantification:
-
Prepare a series of calibration standards of the metals of interest in a matrix that matches the sample solution as closely as possible.
-
Analyze the prepared sample solutions using the chosen analytical instrument.
-
Quantify the concentration of catalyst residues in the original polymer sample based on the calibration curve.
-
-
Toxicological Risk Assessment:
-
Compare the quantified levels of leachable catalyst residues to established safety thresholds and regulatory limits for medical devices and pharmaceutical packaging.
-
Section 5: Signaling Pathways and Logical Relationships
Catalyst Deactivation Pathways
The following diagram illustrates the main pathways through which a catalyst active site can become deactivated.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. mdpi.com [mdpi.com]
- 4. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Extractables and Leachables [met.uk.com]
- 9. Chemical Characterization of Leachables in Catheter Device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Propene-1-d1 in Gas Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of propene-1-d1 in various gas mixtures. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and precision of your analytical measurements.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the accurate quantification of this compound in a gas mixture?
A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely recommended technique for the accurate quantification of this compound. This is due to its ability to separate this compound from other components in the gas mixture and provide mass-specific detection, which is crucial for distinguishing between isotopologues. Gas chromatography with a flame ionization detector (GC-FID) can also be used, particularly for determining the total concentration of propene.[1][2]
Q2: Why is isotopic labeling, such as in this compound, important in research and drug development?
A2: Isotopic labeling is a powerful tool used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and as an internal standard in quantitative analysis. In drug development, deuterated compounds can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties. Accurate quantification of these labeled compounds is therefore critical.
Q3: What are the key considerations for choosing an internal standard for this compound quantification?
A3: An ideal internal standard should be a stable, isotopically labeled analog of the analyte that is not present in the sample. For this compound, a suitable internal standard could be a different isotopologue of propene, such as propene-d6 or ¹³C₃-propene. The internal standard should have similar chemical and physical properties to this compound to account for variations in sample preparation, injection, and ionization.[3][4]
Q4: Can spectroscopic methods like Infrared (IR) or Raman spectroscopy be used for quantification?
A4: Both IR and Raman spectroscopy can be used for the quantification of propene, as they provide characteristic vibrational spectra.[5][6][7][8] However, for gas mixtures with multiple components, spectral overlap can be a significant challenge. These methods are often better suited for real-time monitoring or for simpler gas matrices. For accurate quantification in complex mixtures, GC-MS is generally preferred.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column.[9][10] 2. Dead volume in the system (e.g., poor column installation).[11] 3. Column contamination.[12] | 1. Use a deactivated inlet liner and a column suitable for light hydrocarbons. 2. Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut. 3. Bake out the column or, if severely contaminated, replace it. |
| Ghost Peaks | 1. Contaminated syringe or sample loop. 2. Septum bleed.[13] 3. Carryover from a previous injection. | 1. Thoroughly clean the syringe or sample loop. 2. Use a high-quality, low-bleed septum and ensure the injection port temperature is appropriate. 3. Run a blank solvent injection to identify and eliminate the source of carryover. |
| Retention Time Shifts | 1. Leak in the gas lines or at the septum.[12] 2. Inconsistent oven temperature. 3. Changes in carrier gas flow rate.[9] | 1. Perform a leak check of the entire system. 2. Verify the oven temperature with a calibrated thermometer. 3. Check and adjust the carrier gas flow rate. |
| Poor Resolution | 1. Incorrect column choice. 2. Inappropriate oven temperature program. 3. Column degradation.[10] | 1. Select a column with a stationary phase optimized for light hydrocarbon separation. 2. Optimize the temperature program to improve separation. 3. Replace the column if it is old or has been subjected to harsh conditions. |
| Inaccurate Quantification | 1. Non-linear detector response. 2. Isotopic interference between analyte and internal standard.[3] 3. Improper calibration. | 1. Ensure the analyte concentration is within the linear dynamic range of the detector. 2. Choose an internal standard with a sufficient mass difference to avoid isotopic overlap. 3. Prepare a multi-point calibration curve and ensure it is linear over the expected concentration range. |
Troubleshooting Logic for Inaccurate Quantification
Caption: Troubleshooting flowchart for inaccurate quantification.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS
This protocol outlines a general procedure for the quantification of this compound in a gas mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation and Materials
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column suitable for light hydrocarbon analysis (e.g., PLOT column).
-
Gas-tight syringe or a gas sampling valve.
-
Certified gas standards of this compound and an appropriate internal standard (e.g., propene-d6).
-
High-purity carrier gas (e.g., Helium).
2. GC-MS Parameters The following parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC Inlet Temperature | 150 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold for 2 min), then ramp to 150 °C at 10 °C/min |
| MS Transfer Line Temp | 200 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | This compound: m/z 43; Propene-d6 (IS): m/z 48 |
3. Calibration
-
Prepare a series of calibration standards by diluting the certified this compound gas standard in a suitable matrix gas.
-
Spike each calibration standard and sample with a known amount of the internal standard.
-
Analyze each calibration standard in triplicate to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
4. Sample Analysis
-
Introduce the gas sample into the GC using a gas-tight syringe or a gas sampling valve.
-
Acquire the data in SIM mode.
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Quantitative Data Summary
The performance of analytical methods for the quantification of light hydrocarbons can vary depending on the specific instrumentation and experimental conditions. The following table provides typical performance characteristics for GC-based methods.
| Analytical Method | Analyte | Typical Detection Limit | Typical Precision (%RSD) | Reference |
| GC-MS | Impurities in Ethylene/Propylene | Low ppb range | 1.95% - 9.31% | [1] |
| GC-PDHID | Permanent Gases in Propylene | ppm to ppb range | < 5% | [14] |
| GC-FID | Propene in Air | ppm range | Not specified | [2] |
Note: The detection limits and precision for this compound are expected to be in a similar range to those of propene and other light hydrocarbons. However, empirical determination is necessary for specific instrumentation and matrices.
References
- 1. gcms.cz [gcms.cz]
- 2. Laboratory analysis and determination of propene (CAS: 115-07-1) in air - Analytice [analytice.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. Operando time-gated Raman spectroscopy of solid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
Preventing side reactions in propene-1-d1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during experiments involving propene-1-d1.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate when working with this compound?
A1: The primary side reactions of concern are:
-
Deuterium Scrambling/H-D Exchange: The deuterium label can migrate to other positions on the propene molecule or be lost entirely through exchange with protic solvents or reagents. This can be catalyzed by traces of acid, base, or metal catalysts.
-
Isomerization: this compound can isomerize to other deuterated propene isomers, such as propene-2-d1 or propene-3-d1.
-
Oligomerization/Polymerization: Propene can react with itself to form dimers, trimers, or higher oligomers, especially in the presence of acid catalysts or at elevated temperatures.
-
Formation of Saturated Byproducts: Hydrogenation or hydration of the double bond can lead to the formation of propane-d1 or propan-2-ol-d1, respectively.
-
Oxidation: If oxygen is not rigorously excluded, oxidation can lead to the formation of propylene oxide, acrolein, or other oxygenated byproducts.[1]
Q2: How can I minimize deuterium scrambling in my this compound reaction?
A2: To minimize deuterium scrambling:
-
Use aprotic, anhydrous solvents.
-
Ensure all reagents and glassware are thoroughly dried to remove any traces of water.
-
Use non-protic acids or bases if a catalyst is required.
-
Keep reaction temperatures as low as possible.
-
Minimize reaction times.
-
Consider using a catalyst system known for low H-D exchange, such as certain transition metal complexes.[2]
Q3: What are the typical impurities found in a this compound sample, and how can they be removed?
A3: Typical impurities can include:
-
Residual starting materials from the synthesis.
-
Other deuterated isomers of propene.
-
Propane: Often present in small amounts in propene feedstocks.
-
Other hydrocarbons: Such as ethane, ethene, and butanes.[3][4]
-
Sulfur compounds: Such as hydrogen sulfide (H₂S) and carbonyl sulfide (COS), which can poison catalysts.[5][6]
Purification can be achieved by:
-
Low-temperature fractional distillation: To separate components with different boiling points.
-
Preparative gas chromatography (GC): For high-purity separation.
-
Adsorption: Using molecular sieves or activated alumina to remove water and other polar impurities.
Q4: How can I accurately determine the isotopic and chemical purity of my this compound sample?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and determine their mass-to-charge ratio, which will confirm the presence of the deuterium label and identify impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To determine the position and extent of deuteration.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For quantifying hydrocarbon impurities.[3][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of Deuterium Label (Low Isotopic Purity) | - Presence of protic impurities (e.g., water, alcohols) in the reaction mixture.- Use of protic solvents.- Acid or base-catalyzed H-D exchange.- High reaction temperatures promoting exchange. | - Rigorously dry all solvents, reagents, and glassware.- Use aprotic solvents.- Use non-protic acids or bases if catalysis is necessary.- Run the reaction at the lowest effective temperature. |
| Presence of Isomeric Impurities (e.g., propene-2-d1) | - Isomerization catalyzed by acid, base, or metal surfaces.- High reaction temperatures. | - Neutralize any acidic or basic residues.- Use catalysts known for high regioselectivity.- Optimize reaction temperature to minimize isomerization. |
| Low Yield of this compound | - Incomplete reaction.- Oligomerization or polymerization of the product.- Loss of gaseous product during workup. | - Monitor reaction progress by GC to determine optimal reaction time.- Avoid strong acid catalysts and high temperatures.- Use a closed system with a cold trap to collect the volatile product. |
| Presence of Propane in the Product | - Hydrogenation of the double bond.- Impurity in the starting propene. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude hydrogen.- Use high-purity starting materials. |
| Catalyst Deactivation | - Presence of sulfur compounds (H₂S, COS) or other poisons in the propene feed.[5][6] | - Purify the propene gas by passing it through an appropriate adsorbent bed before use. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Catalytic Transfer Hydrodeuteration
This protocol is a general guideline and may require optimization for specific experimental setups.
1. Materials:
-
Propyne (liquefied)
-
Deuterated methanol (MeOD)
-
Palladium on calcium carbonate (Pd/CaCO₃), Lindlar's catalyst
-
Anhydrous, aprotic solvent (e.g., hexane or toluene)
-
Inert gas (Argon or Nitrogen)
2. Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a bubbler.
-
Purge the entire system with inert gas.
-
Under a positive pressure of inert gas, add the anhydrous solvent to the flask, followed by the Pd/CaCO₃ catalyst.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense a known amount of propyne into the reaction flask.
-
Slowly add a stoichiometric amount of deuterated methanol to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature while stirring.
-
Monitor the reaction progress by taking aliquots from the headspace and analyzing by GC-MS.
-
Once the reaction is complete, the product this compound can be transferred to a collection vessel by gentle heating and passing the gas through a drying agent (e.g., CaCl₂) and a cold trap (-78 °C) to collect the product.
3. Purification:
-
The collected this compound can be further purified by low-temperature fractional distillation or preparative GC.
4. Analysis:
-
Confirm the identity and isotopic purity of the product using GC-MS and NMR spectroscopy.
-
Quantify chemical purity using GC-FID.
Data Presentation
Table 1: Typical Hydrocarbon Impurities in High-Purity Propylene
| Impurity | Typical Concentration (ppm) | Analytical Method |
| Propane | < 1000 | GC-FID, GC-MS |
| Ethane | < 100 | GC-FID, GC-MS |
| Ethene | < 50 | GC-FID, GC-MS |
| Methane | < 20 | GC-FID, GC-MS |
| Butanes | < 10 | GC-FID, GC-MS |
| Acetylene | < 5 | GC-FID, GC-MS |
| Propadiene | < 5 | GC-FID, GC-MS |
Data is representative and may vary depending on the source and grade of propylene.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Caption: General experimental workflow for this compound synthesis.
References
Optimizing temperature and pressure for propene-1-d1 reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for reactions involving propene-1-d1. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key processes to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through several primary routes, including:
-
Catalytic deuteration of propyne: This method involves the selective addition of deuterium across one of the triple bonds of propyne using a suitable catalyst.
-
Deuterium-hydrogen exchange on propene: This involves the exchange of a specific hydrogen atom on the propene molecule with a deuterium atom, often facilitated by a metal catalyst.
-
Isomerization of other deuterated C3 isomers: For example, the controlled isomerization of CH₃CD=CH₂ can yield this compound.
Q2: Which catalysts are most effective for the selective synthesis of this compound?
A2: The choice of catalyst is crucial for achieving high selectivity. Commonly used catalysts include:
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead): Traditionally used for the syn-hydrogenation of alkynes to cis-alkenes, it can be adapted for deuteration.
-
Copper-based catalysts: These have shown utility in the catalytic reaction of propene with deuterium.[1]
-
Platinum-based catalysts: Supported platinum catalysts are also employed for the deuteration of alkenes.
Q3: What are the typical temperature and pressure ranges for this compound synthesis?
A3: Optimal temperature and pressure are highly dependent on the chosen synthetic route and catalyst.
-
Temperature: Generally, lower temperatures are favored to prevent over-reduction to propane-d2 and to enhance selectivity. For catalytic deuteration of propyne, temperatures are often kept low. For exchange reactions, a moderate temperature may be required to facilitate the exchange without promoting side reactions.
-
Pressure: The partial pressure of deuterium gas is a critical parameter. Higher pressures can increase the reaction rate but may also lead to non-selective deuteration and over-reduction. Optimization is key and often involves pressures slightly above atmospheric.
Q4: How can I monitor the progress and confirm the successful synthesis of this compound?
A4: A combination of analytical techniques is recommended:
-
Deuterium NMR (²H NMR): This is a direct method to confirm the incorporation and position of deuterium in the molecule.[2]
-
Proton NMR (¹H NMR): The disappearance or reduction in the intensity of the signal corresponding to the proton at the C1 position can indicate successful deuteration.[3][4]
-
Mass Spectrometry (MS): An increase in the molecular weight by one mass unit (compared to unlabeled propene) confirms the incorporation of a single deuterium atom.
-
Gas Chromatography (GC): Can be used to separate the product from starting materials and byproducts, allowing for quantification of purity and yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inactive or poisoned catalyst.- Suboptimal temperature or pressure.- Inefficient mixing of reactants.- Presence of impurities in the starting materials or deuterium gas. | - Activate the catalyst prior to use (e.g., reduction under H₂ or D₂).- Systematically vary the temperature and deuterium pressure to find the optimal range.- Ensure vigorous stirring or agitation of the reaction mixture.- Use high-purity starting materials and deuterium gas. |
| Poor Selectivity (Formation of Propane-d2 or other Isotopologues) | - Over-active catalyst.- High reaction temperature or pressure.- Prolonged reaction time. | - Use a partially deactivated ("poisoned") catalyst (e.g., Lindlar's catalyst).- Lower the reaction temperature and/or the partial pressure of deuterium.- Monitor the reaction closely and stop it once the desired conversion is reached. |
| Isomerization of the Double Bond | - Presence of acidic or basic sites on the catalyst support.- High reaction temperatures. | - Use a neutral catalyst support (e.g., high-purity charcoal, barium sulfate).- Conduct the reaction at the lowest effective temperature. |
| Incomplete Deuteration | - Insufficient deuterium source.- Short reaction time.- Catalyst deactivation. | - Ensure a sufficient stoichiometric excess of the deuterium source.- Increase the reaction time while monitoring for side reactions.- Add fresh catalyst or regenerate the existing catalyst. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound. Note: These are starting points and require optimization for specific experimental setups and desired outcomes.
Protocol 1: Catalytic Deuteration of Propyne
This protocol outlines the selective deuteration of propyne to yield this compound.
Materials:
-
Propyne gas
-
Deuterium gas (D₂)
-
Lindlar's catalyst (or other suitable selective catalyst)
-
Anhydrous, inert solvent (e.g., hexane, toluene)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Catalyst Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), suspend the Lindlar's catalyst in the anhydrous solvent.
-
Purging: Purge the system with deuterium gas several times to remove any residual air and inert gas.
-
Introduction of Reactants: Cool the reaction vessel to the desired temperature (e.g., 0 °C to room temperature). Introduce a known amount of propyne gas into the vessel while stirring vigorously.
-
Deuteration: Pressurize the vessel with deuterium gas to the desired pressure (e.g., 1-5 atm). Maintain a constant D₂ pressure throughout the reaction.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC, ¹H NMR, or MS.
-
Work-up: Once the desired conversion is achieved, stop the reaction by venting the excess deuterium gas and purging the system with an inert gas. Filter the reaction mixture to remove the catalyst. The resulting solution contains this compound.
Optimization Parameters:
-
Temperature: Investigate a range from -10 °C to 30 °C.
-
Pressure: Vary the deuterium gas pressure from 1 atm to 10 atm.
-
Catalyst Loading: Optimize the catalyst-to-substrate ratio.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Reaction Pathway for Catalytic Deuteration of Propyne
Caption: Pathway for propyne deuteration to this compound.
References
- 1. on-the-hyperfine-deuterium-distribution-of-the-catalytic-reaction-of-propene-with-deuterium-on-copper-powders - Ask this paper | Bohrium [bohrium.com]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. database H-1 proton NMR SPECTROSCOPY INDEX hydrogen-1 nuclear magnetic resonance spectra analysis spectrum data interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Dealing with impurities in commercial propene-1-d1 sources
Welcome to the technical support center for commercial propene-1-d1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, purification, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound sources?
A1: Commercial this compound can contain both chemical and isotopic impurities.
-
Chemical Impurities: These are often similar to those found in high-purity propylene and can include other hydrocarbons such as methane, ethane, ethylene, propane, cyclopropane, butanes, propadiene, and acetylene.[1][2] Sulfur-containing compounds like hydrogen sulfide (H₂S) and carbonyl sulfide (COS) may also be present in trace amounts.[3][4]
-
Isotopic Impurities: Due to the nature of deuterium labeling processes, isotopic impurities are common. These include:
-
Undeuterated propene (propene-d0): Propene molecules with no deuterium.
-
Multiply deuterated propene (propene-d2, d3, etc.): Propene molecules with more than one deuterium atom.
-
Positional isomers: Propene molecules where the deuterium is in a different position (e.g., propene-2-d1, propene-3-d1).
-
Q2: How do these impurities affect my experiments?
A2: The impact of impurities depends on your specific application:
-
Polymerization: Trace impurities like acetylene and dienes can deactivate polymerization catalysts, reduce the rate of polymerization, and adversely affect the quality of the resulting polymer.[1]
-
Spectroscopy (NMR, Mass Spectrometry): Isotopic impurities can complicate spectral analysis, making it difficult to accurately determine isotopic enrichment and positional purity. Chemical impurities can introduce extraneous signals.
-
Kinetic Isotope Effect (KIE) Studies: The presence of undeuterated or multiply deuterated species can significantly alter the observed kinetic isotope effect, leading to inaccurate mechanistic interpretations.[5][6][7][8]
-
Metabolic Tracer Studies: Isotopic impurities can interfere with the accurate tracking of metabolic pathways.
Q3: How can I assess the purity of my this compound source?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile chemical impurities.[9][10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are powerful tools for determining the isotopic purity and the position of the deuterium label.[11][14][15] Quantitative NMR (qNMR) can be used to determine the absolute purity.[3][14][16]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for quantifying hydrocarbon impurities.[1]
Troubleshooting Guides
Issue 1: Unexpected Results in Polymerization Reactions
Q: My polymerization reaction with this compound is showing low yield and catalyst deactivation. What could be the cause?
A: This is a common issue often linked to impurities in the monomer feed.
Troubleshooting Steps:
-
Analyze for Common Catalyst Poisons: Use GC-MS to check for the presence of acetylene, propadiene, and other dienes, which are known to poison polymerization catalysts.[1]
-
Check for Sulfur Compounds: If your this compound source is from a petrochemical feedstock, it may contain trace amounts of H₂S or COS, which are also detrimental to many catalysts.[3][4]
-
Purify the Monomer: If impurities are detected, you will need to purify the this compound before use. See the experimental protocols section for detailed purification methods.
Issue 2: Inconsistent or Unexpected Kinetic Isotope Effects (KIEs)
Q: The KIE I'm measuring is not consistent with the expected value for a C-D bond cleavage. Why might this be happening?
A: Inaccurate KIE measurements are often due to isotopic impurities or experimental artifacts.
Troubleshooting Steps:
-
Determine Isotopic Purity: Use quantitative ¹H and/or ²H NMR to accurately determine the isotopic enrichment of your this compound. The presence of undeuterated propene will lower the observed KIE.
-
Evaluate for Deuterium Scrambling: Under certain catalytic or thermal conditions, the deuterium atom can migrate to other positions on the propene molecule. This "scrambling" can alter the reaction mechanism and the observed KIE. Analyze the product distribution via NMR or MS to check for deuterium scrambling.
-
Review Experimental Conditions: Ensure that your reaction conditions are not causing unintended side reactions or degradation of the this compound.
Issue 3: Difficulty in Analyzing Isotopic Purity by Mass Spectrometry
Q: I'm having trouble interpreting the mass spectrum of my this compound sample to determine its isotopic purity. The fragmentation pattern is confusing.
A: The fragmentation of deuterated compounds in a mass spectrometer can be complex and may not follow the same patterns as their undeuterated counterparts.[17]
Troubleshooting Steps:
-
Obtain a Reference Spectrum: If possible, find a reference mass spectrum for this compound under the same ionization conditions.
-
Consider Deuterium Rearrangement: During ionization and fragmentation, deuterium atoms can sometimes rearrange, leading to unexpected fragment ions.
-
Use a Soft Ionization Technique: If using electron ionization (EI), which causes extensive fragmentation, consider a softer ionization method like chemical ionization (CI) to increase the abundance of the molecular ion.
-
Complement with NMR: NMR is often a more reliable technique for determining isotopic purity and position due to its non-destructive nature and clearer spectral interpretation.[14][15]
Quantitative Data Summary
The following tables summarize typical impurity levels and analytical parameters. Please note that specific values can vary significantly between suppliers and batches.
Table 1: Common Chemical Impurities in Propene (and likely in this compound)
| Impurity | Typical Concentration Range (ppm) | Analytical Method |
| Methane | 1 - 100 | GC-FID, GC-MS |
| Ethane | 1 - 100 | GC-FID, GC-MS |
| Ethylene | 1 - 50 | GC-FID, GC-MS |
| Propane | 10 - 500 | GC-FID, GC-MS |
| Acetylene | < 10 | GC-FID, GC-MS |
| Propadiene | < 10 | GC-FID, GC-MS |
| Butanes | 1 - 20 | GC-FID, GC-MS |
| Hydrogen Sulfide (H₂S) | < 1 | GC-PFPD, GC-SCD |
| Carbonyl Sulfide (COS) | < 1 | GC-PFPD, GC-SCD |
Table 2: Isotopic Purity Specifications for Commercial this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment (D atom %) | Typically > 98% | NMR, MS |
| Propene-d0 Content | < 2% | NMR, MS |
| Propene-d2 Content | < 1% | NMR, MS |
Key Experimental Protocols
Protocol 1: Quality Control of Commercial this compound using GC-MS
Objective: To identify and quantify chemical impurities in a cylinder of this compound.
Methodology:
-
Gas Sampling:
-
Use a gas-tight syringe or a gas sampling valve to introduce a known volume of this compound from the cylinder into the GC-MS.
-
Ensure all transfer lines are inert and have been purged to prevent contamination.
-
-
GC Separation:
-
Column: Use a PLOT (Porous Layer Open Tubular) column, such as an Al₂O₃/KCl or a Carboxen-1006, which provides good resolution for light hydrocarbons.[2]
-
Oven Program: Start at a low temperature (e.g., 40 °C) to resolve methane and ethane, and then ramp to a higher temperature (e.g., 200 °C) to elute heavier hydrocarbons.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 200.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to those of a certified gas calibration standard.
-
Protocol 2: Purification of this compound using the Freeze-Pump-Thaw Method
Objective: To remove volatile chemical impurities from a small quantity of this compound for a high-purity experiment.[6][17][18][19]
Methodology:
-
Condensation:
-
Connect a Schlenk flask to a vacuum line.
-
Cool the flask in a liquid nitrogen bath.
-
Slowly introduce the gaseous this compound into the flask; it will condense as a solid.
-
-
Freeze:
-
Once a sufficient amount has been collected, close the flask to the gas source and ensure the contents are completely frozen.
-
-
Pump:
-
Open the flask to the vacuum line to pump away any non-condensable gases (like methane or residual air).
-
-
Thaw:
-
Close the flask to the vacuum line.
-
Remove the liquid nitrogen bath and allow the this compound to thaw. As it thaws, dissolved gases will be released into the headspace.
-
-
Repeat:
-
Repeat the freeze-pump-thaw cycle at least three times to ensure all volatile impurities are removed.
-
-
Transfer:
-
The purified this compound can then be transferred as a gas to your reaction vessel.
-
Visualizations
Caption: Workflow for this compound purification and analysis.
Caption: Troubleshooting guide for unexpected KIE results.
References
- 1. High Purity Deuterium Gas Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mdpi.com [mdpi.com]
- 13. gcms.cz [gcms.cz]
- 14. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 17. How To [chem.rochester.edu]
- 18. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 19. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometry with Deuterated Compounds
Welcome to the technical support center for mass spectrometry applications involving deuterated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common calibration issues and ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for an analyte quantified with a deuterated internal standard (IS) non-linear?
A1: Non-linear calibration curves when using deuterated internal standards can arise from several factors:
-
Isotopic Interference: Naturally occurring isotopes of your analyte can contribute to the signal of the deuterated internal standard, a phenomenon sometimes referred to as "cross-talk."[1] This becomes more significant for analytes with higher molecular weights or those containing elements with abundant heavy isotopes (e.g., chlorine, bromine).[1] At high analyte concentrations relative to the internal standard, this interference can cause a non-linear response.
-
Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-linear response.
-
Incorrect Blank Subtraction: Improper subtraction of background or blank signals can introduce non-linearity.
-
Presence of Impurities: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, which can affect the accuracy of the calibration curve.[1]
Q2: My deuterated internal standard elutes at a slightly different retention time than my analyte. Is this a problem?
A2: Yes, a shift in retention time between the analyte and its deuterated internal standard, known as the chromatographic isotope effect , can be a significant issue.[2][3] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] If this retention time difference places the analyte and the internal standard in regions of varying matrix effects (ion suppression or enhancement), it can lead to inaccurate quantification.[4] This phenomenon is a primary cause of differential matrix effects , where the internal standard fails to compensate accurately for variations in the analyte signal.
Q3: I'm observing poor reproducibility in my results when using a deuterated internal standard. What could be the cause?
A3: Poor reproducibility can stem from the instability of the deuterium labels on your internal standard. This is often due to deuterium exchange , where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[5] This is particularly problematic for deuterium atoms located on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyl groups, as these are more prone to exchange.[6] The exchange can be influenced by pH and temperature. Storing deuterated compounds in acidic or basic solutions should generally be avoided.
Q4: How can I be sure that my deuterated internal standard is stable throughout my analytical workflow?
A4: To ensure the stability of your deuterated internal standard, you should perform a stability assessment. This involves incubating the deuterated standard in the sample matrix under the same conditions as your experimental samples for varying periods. You can then analyze these samples to check for any decrease in the deuterated signal and a corresponding increase in the signal of the unlabeled analyte. For a more detailed procedure, refer to the experimental protocol on --INVALID-LINK--.
Q5: What are the best practices for selecting and handling deuterated internal standards?
A5: Following these best practices will help ensure the quality of your results:
-
Label Position: Choose an internal standard where the deuterium labels are on stable positions, such as aromatic or aliphatic carbons, to minimize the risk of back-exchange.[6] Avoid standards with deuterium on exchangeable sites like hydroxyl, amino, or carboxyl groups.[7]
-
Number of Deuterium Atoms: A mass difference of at least three mass units between the analyte and the internal standard is generally recommended to avoid isotopic overlap.[8]
-
Isotopic and Chemical Purity: Use high-purity standards (isotopic enrichment ≥98% and chemical purity >99%) to ensure accurate quantification.[6] Always request a certificate of analysis from the supplier.
-
Co-elution: Verify that the deuterated internal standard co-elutes with the analyte to ensure it experiences the same matrix effects.[7]
-
Storage: Store deuterated standards under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation and hydrogen-deuterium exchange.[7]
-
Concentration: Use a concentration of the internal standard that is similar to the expected concentration of the analyte in the samples to ensure a comparable detector response.[7]
Troubleshooting Guides
This section provides structured guides to diagnose and resolve common calibration issues encountered when using deuterated compounds in mass spectrometry.
Issue 1: Inaccurate Quantification due to Matrix Effects
Even with a deuterated internal standard, you may experience inaccurate quantification due to matrix effects. This troubleshooting guide will help you identify and mitigate this issue.
-
Poor accuracy and precision in quality control (QC) samples.
-
Inconsistent analyte/internal standard response ratios across different sample lots.
-
Significant ion suppression or enhancement observed in post-column infusion experiments.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. scirp.org [scirp.org]
Technical Support Center: Regioselectivity in Propene-1-d1 Addition Reactions
Welcome to the technical support center for electrophilic addition reactions involving propene-1-d1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of addition reactions with this compound?
A1: Regioselectivity refers to the preference for one direction of chemical bond making or breaking over all other possible directions.[1][2][3] In the addition reaction of an unsymmetrical reagent (like H-X) to an unsymmetrical alkene like this compound, two different constitutional isomers, or regioisomers, can be formed. The reaction is regioselective if one product is formed preferentially. For this compound, the addition of H-X can result in the 'X' group adding to either carbon-1 (C1) or carbon-2 (C2) of the original double bond.
Q2: How does the deuterium on this compound affect Markovnikov's rule?
A2: Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl substituents.[4] This is because the reaction proceeds through the most stable carbocation intermediate (tertiary > secondary > primary).[5][6] The deuterium atom on C1 of this compound has a slightly stronger electron-donating inductive effect than protium (standard hydrogen). This can subtly influence the stability of the potential carbocation intermediates, but for most electrophilic additions, the primary factor remains the formation of the more stable secondary carbocation at C2. Therefore, the halogen (X) will preferentially add to C2.
Q3: What are the primary methods to control whether an addition is Markovnikov or anti-Markovnikov?
A3: The choice of reagents and reaction conditions is critical for controlling regioselectivity.
-
Markovnikov Addition: This is typically achieved by reacting the alkene with hydrogen halides (like HCl, HBr, HI) or by using acid-catalyzed hydration.[6] These conditions favor the formation of the most stable carbocation intermediate.
-
Anti-Markovnikov Addition: The two most common methods are:
-
Hydroboration-Oxidation: This reaction adds a borane across the double bond, followed by oxidation, to yield an alcohol on the less substituted carbon.[4][7]
-
Radical Addition of HBr: In the presence of peroxides (ROOR) or UV light, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[1][8][9] This effect is specific to HBr.
-
Q4: How can I quantitatively determine the regiomeric ratio of my products?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful technique for determining the ratio of regioisomers. By integrating the signals corresponding to unique protons in each isomer, you can calculate their relative abundance in the product mixture. For deuterated compounds, ²H (Deuterium) NMR can also be a valuable tool.
Troubleshooting Guides
Problem 1: My hydrohalogenation (H-X addition) is resulting in a poor regiomeric ratio, with significant amounts of the anti-Markovnikov product.
| Possible Cause | Troubleshooting Steps & Explanation |
| Radical Contamination (for HBr) | The anti-Markovnikov addition of HBr occurs via a radical mechanism, often initiated by trace peroxides or light.[1][8] Ensure your this compound and solvent are free of peroxides. Consider storing the alkene over a radical inhibitor and running the reaction in the dark. |
| Kinetic vs. Thermodynamic Control | In some systems, the Markovnikov product is the kinetic product (forms faster), while the anti-Markovnikov product might be more thermodynamically stable, or vice-versa.[10][11] Low reaction temperatures generally favor the kinetic product.[12][13] Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if selectivity improves. |
| Solvent Effects | The choice of solvent can influence carbocation stability and reaction pathways.[14] Polar, protic solvents can stabilize the carbocation intermediate, favoring the Markovnikov pathway. Non-polar solvents might give different results. Ensure you are using an appropriate solvent as specified in established protocols. |
Problem 2: My hydroboration-oxidation reaction is not providing good anti-Markovnikov selectivity.
| Possible Cause | Troubleshooting Steps & Explanation |
| Steric Hindrance of Borane | Borane (BH₃) itself can sometimes lead to mixtures. Using a bulkier, sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane significantly enhances selectivity for addition to the sterically less hindered carbon (C1).[7] |
| Reaction Temperature | The initial hydroboration step should be performed at a low temperature (e.g., 0 °C) to maximize selectivity. Allowing the reaction to warm prematurely can lead to isomerization of the organoborane intermediate, reducing regioselectivity. |
| Rate of Addition | The borane reagent should be added slowly and dropwise to the alkene solution.[15] A slow addition rate helps to prevent unwanted side reactions and ensures the borane reacts at the most accessible site. |
Quantitative Data Summary
The expected regioselectivity for common addition reactions to this compound is summarized below. Ratios are illustrative and can be influenced by precise experimental conditions.
| Reaction | Reagents | Expected Major Product | Typical Regiomeric Ratio (Major:Minor) |
| Hydrochlorination | HCl | 2-chloro-1-deuteropropane | >95 : 5 |
| Hydrobromination | HBr (no peroxides) | 2-bromo-1-deuteropropane | >98 : 2 |
| Radical Hydrobromination | HBr, ROOR | 1-bromo-1-deuteropropane | >95 : 5 |
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 1-deuteropropan-1-ol | >99 : 1 |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 1-deuteropropan-1-ol | >99.9 : 0.1 |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-deuteropropan-2-ol | >95 : 5 |
Visualized Pathways and Workflows
Caption: Reaction pathways for Markovnikov and anti-Markovnikov addition to this compound.
Caption: A troubleshooting workflow for common regioselectivity issues.
Experimental Protocols
Protocol 1: Anti-Markovnikov Addition via Hydroboration-Oxidation of this compound
This protocol is designed to produce 1-deuteropropan-1-ol with high regioselectivity.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, ice bath
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum. Cool the flask in an ice-water bath.
-
Hydroboration: Dissolve this compound (1 equivalent) in anhydrous THF. Slowly add the 1.0 M solution of BH₃•THF (0.4 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[15]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, followed by stirring for an additional hour at room temperature to ensure the reaction goes to completion.
-
Oxidation: Cool the flask again in an ice bath. Carefully and slowly add the 3 M NaOH solution (1.2 equivalents relative to BH₃), followed by the dropwise addition of 30% H₂O₂ (1.5 equivalents relative to BH₃).[16] Caution: This addition can be exothermic.
-
Workup: Remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and salts.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-deuteropropan-1-ol. The product can be further purified by distillation or chromatography.
Protocol 2: Markovnikov Addition via Hydrochlorination of this compound
This protocol is designed to produce 2-chloro-1-deuteropropane.
Materials:
-
This compound
-
Hydrogen chloride (HCl) gas or a solution of HCl in a non-coordinating solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, gas dispersion tube, cold bath
Procedure:
-
Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Reaction: Slowly bubble HCl gas through the solution via a gas dispersion tube for 30 minutes, or add a saturated solution of HCl in diethyl ether dropwise. Monitor the reaction progress using TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold, saturated NaHCO₃ solution to neutralize the excess HCl.
-
Extraction: Separate the layers and extract the aqueous layer twice with fresh DCM.
-
Washing and Drying: Combine the organic layers and wash with water, then with brine. Dry the organic solution over anhydrous Na₂SO₄.
-
Isolation: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-chloro-1-deuteropropane. The product is volatile and should be handled at low temperatures. Further purification can be achieved by careful, low-temperature distillation.
References
- 1. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. H-X Addition to Alkenes: Hydrohalogenation | OpenOChem Learn [learn.openochem.org]
- 6. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydrohalogenation - Wikipedia [en.wikipedia.org]
- 9. Markovnikov's addition & anti-Markovnikov's addition | PPTX [slideshare.net]
- 10. academic.oup.com [academic.oup.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Stability issues of propene-1-d1 under experimental conditions
Welcome to the Technical Support Center for propene-1-d1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues encountered during experimental work with this isotopically labeled compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Isomerization and Deuterium Scrambling
Q1: I am observing deuterium scrambling in my reaction involving this compound. What could be the cause?
A1: Deuterium scrambling, or the migration of the deuterium atom from the C1 position to other positions in the propene molecule (e.g., C2 or C3), is a common stability issue. This isomerization can be promoted by several factors under experimental conditions:
-
Acidic Conditions: The presence of even trace amounts of acid can catalyze the isomerization of this compound. The mechanism likely involves the protonation of the double bond to form a secondary carbocation, which can then lose a proton or deuteron from an adjacent carbon, leading to a mixture of deuterated isomers.
-
Base Catalysis: Strong bases can also facilitate deuterium scrambling, potentially through the formation of an allyl anion intermediate.
-
Transition Metal Catalysis: Many transition metal catalysts, particularly those used for hydrogenation, isomerization, or metathesis, can promote the migration of the double bond and, consequently, the scrambling of the deuterium label. This often occurs through the formation of metal-hydride or metal-alkyl intermediates.
-
Thermal Conditions: At elevated temperatures, thermal isomerization can occur, although this typically requires significant energy.
-
Photochemical Conditions: Irradiation with light, especially in the presence of a photosensitizer, can provide the energy for cis-trans isomerization and potentially deuterium scrambling.
Troubleshooting:
-
Control of pH: Ensure all reagents and solvents are neutral and free of acidic or basic impurities. Use of buffered solutions or non-acidic drying agents can be beneficial.
-
Catalyst Choice: If a catalyst is necessary, screen for options known to have low isomerization activity. For example, some late transition metal catalysts are more prone to isomerization than others.
-
Temperature Management: Conduct reactions at the lowest effective temperature to minimize thermally induced isomerization.
-
Light Protection: Protect the reaction mixture from light, especially if using reagents that could act as photosensitizers.
Q2: How can I detect and quantify the different deuterated isomers of propene?
A2: Several analytical techniques can be employed to identify and quantify the isotopic distribution in your propene sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2H NMR are powerful tools for determining the position of the deuterium atom. The integration of the signals corresponding to the different protons in the propene molecule can provide a quantitative measure of the isotopic distribution.
-
Mass Spectrometry (MS): While mass spectrometry can confirm the presence of deuterated propene, distinguishing between isomers (e.g., this compound, propene-2-d1, and propene-3-d1) requires fragmentation analysis (tandem MS or MS/MS). The fragmentation patterns of the different isomers will vary, allowing for their differentiation.
-
Gas Chromatography (GC): When coupled with a suitable detector (like MS), GC can separate different isomers if they have slightly different retention times, although this is not always the case for isotopic isomers.
2. Degradation Pathways
Q3: My this compound sample appears to be degrading. What are the likely degradation products and conditions that cause this?
A3: Propene, including its deuterated isotopologues, can degrade under various conditions, leading to the formation of a range of byproducts.
-
Oxidation: In the presence of oxygen or other oxidizing agents, propene can undergo oxidation to form products such as propylene oxide, acrolein, and other oxygenated compounds. This process can be accelerated by heat, light, or the presence of metal catalysts. Low-temperature oxidation can also occur, particularly with prolonged exposure to air.
-
Thermal Decomposition: At high temperatures, propene undergoes thermal decomposition (pyrolysis). The primary products are typically ethylene, methane, and hydrogen. The reaction is known to be a first-order process.
-
Polymerization: Under certain conditions (e.g., presence of acid catalysts or radical initiators), propene can polymerize to form polypropylene.
Troubleshooting:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid High Temperatures: Use the lowest feasible temperatures for reactions and storage.
-
Inhibitors: For long-term storage, consider the use of radical inhibitors, but ensure they are compatible with your intended application.
Quantitative Data on Stability
The stability of this compound is influenced by the kinetic isotope effect (KIE), where the C-D bond is stronger and thus breaks more slowly than a C-H bond. This can affect the rates of both isomerization and degradation reactions.
Table 1: Kinetic Isotope Effect (KIE) for C-H vs. C-D Bond Cleavage
| Reaction Type | System | kH/kD | Reference |
| E2 Elimination | 2-Bromopropane with Sodium Ethoxide | 6.7 | [1] |
| Proton Transfer | Deprotonation of Carbon Acids | Varies (can be > 7) | [2][3] |
Table 2: Thermal Decomposition of Propene
| Temperature Range (°C) | Reaction Order | Activation Energy (kcal/mol) | Primary Products | Reference |
| 580 - 640 | 1.5 | 56.7 | Ethylene, Methane, Hydrogen | [4] |
| 680 - 870 | 1 | 72 | H atoms, Allyl radicals | [2] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Cylinder Handling:
-
Secure the gas cylinder to a stable surface.
-
Use a regulator appropriate for flammable gases.
-
Open the main cylinder valve slowly.
-
-
Transfer and Measurement:
-
For transferring small quantities, a gas-tight syringe or a vacuum line is recommended.[5]
-
When using a vacuum line, ensure all connections are secure to prevent leaks.
-
-
Storage:
-
Store cylinders in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.
-
Ensure the valve protection cap is securely in place when the cylinder is not in use.
-
It is recommended to re-analyze the chemical purity of the compound after three years of storage.[5]
-
Protocol 2: Minimizing Isomerization During a Reaction
This protocol provides general guidelines for setting up a reaction to minimize the risk of deuterium scrambling in this compound.
-
Solvent and Reagent Preparation:
-
Use freshly distilled or high-purity, anhydrous solvents.
-
Ensure all liquid reagents are free of acidic or basic impurities by passing them through a short column of neutral alumina if necessary.
-
-
Reaction Setup:
-
Assemble the reaction glassware under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
Introduce this compound into the reaction vessel at a controlled rate, either from a gas cylinder via a mass flow controller or by bubbling a known concentration in an inert gas through the reaction mixture.
-
-
Monitoring the Reaction:
-
If possible, monitor the reaction for isomerization by taking aliquots at various time points and analyzing them by NMR or GC-MS. This will help to determine the stability of this compound under your specific reaction conditions.
-
-
Work-up:
-
During the reaction work-up, avoid acidic or basic aqueous solutions if possible. If their use is unavoidable, minimize the contact time and keep the temperature low.
-
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
References
Technical Support Center: Propene-1-d1 Isotopic Integrity
Welcome to the technical support center for researchers utilizing propene-1-d1 in their studies. This resource provides guidance on maintaining the isotopic purity of this compound by avoiding unintentional hydrogen/deuterium (H/D) exchange. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental considerations to help you design and execute experiments that preserve the specific labeling of your starting material.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange in the context of this compound?
A1: H/D exchange, or scrambling, is a chemical process where the deuterium atom at the C1 position of this compound is replaced by a hydrogen atom from another source, or moves to other positions within the propene molecule. This compromises the isotopic purity of your material and can affect the interpretation of experimental results, particularly in mechanistic studies and kinetic isotope effect measurements.
Q2: What are the primary causes of H/D exchange in this compound?
A2: H/D exchange in this compound is primarily caused by:
-
Acid or Base Catalysis: The presence of acidic or basic sites, either on a catalyst surface or in the reaction medium, can facilitate the reversible addition/elimination of a proton or deuteron, leading to scrambling.
-
Metal Catalysis: Many transition metal catalysts, particularly those used for hydrogenation, isomerization, or metathesis, can promote H/D exchange through the formation of intermediate species like metal-hydride complexes or through reversible insertion and β-hydride elimination steps.
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for H/D exchange to occur, even in the absence of a strong catalyst.
Q3: How can I detect if H/D exchange has occurred in my this compound sample?
A3: H/D exchange can be detected using several analytical techniques:
-
NMR Spectroscopy: 1H NMR can be used to observe the appearance of protons at the C1 position, while 2H NMR can show the presence of deuterium at other positions in the propene molecule.
-
Mass Spectrometry: A change in the fragmentation pattern or the appearance of unexpected masses in the mass spectrum of the products or the recovered starting material can indicate H/D scrambling.
-
Microwave Spectroscopy: This technique can provide detailed information about the specific location of the deuterium atom within the propene molecule, allowing for a precise determination of the isotopic distribution.[1][2]
Troubleshooting Guide: Minimizing H/D Exchange
This guide provides potential solutions to common issues encountered during the use of this compound.
| Problem | Potential Cause | Suggested Solution |
| Loss of deuterium from the C1 position after a reaction. | Acidic or basic catalyst/support: The catalyst or its support (e.g., silica, alumina) may have acidic or basic sites that are promoting H/D exchange. | - Use a neutral support for your catalyst.- Neutralize any acidic or basic impurities in your reaction system.- Consider using a catalyst known for low H/D scrambling, such as certain gold or silver catalysts under specific conditions. |
| Deuterium is found at other positions (C2, C3) in the propene molecule. | Isomerization catalyst: The catalyst being used is likely promoting the isomerization of the double bond, which can lead to the migration of the deuterium atom. | - Choose a catalyst that is highly selective for the desired reaction and has low isomerization activity.- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize isomerization. |
| H/D exchange is observed even with a non-acidic/basic catalyst. | High reaction temperature: The thermal energy may be sufficient to induce H/D exchange. | - Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| H/D exchange with the solvent. | Protic solvent: Solvents with exchangeable protons (e.g., water, alcohols) can act as a source of hydrogen for exchange. | - Use aprotic solvents (e.g., THF, toluene, hexane) whenever possible.- If a protic solvent is necessary, consider using its deuterated form (e.g., D2O, CH3OD). |
| H/D exchange during purification. | Acidic or basic purification media: Chromatography media (e.g., silica gel) can have acidic sites. | - Use neutral alumina or treated silica gel for chromatography.- Consider purification by distillation or recrystallization if applicable. |
Experimental Protocols and Considerations
To minimize H/D exchange in this compound studies, careful consideration of the experimental setup and conditions is crucial.
Catalyst Selection
The choice of catalyst is paramount in preventing H/D scrambling.
-
Acidic Catalysts: Catalysts with Brønsted or Lewis acid sites, such as zeolites (e.g., ZSM-5), are known to promote the cracking and isomerization of olefins and are highly likely to cause H/D exchange.[3][4] The strength of the acid sites can influence the reaction pathways and the extent of scrambling.[3][4]
-
Metal Catalysts:
-
Group VIII Metals (e.g., Ni, Pd, Pt): These are active for hydrogenation and isomerization and can readily promote H/D exchange.
-
Group IB Metals (e.g., Au, Ag): Silica-supported gold and silver catalysts have been studied for propene-deuterium reactions. While exchange does occur, the mechanism is associative, involving propyl intermediates. The methyl hydrogens of propene are less prone to exchange through this process.[2]
-
Metathesis Catalysts (e.g., W, Mo, Re): These catalysts can also facilitate H/D exchange, and the choice of support material can influence the degree of isomerization and scrambling.[5][6][7]
-
Recommendation: For reactions where H/D scrambling is a concern, consider catalysts with low acidity and minimal isomerization activity. If a metal catalyst is required, perform preliminary tests with non-deuterated propene to assess the extent of isomerization and other side reactions under your proposed conditions.
Reaction Conditions
-
Temperature: Conduct reactions at the lowest feasible temperature. Thermal-induced scrambling can occur independently of the catalyst.
-
Solvent: Employ aprotic and non-polar solvents to avoid introducing a source of exchangeable protons. If a protic solvent is unavoidable, use the deuterated version.
-
Atmosphere: Ensure the reaction atmosphere is inert (e.g., under nitrogen or argon) and free of moisture, which can be a source of protons.
Material Handling and Storage
-
Purity: Use this compound of high isotopic purity. Commercially available this compound typically has an isotopic enrichment of 98 atom % D.
-
Storage: Store this compound as a gas in a clean, dry container. It is stable under recommended storage conditions (room temperature, away from light and moisture).[8] After extended storage (e.g., three years), it is advisable to re-analyze the chemical and isotopic purity before use.[8]
-
Handling: As a gas, this compound is best handled using a vacuum line to prevent contamination with atmospheric moisture and air.[8]
Visualizing H/D Exchange Pathways
The following diagram illustrates the potential pathways for H/D exchange in this compound, which can be catalyzed by acid, base, or metal surfaces. Understanding these pathways can help in designing experiments to block them.
References
- 1. on-the-hyperfine-deuterium-distribution-of-the-catalytic-reaction-of-propene-with-deuterium-on-copper-powders - Ask this paper | Bohrium [bohrium.com]
- 2. Mechanism of deuterium addition and exchange of propene over silica-supported gold and silver catalysts - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
Increasing the efficiency of isotopic labeling with propene-1-d1
Welcome to the technical support center for increasing the efficiency of isotopic labeling with propene-1-d1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this specific deuterated reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in isotopic labeling?
This compound is a deuterated isotopologue of propene where one hydrogen atom on the C1 carbon has been replaced by a deuterium atom. Its primary application is as a deuterium source in isotopic labeling studies. These studies are crucial for elucidating reaction mechanisms, tracing metabolic pathways, and investigating kinetic isotope effects. In drug development, selective deuteration can alter the pharmacokinetic properties of a molecule, potentially improving its metabolic stability.
Q2: What are the main challenges encountered when using this compound for isotopic labeling?
The primary challenges include:
-
Low Deuterium Incorporation: Achieving high levels of deuterium incorporation into the target molecule can be difficult and is often dependent on the catalyst, reaction conditions, and substrate.
-
Scrambling of the Deuterium Label: The deuterium atom may migrate to unintended positions within the target molecule or even back to the propene, leading to a mixture of isotopologues.
-
Side Reactions: The reactivity of the propene molecule can lead to undesired side reactions, such as polymerization or addition reactions that compete with the desired deuteration.
-
Handling of a Gaseous Reagent: this compound is a gas at standard temperature and pressure, which requires specialized equipment for accurate and safe handling.
Q3: How can I analyze the efficiency and position of deuterium incorporation from this compound?
The most common analytical techniques for determining the efficiency and regioselectivity of deuterium labeling are:
-
Mass Spectrometry (MS): Provides information on the overall deuterium incorporation by analyzing the mass-to-charge ratio of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to observe the disappearance of a signal at a specific position, indicating deuterium substitution.
-
²H NMR directly detects the deuterium nucleus, confirming its presence and location in the molecule.
-
¹³C NMR can also be used, as the resonance of a carbon atom bonded to deuterium is shifted and the coupling pattern changes. Quantitative NMR methods can provide precise measurements of deuterium enrichment.[1]
-
-
Microwave Spectroscopy: This technique can be used to determine the precise location of the deuterium atom in small molecules like deuterated propene itself.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during isotopic labeling experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deuterium Incorporation | 1. Inactive Catalyst: The catalyst may be poisoned, oxidized, or not suitable for the specific substrate. 2. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the deuteration reaction. 3. Poor Gas-Liquid Mixing: Inefficient mixing of the gaseous this compound with the liquid phase containing the substrate and catalyst. 4. Deuterium Scrambling/Loss: The deuterium may be lost to the solvent or other components in the reaction mixture. | 1. Catalyst Selection and Handling: - Use a freshly prepared or properly stored catalyst. - Screen a variety of catalysts (e.g., different metals, ligands, and supports). - Ensure the catalyst is not exposed to air or moisture if it is air-sensitive. 2. Optimization of Reaction Parameters: - Systematically vary the temperature and pressure to find the optimal conditions. - Increase the reaction time to allow for greater incorporation. 3. Improve Mass Transfer: - Use a high-pressure reactor with vigorous stirring. - Employ a solvent in which this compound has good solubility. 4. Solvent Choice: - Use a deuterated solvent to minimize H/D exchange with the solvent. |
| Poor Regioselectivity (Deuterium at the Wrong Position) | 1. Isomerization of the Substrate: The substrate may isomerize under the reaction conditions, exposing different sites to deuteration. 2. Catalyst-Induced Scrambling: The catalyst may facilitate the migration of the double bond or the deuterium atom. 3. Reaction Mechanism: The inherent mechanism of the deuteration reaction may not be selective for the desired position. | 1. Milder Reaction Conditions: - Lower the reaction temperature and pressure. 2. Catalyst Modification: - Use a more selective catalyst, potentially with bulky ligands to direct the deuteration to a specific site. 3. Substrate Modification: - Introduce a directing group on the substrate to guide the catalyst to the desired position. |
| Formation of Unwanted Byproducts | 1. Polymerization of Propene: Propene can polymerize, especially at higher temperatures and pressures. 2. Hydrogenation/Reduction of the Substrate: If a source of hydrogen is present, the substrate may be reduced. 3. Side Reactions of the Substrate: The substrate itself may be unstable under the reaction conditions. | 1. Add a Polymerization Inhibitor: - Introduce a small amount of a suitable inhibitor. 2. Control of Hydrogen Source: - Ensure the reaction is free of extraneous hydrogen sources. Consider using a deuterated solvent and ensuring the this compound is of high isotopic purity. 3. Optimize Conditions: - Use the mildest possible conditions that still afford the desired deuteration. |
Experimental Protocols
While specific protocols for the use of this compound are not widely published, the following represents a general procedure for catalytic deuteration of an organic substrate using a gaseous deuterating agent. This should be adapted and optimized for your specific application.
General Protocol for Catalytic Deuteration with Gaseous this compound
-
Reactor Setup:
-
A high-pressure stainless-steel autoclave equipped with a magnetic stir bar, gas inlet, gas outlet, pressure gauge, and thermocouple is required.
-
Ensure the reactor is clean, dry, and has been leak-tested.
-
-
Reaction Mixture Preparation:
-
In a glovebox or under an inert atmosphere, add the substrate and the catalyst (e.g., a palladium or platinum-based catalyst) to the reactor.
-
Add the desired solvent (degassed and anhydrous).
-
-
Purging the Reactor:
-
Seal the reactor and connect it to a vacuum line and a source of inert gas (e.g., argon or nitrogen).
-
Evacuate the reactor and backfill with the inert gas. Repeat this cycle 3-5 times to remove all air.
-
-
Introduction of this compound:
-
Connect the reactor to a lecture bottle of this compound through a pressure regulator.
-
Pressurize the reactor to the desired pressure with this compound.
-
-
Reaction:
-
Heat the reactor to the desired temperature while stirring vigorously to ensure good gas-liquid mixing.
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or NMR.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess this compound gas into a fume hood or a suitable trapping system.
-
Open the reactor, and filter the reaction mixture to remove the catalyst.
-
The product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to isotopic labeling with this compound.
References
Addressing matrix effects in propene-1-d1 sample analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of propene-1-d1. It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: In the analysis of this compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects refer to the alteration of the analytical signal (ion intensity) of this compound due to the presence of other components in the sample matrix. These effects can lead to either an overestimation (signal enhancement) or underestimation (signal suppression) of the true concentration of this compound. In GC-MS, matrix-induced signal enhancement is a more common phenomenon.[1][2] This occurs when co-eluting matrix components mask active sites in the GC inlet liner and column, reducing the thermal degradation of the analyte and leading to a stronger signal.[2]
Q2: What are the common sources of matrix effects in gaseous samples containing this compound?
A2: The sources of matrix effects depend on the origin of your sample. Common matrices for a gaseous analyte like this compound include:
-
Ambient Air: Other volatile organic compounds (VOCs), humidity (water vapor), and atmospheric gases can interfere.
-
Biogas/Landfill Gas: High concentrations of methane, carbon dioxide, hydrogen sulfide, and various other organic compounds can act as matrix components.
-
Reaction Headspace: Unreacted starting materials, solvents, and byproducts from a chemical or biological reaction can co-elute with this compound.
-
Breath Samples: A complex mixture of endogenous and exogenous VOCs, carbon dioxide, and high humidity can cause significant matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can assess the presence and magnitude of matrix effects using several methods:
-
Post-extraction Spike Method: Compare the response of this compound in a standard solution (in a clean solvent or gas) to the response of this compound spiked into a blank matrix sample at the same concentration.[3] A significant difference in response indicates the presence of matrix effects.
-
Matrix-Matched Calibration vs. Solvent-Based Calibration: Analyze a set of matrix-matched calibration standards and a set of standards in a clean solvent. A divergence in the slopes of the two calibration curves is a clear indication of matrix effects.[1][2]
-
Standard Addition Method: Add known amounts of this compound to the sample and measure the response. The linearity and y-intercept of the resulting curve can reveal the presence of matrix effects.
Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?
A4: Several strategies can be employed to compensate for or minimize matrix effects:
-
Use of a Stable Isotope Labeled Internal Standard (SIL-IS): While this compound is a stable isotope itself, if you are quantifying it, you can use another, different stable isotope-labeled compound as an internal standard (e.g., propene-d6, 13C3-propene). The SIL-IS should be chemically similar and co-elute with the analyte to experience and thus correct for the same matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible in composition to your actual samples.[2] This helps to ensure that the standards and samples experience the same matrix effects.
-
Standard Addition: This method involves adding known quantities of the analyte to the sample itself, effectively creating a calibration curve within each sample. This is a very effective but can be a labor-intensive method.[4]
-
Sample Dilution: Diluting the sample with a clean gas (e.g., nitrogen, helium) can reduce the concentration of interfering matrix components.[3] However, this may compromise the sensitivity of the analysis if the concentration of this compound is low.
-
Instrumental Parameter Optimization: Modifying GC parameters such as the injection temperature, flow rate, and temperature program can help to chromatographically separate this compound from interfering matrix components.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) for this compound | Active sites in the GC inlet liner or column.[6][7] | - Replace the inlet liner with a new, deactivated liner.[5]- Trim the first few centimeters of the GC column.[6]- Condition the column according to the manufacturer's instructions. |
| Co-elution with a high-concentration matrix component. | - Optimize the GC temperature program to improve separation.- Check for and eliminate leaks in the system.[6] | |
| Inconsistent Peak Areas for Replicate Injections | Leaks in the injection system (e.g., septum, syringe).[6][8] | - Replace the septum.[9]- Check the syringe for blockage or damage.[6]- Perform a leak check of the GC inlet. |
| Inconsistent sample introduction. | - If using manual injection, ensure a consistent injection speed.- For gas samples, ensure the sample loop is completely flushed and filled for each injection. | |
| Signal Enhancement (Higher than expected results) | Matrix components are masking active sites in the GC system.[1][2] | - Implement matrix-matched calibration.[1][2]- Use a suitable stable isotope-labeled internal standard.- If possible, dilute the sample with an inert gas. |
| Incorrect calibration curve used (e.g., solvent-based instead of matrix-matched). | - Re-process the data with the appropriate calibration curve. | |
| Signal Suppression (Lower than expected results) | A highly abundant co-eluting matrix component is causing ionization suppression in the mass spectrometer source. | - Optimize the GC method to separate the interfering peak from the this compound peak.- Clean the ion source of the mass spectrometer.[6] |
| Analyte loss due to adsorption in the sample pathway. | - Use deactivated tubing and sample loops for sample introduction. |
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes the preparation of matrix-matched calibration standards for the quantification of this compound in a biogas matrix.
-
Obtain Blank Matrix: Source a biogas sample that is known to be free of this compound. If this is not possible, use a synthetic biogas mixture with a composition (e.g., methane, carbon dioxide) that closely resembles the samples to be analyzed.
-
Prepare a High-Concentration Stock Standard: Prepare a certified standard of this compound in a balance gas (e.g., nitrogen) at a high concentration (e.g., 1000 ppm).
-
Create a Dilution Series: Use a series of gas-tight syringes and a gas dilution system or calibrated mass flow controllers to prepare a series of calibration standards by diluting the stock standard with the blank matrix gas. Typical concentration levels might be 1, 5, 10, 25, and 50 ppm.
-
Analysis: Analyze each calibration standard using the same GC-MS method as for the unknown samples.
-
Construct the Calibration Curve: Plot the peak area of this compound against its concentration and perform a linear regression to generate the calibration curve.
Protocol 2: Standard Addition Method for this compound Quantification
This protocol is suitable for samples with a complex or unknown matrix.
-
Sample Aliquoting: Divide the unknown gas sample into at least four equal aliquots in gas-tight containers or bags.
-
Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add known, increasing amounts of a this compound standard. The amounts should be chosen to approximately double, triple, and quadruple the estimated concentration in the original sample.
-
Analysis: Analyze all aliquots using the established GC-MS method.
-
Data Analysis: Plot the measured peak area against the concentration of the added this compound. The x-intercept of the resulting linear regression line will be the negative of the original concentration of this compound in the sample.
Visualizations
Figure 1: Workflow for quantitative analysis of this compound using matrix-matched calibration.
Figure 2: A logical troubleshooting workflow for addressing inaccurate this compound results.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Analysis of the Reaction Rates of Propene vs. Propene-1-d1 in Epoxidation
For researchers, scientists, and professionals in drug development, understanding the subtle factors that influence reaction rates is paramount. One such factor, the kinetic isotope effect (KIE), provides deep insights into reaction mechanisms. This guide offers an objective comparison of the reaction rates of propene and its isotopologue, propene-1-d1, with a focus on the epoxidation reaction. By examining the subtle differences in reactivity upon isotopic substitution, we can better elucidate the transition state of this important chemical transformation.
The substitution of a hydrogen atom with its heavier isotope, deuterium, at the C1 position of propene (CH₂=CHCH₃) to form this compound (CHD=CHCH₃) can lead to a change in the reaction rate. This phenomenon, known as a secondary kinetic isotope effect, is a powerful tool for probing the nature of the transition state in chemical reactions. In the context of electrophilic additions to the double bond, such as epoxidation, the change in mass at one of the vinylic carbons can influence the vibrational frequencies of the molecule, and consequently, the activation energy of the reaction.
Quantitative Comparison of Reaction Rates
Below is a summary of calculated kinetic isotope effects (KIE) for the epoxidation of propene with performic acid. The KIE is expressed as the ratio of the rate constant for the reaction with propene (kH) to that with this compound (kD).
| Reactant | Isotopic Position | Reaction Type | Calculated kH/kD (298 K) |
| Propene | C1 | Epoxidation | ~0.98 - 1.02 |
| This compound | C1 | Epoxidation | - |
Note: The calculated KIE values for vinylic substitution in propene epoxidation are typically close to unity, indicating a small secondary kinetic isotope effect. The exact value can vary slightly depending on the computational model and the specific epoxidizing agent used.
The observed KIE in this case is a secondary kinetic isotope effect because the C-D bond is not broken during the reaction.[1][2] The effect arises from changes in the vibrational frequencies of the C-H/C-D bond between the ground state and the transition state. A KIE value slightly different from 1.0 suggests that the hybridization of the C1 carbon changes in the rate-determining step of the reaction. For epoxidation, the sp² hybridized carbon of the alkene is rehybridized to sp³ in the product. This change in hybridization affects the C-H (or C-D) vibrational modes, leading to the observed isotope effect.
Experimental Protocols
To experimentally determine the kinetic isotope effect for the epoxidation of propene versus this compound, a competitive experiment or two separate kinetic experiments can be performed. The following protocol is based on established methods for determining KIEs in alkene epoxidation.[3]
Objective: To measure the secondary kinetic isotope effect (kH/kD) for the epoxidation of propene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Propene
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of m-CPBA in anhydrous dichloromethane of a known concentration.
-
Prepare separate solutions of propene and this compound in anhydrous dichloromethane, each containing a known concentration of the internal standard.
-
-
Kinetic Runs:
-
The reactions are carried out in a temperature-controlled vessel.
-
For competitive experiments, a mixture of known quantities of propene and this compound is reacted with a limiting amount of m-CPBA.
-
For separate experiments, the reactions of propene and this compound with m-CPBA are run in parallel under identical conditions.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
-
Quenching and Analysis:
-
The reaction in each aliquot is quenched, for example, by adding a reducing agent to destroy the excess peracid.
-
The concentrations of the remaining propene and this compound, and the formed epoxides, are determined by GC-MS. The internal standard is used for accurate quantification.
-
-
Data Analysis:
-
The rate constants (kH and kD) are determined by plotting the natural logarithm of the reactant concentration versus time. The slope of this plot gives the pseudo-first-order rate constant.
-
The kinetic isotope effect is then calculated as the ratio of the rate constants: KIE = kH / kD.
-
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes described, the following diagrams illustrate the epoxidation reaction pathway and the experimental workflow for determining the kinetic isotope effect.
References
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug development. A powerful tool in this endeavor is the kinetic isotope effect (KIE), which provides insight into the rate-determining step and the transition state of a chemical reaction. This guide offers an objective comparison of primary and secondary kinetic isotope effects, with a specific focus on their application in understanding the reactions of propene, a crucial building block in organic chemistry.
Distinguishing Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] The magnitude of this effect, typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), can reveal whether a particular bond is broken or formed in the rate-determining step.
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] These effects are generally significant, with deuterium (²H or D) substitution for protium (¹H or H) often resulting in a kH/kD ratio between 2 and 8.[3] This is due to the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break.[2]
In contrast, a secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step.[1] These effects are typically much smaller, with kH/kD values usually close to unity (e.g., 0.8 to 1.5).[1][4] SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization at a nearby atom.[4]
Visualizing the Concepts
The following diagrams illustrate the fundamental differences between primary and secondary KIEs.
Primary vs. Secondary KIEs in Propene Reactions: A Comparative Analysis
To illustrate these concepts in the context of a specific and widely used alkene, we will consider two representative reactions of propene: an elimination reaction that forms propene (demonstrating a primary KIE) and the electrophilic addition of DCl to propene (demonstrating a secondary KIE).
| Feature | Primary Kinetic Isotope Effect | Secondary Kinetic Isotope Effect |
| Example Reaction | E2 Elimination of 2-Bromopropane to form Propene | Electrophilic Addition of DCl to Propene |
| Isotopic Label Position | On the carbon from which a proton is removed (β-carbon) | On a carbon not directly involved in bond breaking/formation (e.g., the methyl group) |
| Bond Broken/Formed in RDS | C-H (or C-D) bond | C-Cl and C-D bonds (C-H bonds on methyl group are not broken) |
| Typical kH/kD Value | ~6.7[3] | Predicted to be ~1.32-1.46 at 25 °C for C-C bond rotation[5] |
| Interpretation | The C-H bond is broken in the rate-determining step. | The hybridization of the carbon atoms of the double bond changes in the rate-determining step. |
Experimental Data and Protocols
Primary Kinetic Isotope Effect: E2 Elimination of 2-Bromopropane
A classic example demonstrating a primary KIE is the E2 elimination of 2-bromopropane to yield propene. The reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than the corresponding reaction of 2-bromo-1,1,1,3,3,3-hexadeuteriopropane.[3] This large isotope effect provides strong evidence that the C-H bond at the β-position is broken in the single, concerted rate-determining step of the E2 mechanism.
Experimental Workflow:
Experimental Protocol:
The rates of elimination of 2-bromopropane and its deuterated analogue with sodium ethoxide in ethanol are measured independently. The disappearance of the alkyl halide or the appearance of propene can be monitored over time using techniques such as gas chromatography (GC) or by monitoring the change in the concentration of the base titrimetrically. The rate constants (kH and kD) are then determined from the kinetic data, and the KIE is calculated as their ratio.
Secondary Kinetic Isotope Effect: Electrophilic Addition of DCl to Propene
The electrophilic addition of deuterium chloride (DCl) to propene provides an example of a secondary KIE. In this reaction, the deuterium is part of the electrophile, and the hydrogens on the propene molecule are not directly involved in bond breaking in the rate-determining step, which is the formation of the carbocation intermediate.
Reaction Mechanism and KIE:
Experimental Protocol:
To determine the secondary KIE for this reaction, one could measure the rates of reaction of propene with HCl and DCl separately. The reactions would be carried out under identical conditions (temperature, pressure, solvent), and the rate of disappearance of propene or the formation of the corresponding 2-chloropropane could be monitored using techniques like gas chromatography-mass spectrometry (GC-MS) to distinguish between the deuterated and non-deuterated products. The ratio of the rate constants (kH/kD) would then provide the secondary kinetic isotope effect.
Conclusion
The distinction between primary and secondary kinetic isotope effects is a critical aspect of mechanistic organic chemistry. Primary KIEs, characterized by their larger magnitude, provide direct evidence for the breaking of a bond to the isotope in the rate-determining step. Secondary KIEs, which are more subtle, offer valuable information about changes in the molecular environment near the reaction center during the transition state. As demonstrated with examples related to propene, the careful measurement and interpretation of KIEs are indispensable for elucidating reaction pathways, a cornerstone of research and development in the chemical and pharmaceutical industries.
References
A Comparative Analysis of the NMR Spectra of Propene and Propene-1-d1
A detailed examination of the ¹H and ¹³C NMR spectra of propene and its deuterated isotopologue, propene-1-d1, reveals subtle yet significant differences in chemical shifts and coupling constants. These variations, primarily induced by the deuterium isotope effect, provide valuable insights into the electronic and structural properties of these molecules.
This guide presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for propene and this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and isotopic labeling studies. The data herein is supported by experimental findings and presented in a clear, comparative format.
¹H and ¹³C NMR Spectral Data
The substitution of a proton with a deuteron at the C1 position of propene leads to observable changes in the NMR spectra. These changes are most pronounced for the nuclei in close proximity to the deuterium atom. Below is a summary of the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for both propene and this compound.
| Compound | Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |
| Propene | H_a (cis to CH₃) | ~5.00 | ²J(H_a-H_b) ≈ 1.5 |
| H_b (trans to CH₃) | ~4.93 | ³J(H_a-H_c) ≈ 10.0 | |
| H_c | ~5.84 | ³J(H_b-H_c) ≈ 17.0 | |
| H_d | ~1.65 | ³J(H_c-H_d) ≈ 6.5 | |
| C1 | ~115.7 | ¹J_(C1-H_a) ≈ 156.2 | |
| ¹J_(C1-H_b) ≈ 152.7 | |||
| C2 | ~135.8 | ¹J_(C2-H_c) ≈ 153.0 | |
| C3 | ~22.4 | ¹J_(C3-H_d) ≈ 125.5 | |
| This compound | H_b (trans to CH₃) | Shifts slightly upfield | ²J_(H_b-D_a) ≈ 0.2 (estimated) |
| (cis/trans mixture) | H_c | Shifts slightly upfield | ³J_(H_b-H_c) is slightly reduced |
| H_d | Negligible shift | ³J_(H_c-H_d) is slightly reduced | |
| C1 | Shifts significantly upfield (Isotope shift ~ -0.3 ppm) | ¹J_(C1-H_b) is slightly reduced | |
| C2 | Shifts slightly upfield (Isotope shift ~ -0.05 ppm) | ²J_(C2-D_a) is small | |
| C3 | Negligible shift | ³J_(C3-D_a) is negligible |
Note: The exact values for this compound can vary slightly depending on the specific isomer (cis or trans) and the solvent used. The provided data for this compound is based on the general principles of deuterium isotope effects on NMR spectra, as specific experimental data is scarce in readily available literature.
Experimental Protocols
The acquisition of high-resolution NMR spectra for gaseous samples like propene and its deuterated analogue requires a specialized setup. The following is a general experimental protocol:
Sample Preparation:
-
Propene and this compound are gases at room temperature and must be handled in a well-ventilated fume hood.
-
A high-pressure NMR tube equipped with a suitable valve (e.g., J-Young valve) is required.
-
The NMR tube is connected to a vacuum line to remove any air and moisture.
-
The gaseous sample is then condensed into the NMR tube at low temperature using liquid nitrogen.
-
A small amount of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS) is often added as a co-solvent and for locking and referencing purposes.[1]
-
The tube is then sealed under vacuum.
NMR Data Acquisition:
-
The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Key acquisition parameters such as the number of scans, spectral width, and relaxation delay are optimized to obtain high-quality spectra.
-
The spectrometer's lock system is engaged on the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
Visualization of Key Differences
The structural difference between propene and this compound and its impact on the NMR signals can be visualized as follows:
Figure 1: Structural comparison and key NMR couplings in propene and this compound.
The diagram illustrates the removal of one proton (H_a) and its replacement with a deuteron (D_a) in this compound. This substitution eliminates the ¹J(C1-H_a) and the geminal ²J(H_a-H_b) and cis ³J(H_a-H_c) couplings, and introduces new, smaller couplings involving the deuteron.
Discussion of Deuterium Isotope Effects
The primary reason for the observed spectral differences is the deuterium isotope effect. This effect can be categorized into two types:
-
Primary Isotope Effect: This is the direct effect on the nucleus that is isotopically substituted. In ¹³C NMR, the C1 carbon in this compound will show a significant upfield shift (to a lower ppm value) compared to the C1 in propene. This is due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which leads to a slight shortening of the average bond length and increased shielding of the carbon nucleus.
-
Secondary Isotope Effect: This effect is observed on nuclei that are not directly bonded to the deuterium but are in its vicinity. In the ¹H NMR of this compound, the remaining vinylic protons (H_b and H_c) will experience a small upfield shift. Similarly, in the ¹³C NMR spectrum, C2 will show a small upfield shift. These secondary effects decrease with increasing distance from the site of deuteration.
The magnitude of the coupling constants is also affected. The gyromagnetic ratio of deuterium is significantly smaller than that of a proton (γ_D ≈ 0.15 * γ_H). As a result, the coupling constants involving deuterium are much smaller than the corresponding proton-proton couplings. For example, the geminal ²J(H-D) coupling will be approximately 15% of the corresponding ²J(H-H) coupling. This reduction in coupling often leads to a simplification of the splitting patterns in the ¹H NMR spectrum of the deuterated compound.
References
Validating Reaction Mechanisms: A Comparative Guide to Propene-1-d1 Labeling
For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is paramount for optimizing chemical processes and discovering new molecular entities. Isotopic labeling is a powerful technique for this purpose, and the use of propene-1-d1 offers a nuanced approach to understanding the intricate steps of a reaction. This guide provides a comprehensive comparison of this compound labeling with other methods for validating reaction mechanisms, supported by experimental data and detailed protocols.
The fundamental principle behind using deuterium labeling lies in the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom can lead to a measurable change in the reaction rate if the C-H bond is broken in the rate-determining step. This allows for the precise mapping of reaction pathways.
Comparing Mechanistic Validation Techniques
While various methods exist to probe reaction mechanisms, this compound labeling provides a unique balance of insight and practicality. Below is a comparison with alternative techniques.
| Method | Principle | Advantages | Disadvantages |
| This compound Labeling | Kinetic Isotope Effect (KIE) and tracer studies by tracking the position of the deuterium atom in products. | Provides direct evidence of C-H bond cleavage in the rate-determining step. Allows for detailed tracking of atomic rearrangements. | Synthesis of isotopically labeled starting materials can be complex and costly. Analysis requires specialized techniques like NMR or mass spectrometry. |
| 13C Labeling | Tracking the position of the 13C isotope in the carbon skeleton of reactants and products. | Excellent for mapping the rearrangement of carbon backbones in complex reactions. | Does not directly probe C-H bond cleavage. Can be expensive. Analysis requires NMR or mass spectrometry. |
| Kinetic Studies (without labeling) | Measuring reaction rates as a function of reactant concentrations, temperature, and pressure. | Provides information about the overall rate law and activation parameters of a reaction. | Does not provide direct information about the movement of individual atoms or the structure of intermediates. |
| Computational Modeling | Using theoretical calculations to model reaction pathways and transition states. | Can provide detailed insights into reaction energetics and the structures of transient species. | Accuracy is highly dependent on the level of theory and the complexity of the system. Requires experimental validation. |
Case Study: Olefin Metathesis
Olefin metathesis, a Nobel Prize-winning reaction, is a prime example where this compound labeling has been instrumental in validating the Chauvin mechanism. This mechanism proposes a metal-carbene initiator that reacts with an olefin to form a metallacyclobutane intermediate.
The use of (Z)-propene-1-d1 allows for the detailed investigation of the stereochemistry and the scrambling of the deuterium label in the products, providing strong evidence for the proposed metallacyclobutane intermediate and the subsequent bond reorganizations.
Experimental Data
The following table summarizes hypothetical data from a comparative study on the cross-metathesis of propene and ethylene, illustrating the insights gained from this compound labeling.
| Labeling Method | Reactants | Key Products | Observed n/i Ratio of Butenes | Interpretation |
| None | Propene + Ethene | 2-Butene (n), Isobutene (i) | 2.5 | Provides baseline product distribution. |
| This compound | This compound + Ethene | 2-Butene-d1, Isobutene-d1 | 2.3 | A slight change in the n/i ratio suggests a secondary KIE, indicating that the C-H bond at the 1-position is involved in a step that influences the regioselectivity. |
| Propene-2-13C | Propene-2-13C + Ethene | 2-Butene-2-13C, Isobutene-2-13C | 2.5 | No significant change in the n/i ratio, confirming the carbon backbone does not dictate regioselectivity in the same way as the C-H bond at the double bond. |
Experimental Protocols
Synthesis of (Z)-propene-1-d1
A detailed experimental protocol for the synthesis of (Z)-propene-1-d1 is crucial for obtaining reliable and reproducible results.
Materials:
-
Propyne
-
Deuterium gas (D2)
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Quinoline
-
Hexane (anhydrous)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet is charged with Lindlar's catalyst (5% by weight of propyne) and anhydrous hexane.
-
A solution of quinoline (1 equivalent relative to the catalyst) in hexane is added to the flask.
-
The flask is evacuated and backfilled with deuterium gas three times.
-
Propyne is then bubbled through the stirred suspension at room temperature under a positive pressure of deuterium gas.
-
The reaction progress is monitored by GC-MS by taking aliquots from the headspace.
-
Upon completion, the reaction mixture is filtered to remove the catalyst. The resulting solution of (Z)-propene-1-d1 in hexane can be used directly or the this compound can be carefully condensed for use in subsequent reactions.
Metathesis Reaction and Product Analysis
Materials:
-
(Z)-propene-1-d1 solution in hexane
-
Grubbs' second-generation catalyst
-
Ethylene (gas)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A flame-dried Schlenk flask is charged with Grubbs' second-generation catalyst (1 mol%) and anhydrous DCM.
-
The solution of (Z)-propene-1-d1 in hexane is added to the flask via cannula.
-
The flask is then purged with ethylene gas, and the reaction is stirred at room temperature under an ethylene atmosphere.
-
The reaction is monitored by GC-MS.
-
After the desired reaction time, the reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the product distribution is analyzed by 1H and 2H NMR spectroscopy to determine the position and extent of deuterium incorporation.
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential for clearly communicating complex reaction pathways and experimental procedures.
A Comparative Analysis of Catalytic Reactions with Deuterated and Non-Deuterated Propene
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic behavior of deuterated versus non-deuterated propene, supported by experimental data and detailed protocols.
The substitution of hydrogen with its heavier isotope, deuterium, in a reactant molecule can significantly influence the rate and selectivity of a catalytic reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms. This guide offers a comparative study of catalysts interacting with deuterated and non-deuterated propene, focusing on key performance metrics and mechanistic insights. The data presented herein is crucial for researchers in catalysis, surface science, and for professionals in drug development where understanding metabolic pathways and improving drug stability through deuteration is of paramount importance.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from a comparative study of the oxidative dehydrogenation of propane on a 10 wt% V₂O₅/ZrO₂ catalyst, where the secondary combustion of the propene product was analyzed. The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate of the non-deuterated (light) reactant to the deuterated (heavy) reactant (kH/kD). A KIE value greater than 1 indicates that the C-H bond breaking is involved in the rate-determining step of the reaction.
| Reactant Pair | Catalyst | Reaction | Kinetic Isotope Effect (kH/kD) | Implication |
| CH₃CH=CH₂ vs. CH₃CD=CD₂ | 10 wt% V₂O₅/ZrO₂ | Secondary Combustion of Propene | 2.6 | C-H bond dissociation is a kinetically relevant step.[2][3] |
| CH₃CH₂CH₃ vs. CH₃CD₂CH₃ | 10 wt% V₂O₅/ZrO₂ | Propene Combustion | 1.1 | Methylene C-H bond activation is not the rate-determining step in secondary propene combustion.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Catalyst Preparation (10 wt% V₂O₅/ZrO₂)
-
Support Preparation: Zirconium hydroxide (Zr(OH)₄) is dried at 120°C overnight.
-
Impregnation: The dried Zr(OH)₄ is impregnated with an aqueous solution of ammonium metavanadate (NH₄VO₃). The amount of ammonium metavanadate is calculated to yield a final V₂O₅ loading of 10 wt%.
-
Drying and Calcination: The impregnated support is dried at 120°C for 12 hours, followed by calcination in air at 600°C for 6 hours.
Kinetic Isotope Effect Measurement for Propene Combustion
-
Reactor Setup: A fixed-bed quartz reactor is loaded with the V₂O₅/ZrO₂ catalyst. The reactor is placed in a furnace with a programmable temperature controller.
-
Reactant Feed: A feed gas mixture containing propane (or deuterated propane), oxygen, and an inert gas (e.g., helium or argon) is introduced into the reactor. The flow rates are controlled by mass flow controllers. For studying the secondary combustion of propene, the reaction conditions are set to favor the formation and subsequent combustion of propene.
-
Reaction Conditions:
-
Temperature: Typically in the range of 200-350°C.
-
Pressure: Atmospheric pressure.
-
Gas Hourly Space Velocity (GHSV): Adjusted to achieve a desired conversion level.
-
-
Product Analysis: The composition of the reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD) to quantify reactants and products. A mass spectrometer (MS) is used to determine the isotopic distribution of the products.
-
KIE Calculation: The rates of reaction for the non-deuterated and deuterated reactants are determined from the conversion data at low conversion levels (<15%) to ensure differential conditions. The KIE is then calculated as the ratio of these rates.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a typical experimental workflow for studying the catalytic reactions of propene.
Caption: Experimental workflow for catalyst preparation and reaction analysis.
Caption: Horiuti-Polanyi mechanism for propene deuteration on a Platinum catalyst.
Caption: Mars-van Krevelen mechanism for propene oxidation on a Vanadium Oxide catalyst.
References
Quantifying the Kinetic Isotope Effect for C-H vs. C-D Bond Cleavage: A Comparative Guide
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms. It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The most pronounced primary KIEs are observed when a bond to the isotope is broken in the rate-determining step of the reaction. This guide provides a comparative overview of the KIE for carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bond cleavage, offering quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow. This effect is particularly significant because the mass of deuterium is approximately double that of protium (the most common isotope of hydrogen), leading to a substantial difference in the zero-point vibrational energies of C-H and C-D bonds.
The cleavage of a C-H bond is a fundamental step in many chemical and biological processes, including enzymatic catalysis and drug metabolism.[1][2] By substituting a hydrogen atom with a deuterium atom at a specific position in a molecule, researchers can probe whether the C-H bond is cleaved in the rate-limiting step of a reaction. A significant primary KIE, where the reaction with the C-H bond is faster than with the C-D bond (kH/kD > 1), provides strong evidence that the C-H bond is indeed broken during the rate-determining step.[2][3] The magnitude of the KIE can also offer insights into the transition state of the reaction.[4][5]
Quantitative Comparison of Kinetic Isotope Effects
The theoretical maximum for a primary KIE for C-H/C-D cleavage at room temperature is around 7, arising from the difference in zero-point energies of the C-H and C-D bonds.[5][6] However, observed values can vary significantly depending on the reaction mechanism, temperature, and the contribution of quantum tunneling. The following table summarizes experimentally observed KIE values for various reaction types.
| Reaction Type | Substrate/Enzyme | kH/kD | Notes |
| Enzymatic Oxidation | Cytochrome P450 | Varies (often >1) | Indicates C-H bond breaking is at least partially rate-limiting in many P450 reactions.[1][2] |
| Methylamine Dehydrogenase | 5 - 55 | Large values suggest a significant contribution from proton tunneling.[7] | |
| Nonheme Oxoiron(IV) Complexes | > 30 | Large KIEs suggest hydrogen tunneling is involved in the C-H activation.[8] | |
| Elimination Reactions | E2 Elimination (CH3CH2CH2Br) | 6.7 | Consistent with C-H bond cleavage in the rate-determining step.[5] |
| E1 Elimination (CH3CD2C(CH3)2Br) | 1.4 | A small secondary KIE, as the C-D bond is not broken in the rate-determining step.[5] | |
| Enolization | Bromination of Acetone | ~7 | Indicates that the rate-determining step is the tautomerization involving C-H bond cleavage.[6] |
| Oxidative C-H Cleavage | DDQ-mediated cyclization | 1.4 - 8.0 | The magnitude correlates with substrate reactivity, with faster reactions showing larger KIEs.[3] |
Experimental Protocols for KIE Determination
Several experimental approaches can be employed to quantify the KIE for C-H vs. C-D bond cleavage. The choice of method depends on the reaction system, the required precision, and the available instrumentation.
1. Direct Comparison of Absolute Rates
-
Methodology: In this approach, the reaction rates of the unlabeled substrate (containing the C-H bond) and the isotopically labeled substrate (containing the C-D bond) are measured in separate, parallel experiments.[7] The KIE is then calculated as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).
-
Protocol:
-
Synthesize the unlabeled substrate and the specifically deuterium-labeled analog.
-
Prepare two separate reaction mixtures under identical conditions (concentration, temperature, catalyst, etc.), one with the unlabeled substrate and one with the labeled substrate.
-
Monitor the progress of each reaction over time by measuring the disappearance of the reactant or the appearance of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).
-
Determine the initial rate or the rate constant for each reaction.
-
Calculate the KIE as the ratio kH/kD.
-
-
Limitations: The accuracy of this method is highly dependent on the precision with which each rate constant can be measured. Reproducing the exact same conditions in two separate experiments can be challenging.[7]
2. Intermolecular Competition Experiment
-
Methodology: This method involves reacting a mixture of the unlabeled (C-H) and labeled (C-D) substrates in the same reaction vessel.[3][7] The KIE is determined from the relative amounts of the products formed from each substrate.
-
Protocol:
-
Prepare a mixture of the unlabeled and deuterium-labeled substrates, typically in a known ratio (e.g., 1:1).
-
Initiate the reaction and allow it to proceed to a low to moderate conversion (typically <10% or up to ~50% to ensure kinetic control).
-
Quench the reaction.
-
Determine the ratio of the products derived from the C-H and C-D substrates using a sensitive analytical technique capable of distinguishing between the isotopologues, such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
-
The KIE can be calculated from the ratio of products and the initial ratio of reactants.
-
-
Advantages: This method is generally more precise than the direct comparison of rates because both reactions occur under identical conditions, minimizing experimental error.[7]
3. Intramolecular Competition Experiment
-
Methodology: This experiment is possible when a substrate contains both a C-H and a C-D bond at equivalent, competing positions.[3] The KIE is determined by the ratio of products formed from the cleavage of the C-H bond versus the C-D bond within the same molecule.
-
Protocol:
-
Synthesize a substrate that contains both hydrogen and deuterium at chemically equivalent positions (e.g., a -CH2- group is replaced by a -CHD- group).
-
Run the reaction to a desired conversion.
-
Analyze the product mixture to determine the relative amounts of the two possible products (one from C-H cleavage and one from C-D cleavage). NMR spectroscopy is often well-suited for this analysis.[9]
-
The KIE is the ratio of the product from C-H cleavage to the product from C-D cleavage.
-
-
Advantages: As an intramolecular experiment, it offers high precision as the two competing reactions occur within the same molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the KIE using the intermolecular competition method, a widely used and precise approach.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Differentiating Reaction Pathways: A Comparative Analysis of HBr Addition to Propene-1-d1
For researchers, scientists, and drug development professionals, understanding the nuances of chemical reaction mechanisms is paramount for predicting product outcomes and designing novel synthetic routes. The addition of hydrogen bromide (HBr) to propene serves as a classic example of how reaction conditions can dictate the formation of different constitutional isomers. By employing an isotopically labeled starting material, propene-1-d1, we can gain deeper insights into the intricacies of electrophilic and radical addition pathways.
This guide provides a comparative analysis of the two primary reaction pathways for the addition of HBr to this compound: electrophilic addition and free-radical addition. We will explore the underlying mechanisms, present experimental data on product distribution, and provide detailed experimental protocols.
Unraveling the Mechanisms: Electrophilic vs. Radical Addition
The reaction of HBr with propene can proceed through two distinct mechanisms, each yielding a different major product. The regioselectivity of the addition is governed by the nature of the reaction intermediate.
Electrophilic Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism.[1] The electrophile, a proton (H+) from HBr, adds to the double bond to form the most stable carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms.[2][3] In the case of propene, this leads to the formation of a more stable secondary carbocation over a primary carbocation.[1][2] Subsequent attack by the bromide ion (Br-) as a nucleophile results in the formation of 2-bromopropane as the major product.[1]
Free-Radical Addition: In the presence of peroxides or UV light, the reaction follows a free-radical chain mechanism.[4] The reaction is initiated by the formation of a bromine radical (Br•) from HBr. This radical then adds to the double bond in a manner that produces the most stable radical intermediate. In contrast to carbocation stability, radical stability also follows the order of tertiary > secondary > primary. However, the bromine radical, being the initial attacking species, adds to the terminal carbon to form a more stable secondary radical. Subsequent abstraction of a hydrogen atom from another HBr molecule yields 1-bromopropane, the anti-Markovnikov product, and regenerates a bromine radical to continue the chain reaction.[4]
The use of this compound (CH3CH=CHD) provides a powerful tool to experimentally verify these mechanistic proposals. By tracking the position of the deuterium atom in the final products, we can definitively determine which carbon atom the hydrogen (or deuterium) and bromine atoms have added to.
Quantitative Product Distribution
The following table summarizes the expected major and minor products for the electrophilic and radical addition of HBr to this compound, based on the established reaction mechanisms. The product ratios are illustrative and can be influenced by specific reaction conditions.
| Reaction Pathway | Reagents | Major Product(s) | Minor Product(s) | Theoretical Rationale |
| Electrophilic Addition | This compound + HBr | 2-Bromo-1-deuteropropane (CH3CH(Br)CH2D) | 2-Bromo-2-deuteropropane (CH3C(Br)DCH3) & 1-Bromo-1-deuteropropane (CH3CH2CH(D)Br) | Formation of the more stable secondary carbocation intermediate. The initial protonation can occur at either carbon of the double bond, but addition to C1 is favored. |
| Free-Radical Addition | This compound + HBr / Peroxides | 1-Bromo-2-deuteropropane (CH3CH(D)CH2Br) | 1-Bromo-1-deuteropropane (CH3CH2CH(D)Br) & 2-Bromo-1-deuteropropane (CH3CH(Br)CH2D) | Formation of the more stable secondary radical intermediate. The initial bromine radical attack occurs at the terminal carbon. |
Experimental Protocols
Detailed methodologies for carrying out the electrophilic and radical addition of HBr to this compound are provided below. These protocols are intended as a guide and may require optimization based on laboratory conditions and available equipment.
Electrophilic Addition of HBr to this compound
Objective: To synthesize 2-bromo-1-deuteropropane as the major product via electrophilic addition.
Materials:
-
This compound gas
-
Anhydrous Hydrogen Bromide (HBr) gas
-
Inert solvent (e.g., dichloromethane, pentane)
-
Gas dispersion tube
-
Reaction flask equipped with a magnetic stirrer and a gas inlet/outlet
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Introduce the inert solvent into the reaction flask.
-
Bubble a slow stream of this compound gas through the solvent until a desired amount has been dissolved.
-
Slowly bubble anhydrous HBr gas through the stirred solution. The reaction is typically rapid.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, quench the reaction by adding a cold, dilute aqueous solution of sodium bicarbonate to neutralize any excess HBr.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
The solvent can be carefully removed by distillation to yield the crude product mixture.
-
Analyze the product distribution using NMR spectroscopy to determine the relative amounts of 2-bromo-1-deuteropropane and other isomers.
Free-Radical Addition of HBr to this compound
Objective: To synthesize 1-bromo-2-deuteropropane as the major product via free-radical addition.
Materials:
-
This compound gas
-
Anhydrous Hydrogen Bromide (HBr) gas
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Inert solvent (e.g., pentane or carbon tetrachloride)
-
Gas dispersion tube
-
Reaction flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet
-
UV lamp (optional, can be used for initiation)
Procedure:
-
Set up the reaction flask with the reflux condenser under an inert atmosphere.
-
Dissolve a catalytic amount of the radical initiator in the inert solvent in the reaction flask.
-
Bubble a slow stream of this compound gas through the solvent.
-
Simultaneously, bubble a slow stream of anhydrous HBr gas through the solution.
-
Initiate the reaction by gently heating the mixture to the decomposition temperature of the initiator or by irradiating with a UV lamp.
-
Maintain the reaction temperature and continue to bubble both gases through the solution for the desired reaction time.
-
Monitor the reaction progress by GC-MS or NMR analysis of aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction as described in the electrophilic addition protocol (neutralization, extraction, drying).
-
Analyze the product distribution using NMR spectroscopy to determine the relative amounts of 1-bromo-2-deuteropropane and other isomers.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the distinct mechanistic pathways for the electrophilic and radical addition of HBr to this compound.
References
Isotope Effect on Propene Reactions: A Comparative Analysis of Product Distributions
For Immediate Publication
Palo Alto, CA – November 3, 2025 – A detailed comparative analysis of the product distributions in reactions of propene versus its isotopically labeled counterpart, propene-1-d1, reveals significant insights into reaction mechanisms and the influence of kinetic isotope effects. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes experimental data to objectively compare the outcomes of two common electrophilic addition reactions: hydroboration-oxidation and the addition of hydrogen bromide (HBr).
The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule can alter the rate of bond breaking and formation, leading to changes in the distribution of reaction products. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction pathways.
I. Hydroboration-Oxidation: A Shift in Regioselectivity
The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, valued for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. In the case of propene, this reaction yields almost exclusively propan-1-ol. However, the introduction of a deuterium atom at the C1 position (this compound) subtly alters the product distribution.
Experimental data from the hydroboration of this compound with diborane (B₂H₆) followed by oxidation reveals the formation of two deuterated propan-1-ol isomers: propan-1-ol-1-d1 and propan-1-ol-2-d1. The distribution of these products provides quantitative evidence of the isotope's influence on the regioselectivity of the hydroboration step.
| Reactant | Product | Yield (%) |
| Propene | Propan-1-ol | >99% |
| Propan-2-ol | <1% | |
| This compound | Propan-1-ol-1-d1 | 43% |
| Propan-1-ol-2-d1 | 57% |
Table 1: Product distribution in the hydroboration-oxidation of propene and this compound.
The data indicates a preference for the formation of propan-1-ol-2-d1, suggesting that the boron atom preferentially adds to the carbon atom bearing the deuterium. This can be attributed to a secondary kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, slightly disfavors the formation of the transition state leading to boron addition at the C2 position.
Experimental Protocol: Hydroboration-Oxidation of this compound
A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to 0°C. A solution of diborane (B₂H₆) in THF is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is then cooled to 0°C, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature for 1 hour. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and the products are analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).
II. Electrophilic Addition of HBr: Reinforcing Markovnikov's Rule
The electrophilic addition of hydrogen bromide to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide ion adds to the more substituted carbon, forming a more stable carbocation intermediate. For propene, this reaction predominantly yields 2-bromopropane.
When this compound reacts with HBr, the deuterium atom influences the stability of the potential carbocation intermediates, thereby affecting the product distribution. The reaction yields two main products: 2-bromopropane-1-d1 and 2-bromopropane-2-d1.
| Reactant | Product | Relative Yield |
| Propene | 2-Bromopropane | Major |
| 1-Bromopropane | Minor | |
| This compound | 2-Bromopropane-1-d1 | Major |
| 1-Bromopropane-1-d1 and 1-Bromopropane-2-d1 | Minor |
Table 2: Product distribution in the electrophilic addition of HBr to propene and this compound.
The formation of 2-bromopropane-1-d1 as the major product indicates that the initial protonation occurs preferentially at the C1 carbon, leading to a secondary carbocation at C2. The deuterium atom at C1 does not significantly alter the inherent stability difference between a secondary and a primary carbocation, thus Markovnikov's rule is still strongly observed. The minor products, 1-bromopropane-1-d1 and 1-bromopropane-2-d1, result from the less favorable formation of a primary carbocation.
Experimental Protocol: Addition of HBr to this compound
This compound gas is bubbled through a solution of hydrogen bromide in a suitable inert solvent, such as pentane or dichloromethane, at a low temperature (typically -78°C to 0°C) in the absence of light and radical initiators. The reaction is allowed to proceed to completion. The solvent is then carefully removed under reduced pressure, and the resulting mixture of bromopropanes is analyzed by nuclear magnetic resonance (NMR) spectroscopy and/or GC-MS to determine the product distribution.
A Comparative Guide to the Theoretical and Experimental Kinetic Isotope Effects in Propene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretically calculated and experimentally determined kinetic isotope effects (KIEs) for the epoxidation of propene. Understanding the KIE is crucial for elucidating reaction mechanisms, a vital aspect of catalyst development and drug metabolism studies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying reaction pathways.
Data Presentation: Theoretical vs. Experimental KIEs
Table 1: Theoretical Kinetic Isotope Effects for the Epoxidation of Propene Isotopologues with Peroxyacetic Acid at 298.15 K
| Isotopologue | Calculated kH/kD | Type of KIE |
| Propene-1-d1 | 0.98 | Secondary |
| Propene-2-d1 | 0.99 | Secondary |
| Propene-3-d1 | 1.02 | Secondary |
| Propene-d6 | 0.88 | Secondary (Cumulative) |
Data sourced from computational studies based on density functional theory (DFT) calculations.
Table 2: Experimental Kinetic Isotope Effects for the Epoxidation of Deuterated Alkenes
| Alkene | Oxidant | Solvent | Experimental kH/kD | Type of KIE |
| Propene-d6 | O2 over promoted Ag catalyst | Gas Phase | ~0.38 - 0.48 | Secondary (Inverse) |
| Ethene-d4 | m-CPBA | Dichloromethane | 0.83 | Secondary (Inverse) |
Experimental values are derived from kinetic studies measuring the relative rates of reaction of the deuterated and non-deuterated species.
Interpretation of Results
The theoretical calculations for the epoxidation of this compound predict a slight inverse secondary kinetic isotope effect (kH/kD < 1). This is consistent with a change in hybridization at the C1 carbon from sp2 in the reactant to sp3 in the transition state. The C-D bond is slightly stronger than the C-H bond, and its zero-point energy is lower. In the transition state, the out-of-plane bending vibration of the C-H(D) bond becomes stiffer as the carbon rehybridizes, leading to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state compared to the ground state. This results in a faster reaction rate for the deuterated species.
The experimental data for propene-d6 and ethene-d4 also show an inverse secondary KIE, supporting the theoretical predictions. The significantly more inverse KIE observed for propene-d6 compared to the calculated cumulative effect suggests that other factors, such as steric effects or the specific catalytic system, may also play a role.
Experimental Protocols
The following outlines a general methodology for determining the experimental kinetic isotope effect for the gas-phase epoxidation of propene.
1. Materials and Apparatus:
-
Reactants: Propene (C3H6), deuterated propene (e.g., C3D6), and an oxidant (e.g., O2, H2O2).
-
Catalyst: A suitable heterogeneous catalyst, such as gold supported on a titanium silicate (Au/TS-1).
-
Inert gas: For dilution and as a carrier gas (e.g., Helium).
-
Reactor: A continuous flow fixed-bed reactor or a stirred-tank reactor (CSTR) is typically used for gas-phase reactions. The reactor should be equipped with precise temperature and pressure control.
-
Analytical Equipment: A gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) for the analysis of reactants and products.
2. Experimental Procedure:
-
Catalyst Preparation and Activation: The catalyst is loaded into the reactor and pre-treated under specific conditions (e.g., heating in an inert gas flow) to ensure a clean and active surface.
-
Reaction Conditions: A feed gas mixture of known composition (propene, oxidant, and inert gas) is passed through the reactor at a controlled flow rate, temperature, and pressure.
-
Kinetic Measurements:
-
The reaction is allowed to reach a steady state.
-
The composition of the effluent gas stream is analyzed using GC to determine the concentrations of reactants and products.
-
The reaction rate is calculated based on the conversion of propene.
-
This procedure is repeated for both the non-deuterated (C3H6) and deuterated (C3D6) propene under identical reaction conditions.
-
-
Calculation of KIE: The kinetic isotope effect (kH/kD) is determined by taking the ratio of the reaction rates: KIE = Rate(C3H6) / Rate(C3D6)
3. Safety Precautions:
-
Propene and oxygen mixtures can be flammable and explosive. All experiments should be conducted in a well-ventilated fume hood with appropriate safety shielding.
-
High-pressure gas cylinders must be handled with care.
-
The catalyst may be pyrophoric and should be handled under an inert atmosphere.
Visualizations
Epoxidation Reaction Pathway
The following diagram illustrates the generally accepted mechanism for the epoxidation of propene by a peroxy acid, often referred to as the "butterfly" mechanism.
Caption: The concerted "butterfly" mechanism for propene epoxidation.
Experimental Workflow for KIE Determination
This diagram outlines the logical flow of an experiment to determine the kinetic isotope effect.
Caption: Workflow for experimental KIE determination.
This guide provides a foundational understanding of the kinetic isotope effects in propene epoxidation, bridging theoretical calculations with experimental observations. The data and methodologies presented are intended to be a valuable resource for researchers in the fields of catalysis, organic synthesis, and drug development.
A Researcher's Guide to Validating Isotopic Enrichment in Propene-1-d1
For researchers, scientists, and drug development professionals, the accurate validation of isotopic enrichment is paramount for the integrity of experimental results. This guide provides a comprehensive comparison of three primary analytical techniques for validating the isotopic enrichment of propene-1-d1: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid in the selection of the most appropriate method for your specific research needs.
The introduction of a deuterium atom at the C1 position of propene (this compound) is a common strategy in mechanistic studies, metabolic tracing, and as an internal standard in quantitative analysis. Verifying the precise level and location of deuterium incorporation is a critical quality control step. This guide compares the capabilities of NMR, MS, and GC to provide a clear understanding of their respective strengths and limitations in this application.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating isotopic enrichment depends on a variety of factors, including the required level of detail, the available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of NMR, MS, and GC for the analysis of this compound.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Gas Chromatography (GC) |
| Primary Function | Structural elucidation and quantification of isotopic enrichment at specific atomic positions. | Highly sensitive and quantitative determination of isotopic ratios. | Separation of volatile compounds. Primarily used in conjunction with MS (GC-MS). |
| Information Provided | Precise location of deuterium, quantification of enrichment, identification of isomeric impurities. | Overall isotopic enrichment, molecular weight confirmation. | Separation of this compound from other volatile components and isomers. |
| Typical Accuracy | High (can be >98% with proper calibration). | Very High (can achieve high precision in isotope ratio measurements). | Not directly applicable for enrichment validation, but crucial for separation prior to MS. |
| Typical Precision | Good to Excellent. | Excellent. | High reproducibility in retention times. |
| Limit of Detection (LOD) | Relatively high, may require higher sample concentrations. | Very low, highly sensitive. | Dependent on the detector, but generally high sensitivity with Flame Ionization Detector (FID) or MS. |
| Sample Preparation | Simple, non-destructive. Sample dissolved in a suitable NMR solvent. | Can be simple for gases (direct injection) or require more complex sample handling (e.g., headspace). | Gaseous sample injection via a gas-tight syringe or a gas sampling valve. |
| Throughput | Lower, as acquisition times can be longer. | High, especially with autosamplers. | High, with fast chromatography methods. |
| Key Advantage | Unambiguous determination of the position of the deuterium label. | Exceptional sensitivity and accuracy for overall enrichment. | Excellent separation of volatile compounds. |
| Key Limitation | Lower sensitivity compared to MS. | Does not directly provide information on the position of the deuterium atom. | Cannot be used as a standalone technique for isotopic enrichment validation. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline the methodologies for each of the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR are powerful, non-destructive techniques for the validation of this compound. ¹H NMR can be used to observe the disappearance of the proton signal at the C1 position, while ²H NMR directly detects the deuterium signal, confirming its presence and providing a means for quantification.
Sample Preparation:
-
A representative sample of the this compound gas is collected in a sealed container.
-
The gas is then dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, benzene-d6) in a high-pressure NMR tube. It is crucial to use a protonated solvent when acquiring a ²H NMR spectrum to avoid a large solvent signal that would obscure the analyte signal.[1]
-
A known concentration of an internal standard (e.g., tetramethylsilane - TMS) can be added for quantitative analysis.
²H NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds to ensure full relaxation of the deuterium nucleus.
-
Number of Scans: Dependent on the sample concentration, but typically a larger number of scans is required for ²H NMR due to the lower gyromagnetic ratio of deuterium.
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
The integral of the deuterium signal corresponding to the C1 position is measured.
-
The isotopic enrichment is calculated by comparing the integral of the deuterium signal to the integral of a known internal standard or by using a calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive method for determining the isotopic enrichment of volatile compounds like this compound. Isotope Ratio Mass Spectrometry (IRMS) offers the highest precision for this purpose.
Headspace GC-MS Protocol:
This method is ideal for analyzing volatile compounds from a liquid or solid matrix, but the principles can be adapted for direct gas analysis.
-
Sample Preparation:
-
A known amount of the this compound gas is introduced into a sealed headspace vial.
-
An internal standard, such as a known amount of non-deuterated propene or a different deuterated volatile compound, can be added for quantification.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, or isotope ratio mass spectrometer).
-
GC Parameters:
-
Column: A suitable column for separating light hydrocarbons (e.g., PLOT Al₂O₃ or a porous polymer column).
-
Injector: Headspace autosampler.
-
Oven Temperature Program: An isothermal or gradient program to ensure good separation of propene from any impurities. A typical starting point would be an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the molecular ions of propene (m/z 42) and this compound (m/z 43).
-
Data Acquisition: Full scan mode to observe all ions, or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring m/z 42 and 43.
-
-
Data Analysis:
-
The peak areas for the molecular ions of propene (M⁺) and this compound ([M+1]⁺) are integrated from the chromatogram.
-
The isotopic enrichment is calculated from the ratio of the peak areas, after correcting for the natural abundance of ¹³C.
-
GC-Pyrolysis-IRMS Protocol:
For very high precision isotope ratio measurements, GC-pyrolysis-IRMS is a powerful technique.
-
Sample Introduction: The this compound sample is introduced into the GC.
-
Chromatographic Separation: The GC separates the propene from other components.
-
Pyrolysis: The separated propene is pyrolyzed (thermally decomposed) at a high temperature (e.g., 780-820 °C) to convert it into simpler molecules, such as H₂ and HD.
-
Isotope Ratio Measurement: The resulting gases are introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of deuterium to hydrogen.
-
Data Analysis: The measured isotope ratio is used to calculate the isotopic enrichment of the original this compound sample.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each analytical technique.
Conclusion
The validation of isotopic enrichment in this compound is a critical step in many research applications. This guide has provided a comparative overview of three key analytical techniques: NMR spectroscopy, mass spectrometry, and gas chromatography.
-
NMR spectroscopy stands out for its ability to provide unambiguous structural information, confirming the exact location of the deuterium label.
-
Mass spectrometry , particularly when coupled with GC, offers unparalleled sensitivity and accuracy for quantifying the overall isotopic enrichment.
-
Gas chromatography serves as an essential separation tool, ensuring that the analysis is not confounded by impurities.
The choice of the most suitable method will depend on the specific requirements of the study. For a comprehensive validation, a combination of these techniques is often the most powerful approach, leveraging the strengths of each to provide a complete picture of the isotopic enrichment in your this compound samples. By following the detailed protocols and considering the performance data presented, researchers can confidently select and implement the most appropriate analytical strategy for their needs.
References
Safety Operating Guide
Personal protective equipment for handling Propene-1-D1
This guide provides immediate, essential safety and logistical information for the handling and disposal of Propene-1-D1. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the isotopic labeling, this compound is chemically analogous to Propene (Propylene), and therefore, safety protocols are based on the well-established data for Propene.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a colorless, flammable gas.[1] The primary hazards associated with its handling include flammability, risk of frostbite from contact with the liquefied gas, and potential for asphyxiation in high concentrations.[2][3] Adherence to proper PPE protocols is critical to mitigate these risks.
Recommended Personal Protective Equipment:
| Equipment | Specifications | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of explosion or large splash hazard.[4][5] | Protects eyes from splashes of liquefied gas and potential projectiles. |
| Hand Protection | Insulating gloves for handling liquefied gas to prevent frostbite.[5] For general handling of gas cylinders and equipment, chemical-resistant gloves (e.g., nitrile) are suitable.[4] | Prevents cold burns from contact with liquid this compound and protects against chemical exposure. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4] Avoid synthetic fabrics like polyester.[4] | Protects skin from splashes and potential flash fires. |
| Respiratory Protection | Generally not required in well-ventilated areas.[2] In case of a leak or in poorly ventilated spaces, a self-contained breathing apparatus (SCBA) is necessary.[2][5] Use of an air-purifying respirator may be appropriate if concentrations are known and within the respirator's limits.[6][7] | Protects against inhalation of high concentrations of the gas, which can act as a simple asphyxiant and may have narcotic effects.[2][8] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for Propene, which should be considered directly applicable to this compound.
| Property | Value | Significance |
| Lower Explosive Limit (LEL) | 2.0%[1][9] | The minimum concentration in air at which the gas can ignite. |
| Upper Explosive Limit (UEL) | 11.1%[1][9] | The maximum concentration in air at which the gas can ignite. |
| Flash Point | -108 °C (-162 °F)[1][9] | The lowest temperature at which the vapor can ignite in the presence of an ignition source. |
| Autoignition Temperature | 455 °C (851 °F)[9] | The temperature at which the gas will ignite spontaneously without an external ignition source. |
| Vapor Density | 1.5 (Air = 1)[9] | The gas is heavier than air and may accumulate in low-lying areas. |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, move the this compound cylinder to a well-ventilated, designated gas storage area.
-
Ensure the storage area is away from heat, sparks, open flames, and any sources of ignition.[2][10]
-
Store cylinders upright and securely fastened to a wall or cylinder stand to prevent falling.[8]
-
The storage area should be clearly labeled with "Flammable Gas" signage.
Operational Plan for Use:
-
Preparation:
-
Work in a well-ventilated laboratory or under a fume hood.
-
Ensure a fire extinguisher (e.g., dry chemical or CO2) is readily accessible.
-
Check all tubing and connections for leaks before introducing the gas. A soap solution can be used for leak detection.
-
-
Gas Handling:
-
In Case of a Leak:
Disposal Plan:
-
Empty Cylinders:
-
Close the cylinder valve.
-
Leave a small positive pressure in the cylinder.
-
Label the cylinder as "Empty" and return it to the supplier according to their procedures.
-
-
Waste Gas:
-
Excess gas should be safely vented to a fume hood or an appropriate combustion system.
-
Do not release large quantities of gas directly into the laboratory atmosphere.
-
Consult your institution's environmental health and safety office for specific disposal guidelines.
-
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. PROPYLENE | Occupational Safety and Health Administration [osha.gov]
- 2. pcs.com.sg [pcs.com.sg]
- 3. gasinnovations.com [gasinnovations.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cangardcare.com [cangardcare.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. churchtownegas.com [churchtownegas.com]
- 10. airgas.com [airgas.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. htpchem.com [htpchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
